molecular formula C7H14N2O2S<br>C7H14N2O2S<br>CH3SC(CH3)2CH=NOCONHCH3 B1662136 Aldicarb CAS No. 116-06-3

Aldicarb

Cat. No.: B1662136
CAS No.: 116-06-3
M. Wt: 190.27 g/mol
InChI Key: QGLZXHRNAYXIBU-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/

CAS No.

116-06-3

Molecular Formula

C7H14N2O2S
C7H14N2O2S
CH3SC(CH3)2CH=NOCONHCH3

Molecular Weight

190.27 g/mol

IUPAC Name

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate

InChI

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-

InChI Key

QGLZXHRNAYXIBU-UITAMQMPSA-N

impurities

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3

SMILES

CC(C)(C=NOC(=O)NC)SC

Isomeric SMILES

CC(C)(/C=N\OC(=O)NC)SC

Canonical SMILES

CC(C)(C=NOC(=O)NC)SC

Appearance

Assay:≥98%A crystalline solid

boiling_point

Decomposes (NTP, 1992)
decomposes

Color/Form

Crystals from isopropyl ether

density

1.195 at 77 °F (EPA, 1998) - Denser than water;  will sink
Specific gravity: 1.1950 at 25 °C
1.195

melting_point

210 to 214 °F (EPA, 1998)
99-100 °C
100 °C
210-214 °F

Other CAS No.

116-06-3

physical_description

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998)
White crystals with a slightly sulfurous odor;  [CAMEO]
COLOURLESS CRYSTALS.
White crystals with a slightly sulfurous odor. Commercial formulations are granular.

Pictograms

Acute Toxic; Environmental Hazard

shelf_life

Aldicarb is stable under normal storage conditions and in acidic media but decomposes rapidly in alkaline media and at temperatures above 100 °C.
Analysis ... indicated that this material had not changed under storage conditions for approx 4 years.
Stable in neutral, acidic, & weakly alkaline media.

solubility

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992)
Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone
Aldicarb solubilities (expressed as %) at various temperatures.
Table: Percent Solubility [Table#3193]
350 g/kg, acetone;  300 g/kg, dichloromethane;  150 g/kg, benzene;  150 g/kg, xylene;  all at 25 °C
In water, 4,930 mg/L at 20 °C
Practically insoluble in hexane
Solubility in water, g/100ml at 25 °C: 0.6

Synonyms

Aldicarb
ENT 27,093
ENT-27,093
ENT27,093
Temik
UC 21,149
UC 21149
UC-21,149
UC-21149
UC21,149
UC21149

vapor_pressure

Less than 0.5 at 68F (EPA, 1998)
0.0000347 [mmHg]
2.9X10-5 mm Hg at 20 °C
Vapor pressure, Pa at 25 °C: 0.01
<0.5 mmHg

Origin of Product

United States

Foundational & Exploratory

Aldicarb's Mechanism of Action as a Cholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb, a carbamate insecticide, exerts its potent neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's action as a cholinesterase inhibitor. It includes a summary of quantitative data on the inhibitory activities of this compound and its primary metabolites, detailed experimental protocols for assessing cholinesterase inhibition, and visual representations of the key pathways and processes involved. This document is intended to serve as a comprehensive resource for researchers in the fields of toxicology, neuropharmacology, and drug development.

Introduction

This compound is a systemic insecticide, nematicide, and acaricide that has been used in agriculture to control a wide range of pests.[1][2][3] Its high acute toxicity to mammals has led to restrictions on its use in many countries.[3] The primary mechanism of this toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[4][5] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors and subsequent disruption of nerve function.[5]

In biological systems, this compound is rapidly metabolized through oxidation of its sulfur atom to form two primary metabolites: this compound sulfoxide and this compound sulfone.[3][6] These metabolites are also potent cholinesterase inhibitors and contribute significantly to the overall toxicity of this compound exposure.[1][3]

Mechanism of Cholinesterase Inhibition

The inhibitory action of this compound and its metabolites on AChE is a multi-step process that, while potent, is fundamentally reversible. This reversibility distinguishes carbamate insecticides from organophosphates, which cause a more persistent, effectively irreversible inhibition.[4]

Carbamylation of the Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad of amino acid residues: serine (Ser), histidine (His), and glutamate (Glu).[7][8][9][10] The inhibition process is initiated by the binding of the this compound molecule within this active site. The carbamate moiety of this compound then reacts with the hydroxyl group of the active site serine residue.[7][11] This reaction, known as carbamylation, results in the formation of a transient covalent bond between the carbamoyl group of this compound and the serine residue of the enzyme.[7][11] This carbamylated enzyme is temporarily inactive and unable to hydrolyze acetylcholine.

Spontaneous Reactivation

The carbamoyl-enzyme complex is more stable than the acetyl-enzyme intermediate formed during normal acetylcholine hydrolysis, leading to a prolonged inhibition of enzyme activity. However, the carbamoyl-enzyme bond is susceptible to spontaneous hydrolysis, which regenerates the active enzyme.[4] The rate of this decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, but it is faster than the dephosphorylation that occurs with organophosphate inhibitors. This spontaneous reactivation contributes to the comparatively shorter duration of action of this compound compared to organophosphates.

dot

Aldicarb_AChE_Inhibition ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_carbamylated Carbamylated AChE (Inactive) AChE_active->AChE_carbamylated This compound This compound This compound->AChE_active Carbamylation AChE_carbamylated->AChE_active Spontaneous Hydrolysis (Decarbamylation) Nerve_Impulse Continuous Nerve Impulse ACh_receptor->Nerve_Impulse Activation

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Quantitative Data on Cholinesterase Inhibition

The inhibitory potency of this compound and its metabolites is typically quantified using the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize available quantitative data.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

CompoundSpeciesEnzyme SourceIC50KiReference
This compound SulfoxideZebrafish (Danio rerio)Whole Organism10 µM-[12]
This compoundRat (Rattus norvegicus)-< 1 µM-[13]

Table 2: Relative Toxicity and Cholinesterase Inhibition

CompoundRelative Potency (AChE Inhibition)Oral LD50 (Rat)Reference
This compoundHigh0.8 mg/kg[3]
This compound SulfoxideApproximately equal to this compound0.88 mg/kg[13]
This compound SulfoneConsiderably less than this compound25.0 mg/kg[13]

Experimental Protocols

The most widely used method for determining cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues. This method is based on the reaction of the product of substrate hydrolysis with a chromogenic reagent.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

Acetylthiocholine (ATC) is used as a substrate for AChE. The enzyme hydrolyzes ATC to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • This compound and its metabolites (dissolved in a suitable solvent, e.g., DMSO, at various concentrations)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare all solutions as described above. Keep the AChE solution on ice.

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Solvent + 10 µL deionized water

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent

    • Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C. This allows the inhibitor to interact with the enzyme.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

    • Correct the rates of the control and test samples by subtracting the rate of the blank.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

dot

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) start->reagent_prep plate_setup Set up 96-well plate (Blank, Control, Test Samples) reagent_prep->plate_setup pre_incubation Pre-incubate plate (10 min at 25°C) plate_setup->pre_incubation add_substrate Add ATCI Substrate to initiate reaction pre_incubation->add_substrate kinetic_measurement Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->kinetic_measurement data_analysis Calculate Reaction Rates and % Inhibition kinetic_measurement->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the Ellman's assay.

Logical Relationship of this compound's Mechanism

The neurotoxicity of this compound is a direct consequence of its ability to inhibit acetylcholinesterase. The following diagram illustrates the logical progression from molecular interaction to systemic effect.

dot

Aldicarb_Mechanism_Logic Aldicarb_Exposure This compound Exposure AChE_Inhibition Inhibition of Acetylcholinesterase (AChE) via Carbamylation Aldicarb_Exposure->AChE_Inhibition ACh_Accumulation Accumulation of Acetylcholine (ACh) in Synaptic Cleft AChE_Inhibition->ACh_Accumulation Receptor_Hyperstimulation Hyperstimulation of Muscarinic & Nicotinic Receptors ACh_Accumulation->Receptor_Hyperstimulation Disrupted_Nerve_Function Disruption of Normal Nerve Function Receptor_Hyperstimulation->Disrupted_Nerve_Function Neurotoxicity Neurotoxic Symptoms (e.g., tremors, paralysis) Disrupted_Nerve_Function->Neurotoxicity

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound and its primary metabolites, this compound sulfoxide and this compound sulfone, are potent inhibitors of acetylcholinesterase. Their mechanism of action involves the reversible carbamylation of the serine residue within the enzyme's active site, leading to a temporary inactivation of the enzyme and a subsequent accumulation of acetylcholine in the synapse. This guide provides a foundational understanding of this mechanism, supported by available quantitative data and detailed experimental protocols. Further research to determine the specific inhibition constants for this compound and its metabolites across a range of species would provide a more complete picture of their comparative toxicology and inform more precise risk assessments.

References

Aldicarb: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb, a carbamate insecticide, is a potent cholinesterase inhibitor that has been utilized in agriculture for the control of a wide range of pests, including insects, mites, and nematodes.[1] Its high efficacy is matched by its acute toxicity, necessitating a thorough understanding of its chemical and physical properties for safe handling, environmental impact assessment, and the development of potential countermeasures or novel analogues. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, supported by experimental data and standardized protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
IUPAC Name 2-Methyl-2-(methylthio)propanal O-[(methylamino)carbonyl]oxime[1]
Chemical Formula C₇H₁₄N₂O₂S[1]
Molecular Weight 190.27 g/mol [1]
CAS Number 116-06-3[1]
Appearance White crystalline solid[2]
Odor Slightly sulfurous[2]
Table 2: Physicochemical Properties of this compound
PropertyValueTemperature (°C)pHReference(s)
Melting Point 99-100 °CN/AN/A[2]
Boiling Point Decomposes above 100 °CN/AN/A[3]
Water Solubility 6000 mg/L25Neutral[4]
Vapor Pressure 1.3 x 10⁻⁴ mmHg25N/A[3]
Octanol-Water Partition Coefficient (log Kow) 1.1325N/A[1]
Density 1.195 g/cm³25N/A[1]

Toxicological Profile

This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts.[5] This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Table 3: Acute Toxicity of this compound (LD50)
SpeciesRoute of ExposureLD50 Value (mg/kg)Reference(s)
RatOral0.46 - 0.93[6][7]
RatDermal2.0 - 5.0[8]
MouseOral0.3[7]
RabbitDermal>20[9]
Mallard DuckOral1.0[10]
Red-winged BlackbirdOral1.78[2]
Ring-necked PheasantOral5.34[2]

Environmental Fate

The persistence and mobility of this compound in the environment are critical considerations for its use and regulation. Its degradation is influenced by factors such as soil type, pH, temperature, and microbial activity.

Table 4: Environmental Half-life of this compound
MediumConditionHalf-lifeReference(s)
SoilAerobic~7 days (oxidation to sulfoxide)[1][11]
WaterpH 5.5, 15°C3240 days[4]
WaterpH 7.5, 15°C1900 days[4]
WaterpH 9.89, 20°C6 days[1]
GroundwaterAnaerobic, pH 7.7-8.362 - 1300 days[12]

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances like this compound follows standardized methodologies to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Physicochemical Properties
  • Melting Point/Melting Range (OECD Guideline 102): This guideline describes various methods, including the capillary tube method, hot-stage apparatus, and differential scanning calorimetry (DSC), to determine the melting point of a substance. For a crystalline solid like this compound, the capillary method is commonly employed. The sample is packed into a capillary tube and heated in a controlled manner in a liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.[13][14][15]

  • Water Solubility (OECD Guideline 105): This guideline details the flask method and the column elution method for determining water solubility. For a substance with solubility in the g/L range like this compound, the flask method is suitable. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[16][17][18][19][20]

  • Vapour Pressure (OECD Guideline 104): This guideline outlines several methods for vapor pressure determination, including the dynamic method, static method, and the gas saturation method. The choice of method depends on the expected vapor pressure range. For a substance with a low vapor pressure like this compound, the gas saturation method is appropriate. A stream of inert gas is passed through or over the substance at a known flow rate to become saturated with its vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.[21][22][23][24][25]

  • Partition Coefficient (n-octanol/water) (OECD Guideline 117): This guideline describes the High-Performance Liquid Chromatography (HPLC) method for estimating the octanol-water partition coefficient (Kow). The retention time of the substance on a reversed-phase HPLC column is measured and compared to those of reference substances with known log Kow values. This allows for the calculation of the log Kow of the test substance.[26][27][28][29]

Toxicological Testing
  • Acute Oral Toxicity - LD50 Determination (OECD Guideline 420, 423, or 425): These guidelines describe methods to determine the median lethal dose (LD50) following oral administration. The Up-and-Down Procedure (OECD 425) is a sequential dosing method that uses fewer animals. A single animal is dosed, and the outcome determines the dose for the next animal (higher if it survives, lower if it dies). The LD50 is then calculated using the maximum likelihood method.[30][31]

  • Acute Dermal Toxicity - LD50 Determination (OECD Guideline 402): This guideline details the procedure for assessing the toxicity of a substance applied to the skin. The substance is applied to a shaved area of the skin of the test animals (typically rabbits or rats) and covered with a porous gauze dressing for 24 hours. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

Residue Analysis
  • Analysis of this compound in Soil (GC-MS Method): A common method for analyzing this compound residues in soil involves extraction with an organic solvent, such as acetonitrile, followed by cleanup using solid-phase extraction (SPE). The final determination is performed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides high selectivity and sensitivity.[32][33]

  • Analysis of this compound in Water (HPLC-UV Method): For water samples, a direct injection or a pre-concentration step using SPE may be employed. The analysis is then carried out using High-Performance Liquid Chromatography with a UV detector (HPLC-UV). The mobile phase composition and column type are optimized to achieve good separation of this compound from potential interferences.[5][34][35]

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Aldicarb_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Exocytosis Action_Potential Action Potential Action_Potential->ACh_vesicle Triggers Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_cleft->ACh_Receptor Binds to Choline_reuptake Choline AChE->Choline_reuptake Produces Acetate Acetate AChE->Acetate Produces This compound This compound This compound->AChE Inhibits Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Mechanism of this compound as a cholinesterase inhibitor in a cholinergic synapse.

Experimental Workflow for Acute Oral Toxicity (LD50) Determination

Acute_Oral_Toxicity_Workflow start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dose_prep Dose Formulation (this compound in Vehicle) animal_prep->dose_prep dosing Oral Administration (Single Dose) dose_prep->dosing observation Observation Period (e.g., 14 days) Record Clinical Signs dosing->observation mortality Record Mortality observation->mortality data_analysis Data Analysis (e.g., Probit Analysis) mortality->data_analysis ld50 Determine LD50 Value data_analysis->ld50 end End ld50->end

Caption: General workflow for determining the acute oral LD50 of this compound.

Experimental Workflow for this compound Residue Analysis in Soil

Soil_Residue_Analysis_Workflow start Start sample_collection Soil Sample Collection start->sample_collection extraction Solvent Extraction (e.g., Acetonitrile) sample_collection->extraction cleanup Sample Cleanup (Solid-Phase Extraction) extraction->cleanup concentration Solvent Evaporation and Reconstitution cleanup->concentration analysis Instrumental Analysis (GC-MS or HPLC) concentration->analysis quantification Data Processing and Quantification analysis->quantification report Report Results quantification->report end End report->end

Caption: A typical workflow for the analysis of this compound residues in soil samples.

References

An In-depth Technical Guide to the Synthesis and Structural Isomers of Aldicarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Aldicarb, a potent carbamate insecticide. It delves into the chemical reactions, intermediates, and structural isomers associated with its production. This document is intended for an audience with a strong background in organic chemistry and chemical synthesis.

Introduction

This compound, chemically known as 2-methyl-2-(methylthio)propanal O-(N-methylcarbamoyl)oxime, is a systemic insecticide, nematicide, and acaricide.[1] First synthesized in 1965, it is recognized for its high toxicity and its efficacy against a wide range of agricultural pests.[1] The synthesis of this compound is a multi-step process that results in the formation of geometric isomers. Understanding the synthesis and the characteristics of these isomers is crucial for its production, analysis, and toxicological assessment.

Synthesis of this compound

The most common industrial synthesis of this compound starts from isobutylene. The overall synthetic pathway involves the formation of a key intermediate, 2-methyl-2-(methylthio)propionaldoxime, which is then reacted with methyl isocyanate to yield this compound.[2]

Synthesis Pathway of this compound

Aldicarb_Synthesis cluster_0 Step 1: Formation of the Dimer cluster_1 Step 2: Synthesis of the Aldoxime cluster_2 Step 3: Carbamoylation Isobutylene Isobutylene Dimer 2-Chloro-2-methyl-1-nitrosopropane Dimer Isobutylene->Dimer + Nitrosyl Chloride NitrosylChloride Nitrosyl Chloride Aldoxime 2-Methyl-2-(methylthio)propionaldoxime Dimer->Aldoxime + Methyl Mercaptan, NaOH MethylMercaptan Methyl Mercaptan NaOH Sodium Hydroxide This compound This compound (E/Z mixture) Aldoxime->this compound + Methyl Isocyanate MethylIsocyanate Methyl Isocyanate

Caption: Overall synthesis pathway of this compound from isobutylene.

Step 1 & 2: Synthesis of 2-Methyl-2-(methylthio)propionaldoxime

A common method for the synthesis of the key intermediate, 2-methyl-2-(methylthio)propionaldoxime, involves the reaction of 2-chloro-2-methyl-1-nitrosopropane dimer with methyl mercaptan and sodium hydroxide.[2] The dimer itself is obtained from the reaction of isobutylene with nitrosyl chloride.[2]

  • Materials: Isobutylene, Nitrosyl chloride, Methyl Mercaptan, Sodium Hydroxide.

  • Procedure Outline:

    • React isobutylene with nitrosyl chloride to form 2-chloro-2-methyl-1-nitrosopropane dimer.[2]

    • The resulting dimer is then reacted with methyl mercaptan in the presence of sodium hydroxide to yield 2-methyl-2-(methylthio)propionaldoxime.[2]

Step 3: Synthesis of this compound from 2-Methyl-2-(methylthio)propionaldoxime

This final step involves the carbamoylation of the aldoxime intermediate with methyl isocyanate.

  • Materials: 2-Methyl-2-(methylthio)propionaldoxime, Methyl Isocyanate, Triethylamine (catalyst), Water, Phosphoric Acid.

  • Detailed Protocol:

    • A mixture of 2-methyl-2-(methylthio)propionaldoxime (0.50 mole) and water (266 mL) is cooled to 5°C in a one-liter glass resin kettle equipped with a stirrer, dropping funnel, thermometer, and a dry ice/acetone condenser.

    • Triethylamine (0.005 mole) is added to the kettle under a nitrogen atmosphere.

    • Methyl isocyanate (0.50 mole) is added subsurface over 30 minutes, maintaining the temperature between 5°C and 12°C with vigorous stirring.

    • The mixture is stirred for an additional 45 minutes at 10°C - 20°C.

    • The reaction mixture is transferred to a blender and blended at high speed for 30 seconds to create uniform small particles.

    • An additional amount of methyl isocyanate (0.05 mole) is added while blending for another 30 seconds. The temperature may rise to around 21°C.

    • The mixture is transferred back to the resin kettle, and a final portion of methyl isocyanate (0.02 mole) is added with vigorous stirring at 20°C.

    • After stirring for 30 minutes, phosphoric acid (2.9 grams in 10 mL of water) is added slowly subsurface.

    • The resulting solid product is filtered, yielding a fine white powder.

  • Quantitative Data: High-pressure liquid chromatographic analysis of the product indicated a 91.88% content of this compound, which corresponds to an 87.9% yield based on the starting aldoxime. The product also contained 0.34% of unreacted 2-methyl-2-(methylthio)propionaldoxime and had a water content of 12.66%.

Structural Isomers of this compound

The synthesis of this compound results in a mixture of two geometric isomers, (E)-Aldicarb and (Z)-Aldicarb, due to the restricted rotation around the carbon-nitrogen double bond of the oxime functional group.[1] It is currently not definitively known which of the two isomers is the more biologically active form.[3]

Structural Isomers of this compound

Aldicarb_Isomers cluster_E (E)-Aldicarb cluster_Z (Z)-Aldicarb E_isomer Z_isomer

Caption: The (E) and (Z) structural isomers of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a common technique for separating geometric isomers. The choice of stationary phase (e.g., C18) and mobile phase composition is critical for achieving separation.

  • Gas Chromatography (GC): Capillary GC columns with specific stationary phases can also be used to separate E/Z isomers.

Detailed spectroscopic data for the individual E and Z isomers of this compound are not widely published. However, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used for the identification and quantification of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄N₂O₂S
Molar Mass 190.27 g/mol
Appearance White crystalline solid
Odor Slightly sulfurous
Melting Point 99-100 °C
Water Solubility 6000 mg/L at room temperature
Solubility in Organic Solvents Soluble in acetone, xylene, ethyl ether, toluene

Metabolites of this compound: this compound Sulfoxide and this compound Sulfone

In biological systems and the environment, this compound is metabolized through oxidation of the sulfur atom to form two primary toxic metabolites: this compound sulfoxide and this compound sulfone.[2] These metabolites are also potent cholinesterase inhibitors.[2]

Metabolic Pathway of this compound

Aldicarb_Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Caption: Metabolic oxidation of this compound to its sulfoxide and sulfone.

A detailed experimental protocol for the synthesis of this compound sulfone from this compound is available.

  • Materials: this compound, Methylene chloride, Formic acid (88% aqueous solution), Hydrogen peroxide (30% aqueous solution), Concentrated sulfuric acid.

  • Detailed Protocol:

    • A mixture of this compound (30 grams) in methylene chloride (70 grams) is prepared.

    • Formic acid (15 grams of an 88% aqueous solution) is added to the mixture.

    • Hydrogen peroxide (56 grams of a 30% aqueous solution) is added over a 15-20 minute period, during which the reaction temperature rises from 25°C to 40°C with a gentle reflux of methylene chloride.

    • Concentrated sulfuric acid (6.0 grams) is then added dropwise at a rate that maintains the reflux at 40°C.

    • The mixture is stirred for an additional 2.5 hours at 40-45°C.

    • The methylene chloride solvent (60-70 grams) is removed by evaporation under reduced pressure.

    • The mixture is cooled to 5°C and filtered.

    • The solid product is washed with cold water (25-30 grams) and dried to a constant weight.

  • Quantitative Data: The resulting product is 2-Methyl-2-(methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime (this compound sulfone) with a melting point of 144°-145° C and a content of this compound sulfoxide of less than 0.10%.

Table 2: Physicochemical Properties of this compound Metabolites

PropertyThis compound SulfoxideThis compound Sulfone
Molecular Formula C₇H₁₄N₂O₃SC₇H₁₄N₂O₄S
Molar Mass 206.26 g/mol 222.26 g/mol
Appearance -White crystalline solid
Melting Point -142-145 °C

Conclusion

The synthesis of this compound is a well-established chemical process that produces a mixture of E and Z geometric isomers. While the overall synthetic pathway is understood, detailed experimental protocols and comprehensive spectroscopic data for the individual isomers are not extensively documented in publicly accessible literature. The primary metabolites, this compound sulfoxide and this compound sulfone, are also of significant toxicological interest. Further research into the separation, characterization, and comparative biological activity of the individual E and Z isomers of this compound and its metabolites would provide a more complete understanding of this potent pesticide.

References

The Environmental Fate of Aldicarb: A Deep Dive into Soil Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Environmental Scientists

Aldicarb, a carbamate pesticide, has been utilized in agriculture for its systemic properties against a range of insects, mites, and nematodes. However, its high acute toxicity and potential for groundwater contamination have necessitated a thorough understanding of its environmental fate, particularly its metabolism and degradation in soil. This technical guide provides a comprehensive overview of the core pathways governing this compound's transformation in the soil environment, supported by quantitative data and detailed experimental methodologies.

Core Degradation Pathways: Oxidation and Hydrolysis

The degradation of this compound in soil is a multi-step process primarily driven by two key chemical reactions: oxidation and hydrolysis. These transformations are influenced by a combination of biotic (microbial) and abiotic factors, including soil type, temperature, pH, and moisture content.[1][2] The primary pathway involves the oxidation of the sulfur atom in the this compound molecule, followed by the hydrolysis of the carbamate ester linkage, which ultimately leads to detoxification.[3]

Oxidative Pathway

Once introduced into the soil, this compound is relatively quickly oxidized to This compound sulfoxide .[4][5] This initial oxidation is considered to be a key activation step, as this compound sulfoxide is also a potent cholinesterase inhibitor.[6] The conversion can be mediated by soil microorganisms.[6][7] Subsequently, a slower oxidation process transforms this compound sulfoxide into This compound sulfone .[3][4] Both this compound sulfoxide and this compound sulfone are toxic metabolites and, due to their higher water solubility and lower soil adsorption compared to the parent compound, they are more mobile and pose a greater risk of leaching into groundwater.[3][8]

Hydrolytic Pathway (Detoxification)

The detoxification of this compound and its toxic metabolites occurs through the hydrolysis of the carbamate ester bond.[3] This reaction can be both a chemical process, influenced by soil pH, and a biologically mediated one.[1][2] Hydrolysis breaks down this compound, this compound sulfoxide, and this compound sulfone into their respective oximes (this compound oxime, this compound sulfoxide oxime, and this compound sulfone oxime) and eventually to other non-toxic compounds such as nitriles, amides, alcohols, and carboxylates.[3][9] The rate of hydrolysis is pH-dependent, being faster under alkaline conditions.[4][10]

Below is a DOT language script that visualizes the primary degradation pathways of this compound in soil.

Aldicarb_Degradation This compound This compound Sulfoxide This compound Sulfoxide (Toxic) This compound->Sulfoxide Oxidation (fast) (Biotic/Abiotic) Aldicarb_Oxime This compound Oxime (Non-toxic) This compound->Aldicarb_Oxime Hydrolysis (Detoxification) Sulfone This compound Sulfone (Toxic) Sulfoxide->Sulfone Oxidation (slow) (Biotic/Abiotic) Sulfoxide_Oxime This compound Sulfoxide Oxime (Non-toxic) Sulfoxide->Sulfoxide_Oxime Hydrolysis (Detoxification) Sulfone_Oxime This compound Sulfone Oxime (Non-toxic) Sulfone->Sulfone_Oxime Hydrolysis (Detoxification) Further_Degradation Further Degradation (Nitriles, Amides, etc.) Aldicarb_Oxime->Further_Degradation Sulfoxide_Oxime->Further_Degradation Sulfone_Oxime->Further_Degradation

Primary metabolic and degradation pathways of this compound in soil.

Quantitative Data on this compound Degradation

The persistence of this compound and its metabolites in soil is typically quantified by their half-lives (DT50), which can vary significantly depending on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound and its Metabolites in Soil

CompoundSoil TypeTemperature (°C)pHHalf-life (days)Reference
This compoundFallow SoilNot SpecifiedNot Specified< 7[4]
This compoundSandy Loam25Not Specified1.7 - 12[11]
This compoundClay LoamNot SpecifiedNot Specified~ 7[11]
This compoundSterile SoilNot SpecifiedNot Specified12[12]
This compoundNon-sterile SoilNot SpecifiedNot Specified2.7[12]
Total Carbamate ResiduesField StudiesNot SpecifiedNot Specified15 - 105[13][14]
This compound Sulfoxide & SulfoneAnaerobic SubsoilsNot SpecifiedNot Specified5.1 - 131[9]

Table 2: Hydrolysis Half-life of this compound in Water at 20°C

pHHalf-life (days)Reference
3.95131[4]
6.02559[4]
7.96324[4]
8.8555[4]
9.856[4]

Experimental Protocols for Studying this compound Degradation

The investigation of this compound's fate in soil relies on a combination of laboratory and field studies. Below are detailed methodologies for key experiments.

Soil Incubation Studies

Soil incubation studies are fundamental for determining the degradation rates of this compound and its metabolites under controlled conditions.

Objective: To measure the rate of degradation of this compound, this compound sulfoxide, and this compound sulfone in soil under specific temperature, moisture, and aeration conditions.

Methodology:

  • Soil Collection and Preparation: Collect soil from the desired location and depth. Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize it. Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

  • Fortification: Treat a known mass of the prepared soil with a standard solution of ¹⁴C-labeled or unlabeled this compound (and/or its metabolites) to achieve a desired concentration (e.g., in mg/kg). The use of radiolabeled compounds allows for the tracking of all degradation products.

  • Incubation: Place the fortified soil samples into incubation vessels (e.g., flasks or microcosms). Adjust the soil moisture to a specific level (e.g., 50-75% of field capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the vessels with an inert gas like nitrogen.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect replicate soil samples for analysis.

  • Extraction and Analysis: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection to identify and quantify the parent compound and its degradation products.[15][16]

The following DOT script illustrates a typical workflow for a soil incubation experiment.

Experimental_Workflow start Start soil_collection Soil Collection & Preparation start->soil_collection fortification Fortification with This compound soil_collection->fortification incubation Incubation (Controlled Conditions) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or GC-MS Analysis extraction->analysis data_analysis Data Analysis (Degradation Kinetics) analysis->data_analysis end End data_analysis->end

Workflow for a typical soil incubation experiment.
Analytical Techniques for Quantification

Accurate quantification of this compound and its metabolites is crucial for degradation studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical methods employed.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed.

  • Detection:

    • UV Detector: Monitors the absorbance of the eluting compounds at a specific wavelength.

    • Mass Spectrometry (MS) Detector: Provides high selectivity and sensitivity, allowing for the confirmation of the identity of the compounds based on their mass-to-charge ratio. HPLC-MS/MS is a powerful technique for analyzing complex environmental samples.[17]

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds are then detected by a mass spectrometer.

  • Derivatization: this compound and its carbamate metabolites are thermally labile and require derivatization before GC analysis to improve their volatility and thermal stability.

  • Detection: The mass spectrometer provides definitive identification and quantification of the analytes.

Factors Influencing this compound Degradation

Several environmental factors can significantly impact the rate and pathway of this compound degradation in soil.

  • Temperature: Higher temperatures generally accelerate both microbial activity and chemical reactions, leading to faster degradation rates.[1][2]

  • pH: Soil pH primarily affects the rate of chemical hydrolysis. Hydrolysis is significantly faster in alkaline soils.[1][4]

  • Soil Type and Organic Matter: Soils with higher organic matter content may exhibit increased adsorption of this compound, which can reduce its availability for microbial degradation and leaching.[6] However, organic matter also supports a larger and more active microbial population, which can enhance biotic degradation.[2]

  • Moisture: Soil moisture is essential for microbial activity and for the chemical hydrolysis of this compound. Degradation rates are often optimal at intermediate moisture levels.[6][14]

  • Microbial Population: The presence of microorganisms capable of degrading this compound is a key factor in its biotic transformation. Soils with a history of pesticide application may exhibit enhanced degradation due to the adaptation of the microbial community.[15][16]

  • Aeration (Oxygen Availability): The oxidation of this compound to its sulfoxide and sulfone metabolites is an aerobic process. Under anaerobic (low oxygen) conditions, which can occur in waterlogged soils or deeper soil layers, the degradation of the sulfoxide and sulfone can be faster than under aerobic conditions.[9][10]

The logical relationship between these influencing factors and the degradation pathways is depicted in the following diagram.

Influencing_Factors Factors Environmental Factors Temperature Temperature Factors->Temperature pH pH Factors->pH SoilType Soil Type & Organic Matter Factors->SoilType Moisture Moisture Factors->Moisture Microbes Microbial Population Factors->Microbes Oxygen Oxygen Availability Factors->Oxygen Oxidation Oxidation (this compound -> Sulfoxide -> Sulfone) Temperature->Oxidation influences rate Hydrolysis Hydrolysis (Detoxification) Temperature->Hydrolysis influences rate pH->Hydrolysis major influence SoilType->Oxidation influences bioavailability SoilType->Hydrolysis influences bioavailability Moisture->Oxidation supports microbial activity Moisture->Hydrolysis facilitates reaction Microbes->Oxidation mediates Microbes->Hydrolysis can mediate Oxygen->Oxidation required for Pathways Degradation Pathways Oxidation->Pathways Hydrolysis->Pathways

Factors influencing this compound degradation pathways in soil.

Conclusion

The metabolism and degradation of this compound in soil are complex processes governed by a series of oxidative and hydrolytic reactions. While the initial oxidation products, this compound sulfoxide and sulfone, are also toxic, subsequent hydrolysis leads to the detoxification of these compounds. The rate of degradation is highly variable and dependent on a multitude of environmental factors, with temperature, pH, and microbial activity playing pivotal roles. A thorough understanding of these pathways and influencing factors, supported by robust experimental data, is essential for accurately assessing the environmental risk associated with this compound use and for developing effective remediation strategies.

References

Toxicological Profile of Aldicarb in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb, a carbamate insecticide, is one of the most potent acetylcholinesterase inhibitors used in agriculture. Its high acute toxicity in mammals necessitates a thorough understanding of its toxicological effects for risk assessment and the development of potential therapeutics. This technical guide provides a comprehensive overview of the toxicological effects of this compound on mammalian systems, with a focus on its mechanism of action, toxicokinetics, and effects on the nervous and other organ systems. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and provides visual representations of the critical pathways involved in this compound's toxicity.

Introduction

This compound (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime) is a systemic insecticide, nematicide, and acaricide.[1] It is known for its high acute toxicity in mammals, primarily through the inhibition of acetylcholinesterase (AChE).[2] The rapid onset of cholinergic symptoms following exposure makes this compound a significant concern for occupational health and public safety.[3] This guide aims to provide a detailed technical resource on the toxicological properties of this compound in mammalian systems.

Mechanism of Action

The primary mechanism of this compound's toxicity is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[4]

This compound carbamylates the serine hydroxyl group at the active site of AChE, rendering the enzyme temporarily inactive. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] Unlike organophosphates, the carbamylated enzyme undergoes relatively rapid spontaneous hydrolysis, leading to the regeneration of active AChE.[2] This reversibility accounts for the relatively short duration of acute toxic symptoms, provided the dose is not lethal.[1]

dot

Aldicarb_Mechanism_of_Action cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptors (Muscarinic & Nicotinic) ACh->ACh_Receptor Binds AChE->Presynaptic Choline Recycling Inhibited_AChE Carbamylated AChE (Inactive) ACh_Receptor->Postsynaptic Stimulation This compound This compound This compound->AChE Inhibits Inhibited_AChE->AChE Regeneration Hydrolysis Spontaneous Hydrolysis

Caption: Cholinergic Synapse and this compound's Inhibition of AChE.

Toxicokinetics and Metabolism

Absorption: this compound is rapidly and efficiently absorbed from the gastrointestinal tract and, to a lesser extent, through the skin.[3]

Distribution: Following absorption, this compound is widely distributed throughout the body.

Metabolism: The primary metabolic pathway of this compound in mammals involves oxidation of the sulfur atom to form this compound sulfoxide, which is then more slowly oxidized to this compound sulfone. Both this compound sulfoxide and this compound sulfone are also potent cholinesterase inhibitors.[6] Hydrolysis of the carbamate ester bond leads to the formation of less toxic oxime and nitrile derivatives.

dot

Aldicarb_Metabolism This compound This compound Aldicarb_Sulfoxide This compound Sulfoxide (Active Metabolite) This compound->Aldicarb_Sulfoxide Oxidation (Rapid) Hydrolysis_Products Hydrolysis Products (Oximes, Nitriles) (Less Toxic) This compound->Hydrolysis_Products Hydrolysis Aldicarb_Sulfone This compound Sulfone (Active Metabolite) Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation (Slower) Aldicarb_Sulfoxide->Hydrolysis_Products Hydrolysis Aldicarb_Sulfone->Hydrolysis_Products Hydrolysis Excretion Urinary Excretion Hydrolysis_Products->Excretion

Caption: Metabolic Pathway of this compound in Mammals.

Excretion: this compound and its metabolites are rapidly excreted, primarily in the urine, with most of the dose eliminated within 24 hours.[1]

Quantitative Toxicological Data

The acute toxicity of this compound is high across various mammalian species and routes of exposure.

Table 1: Acute Lethal Dose (LD50) of this compound in Mammalian Species

SpeciesRoute of AdministrationVehicleLD50 (mg/kg)Reference(s)
RatOralCorn Oil0.46 - 0.93[7]
RatOralLiquid/Oil0.5 - 1.5[3]
Rat (female)DermalDry2.5[3]
MouseOral-0.5 - 1.5[3]
Guinea PigOral-0.5 - 1.5[3]
RabbitOral-0.5 - 1.5[3]

Table 2: Acute Lethal Dose (LD50) of this compound Metabolites in Rats (Oral)

CompoundLD50 (mg/kg)Reference(s)
This compound Sulfoxide0.88[7]
This compound Sulfone25[7]

Table 3: Dose-Response Data for Cholinesterase Inhibition by this compound in Rats (Single Oral Dose)

Dose (mg/kg)TissueTime Post-Dose% Inhibition (approx.)Reference(s)
>0.001Maternal Blood>1 hourSignificant[4]
0.001Fetal Blood>1 hourSignificant[4]
0.01Maternal & Fetal BloodUp to 24 hoursPersistent[4]
0.3Rat (in vivo)2 hours post-dosePlasma > RBC > Brain[8]

Effects on Organ Systems

Nervous System

The primary target of this compound toxicity is the nervous system. The overstimulation of cholinergic receptors leads to a range of neurotoxic effects.

Central Nervous System (CNS) Effects:

  • Tremors

  • Convulsions

  • Ataxia

  • Hypothermia

  • Respiratory depression

Peripheral Nervous System (PNS) Effects:

  • Muscarinic: Salivation, lacrimation, urination, defecation, gastrointestinal distress, bronchospasm, bradycardia, miosis.

  • Nicotinic: Muscle fasciculations, weakness, paralysis.

Other Organ Systems

Effects on other organ systems are generally secondary to the cholinergic crisis.

  • Cardiovascular System: Bradycardia, followed by tachycardia at higher doses.

  • Respiratory System: Bronchoconstriction, increased bronchial secretions, and ultimately, respiratory failure due to paralysis of respiratory muscles.

  • Gastrointestinal System: Nausea, vomiting, diarrhea, and abdominal cramps.

  • Histopathological Findings: In cases of severe poisoning, non-specific histopathological changes such as congestion, hemorrhage, and degenerative changes may be observed in various organs, including the brain, liver, and kidneys.

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity in biological samples.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • DTNB solution (e.g., 10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (e.g., 75 mM in deionized water)

  • Tissue homogenate (e.g., brain, erythrocytes) or plasma sample

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain the supernatant containing the enzyme.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Sample (or standard)

    • DTNB solution

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period.

  • Initiate the reaction by adding the ATCI solution.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate AChE activity based on the rate of color change, using the molar extinction coefficient of TNB.

  • For inhibitor studies, pre-incubate the enzyme with this compound or its metabolites before adding the substrate.

dot

AChE_Assay_Workflow start Start prep Prepare Tissue Homogenate and Reagents start->prep plate Add Buffer, Sample, and DTNB to 96-well Plate prep->plate incubate Pre-incubate with This compound (optional) plate->incubate reaction Initiate Reaction with Acetylthiocholine incubate->reaction measure Measure Absorbance at 412 nm (Kinetic Reading) reaction->measure calculate Calculate AChE Activity measure->calculate end End calculate->end

Caption: Workflow for Acetylcholinesterase Activity Assay.

Functional Observational Battery (FOB) in Rats

The FOB is a non-invasive screening method to assess neurobehavioral and functional integrity.

Procedure:

  • Home Cage Observations: Observe the animal's posture, activity level, and any abnormal behaviors (e.g., tremors, convulsions) without disturbing it.

  • Handling Observations: Assess ease of removal from the cage, muscle tone, and reactivity to handling.

  • Open Field Assessment: Place the animal in a standardized open field arena and record:

    • Autonomic Signs: Salivation, lacrimation, urination, defecation.

    • Motor Activity: Rearing, ambulatory movements.

    • Gait and Posture: Abnormal gait, ataxia.

  • Sensorimotor and Reflex Tests:

    • Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.

    • Landing Foot Splay: Measure the distance between the hind paws upon landing from a controlled drop.

    • Sensory Responses: Assess reactivity to auditory, visual, and tactile stimuli.

    • Righting Reflex: Time taken for the animal to right itself when placed on its back.

  • Physiological Measurements: Record body weight and body temperature.

Observations are typically made at baseline and at various time points after this compound administration to capture the onset, peak effects, and recovery.

Conclusion

This compound is a highly toxic carbamate insecticide that poses a significant risk to mammalian health. Its primary mechanism of action, the reversible inhibition of acetylcholinesterase, leads to a rapid onset of severe cholinergic symptoms. Understanding the quantitative toxicology, metabolic pathways, and specific effects on various organ systems is crucial for researchers, scientists, and drug development professionals involved in risk assessment, the development of countermeasures, and the study of cholinergic systems. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's toxicological properties.

References

Aldicarb: A Technical Guide to its Primary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the carbamate insecticide Aldicarb. The document details the metabolic pathways, presents quantitative data on metabolite distribution, and outlines the experimental protocols for their identification and analysis.

Introduction

This compound, a potent N-methylcarbamate insecticide, is known for its systemic activity and high acute toxicity. Its efficacy and toxicological profile are intrinsically linked to its biotransformation into active metabolites. Understanding the metabolic fate of this compound is crucial for assessing its environmental impact, toxicological risk, and for the development of effective analytical and detoxification strategies. This guide focuses on the primary metabolites of this compound, providing in-depth information for researchers and professionals in related fields.

Metabolic Pathways of this compound

The metabolism of this compound in mammals, particularly in rats, proceeds primarily through two key pathways: oxidation and hydrolysis. The initial and most significant metabolic step is the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide. This is followed by a slower oxidation to this compound sulfone. Both this compound sulfoxide and this compound sulfone are potent cholinesterase inhibitors, contributing significantly to the overall toxicity of this compound.[1]

Hydrolysis of the carbamate ester bond represents a detoxification pathway, resulting in the formation of oxime and nitrile derivatives, which are less toxic.

The metabolic pathway can be summarized as follows:

Aldicarb_Metabolism This compound This compound Aldicarb_Sulfoxide This compound Sulfoxide This compound->Aldicarb_Sulfoxide Oxidation (Rapid) Hydrolysis_Products Hydrolysis Products (Oximes, Nitriles) This compound->Hydrolysis_Products Hydrolysis Aldicarb_Sulfone This compound Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation (Slow) Aldicarb_Sulfoxide->Hydrolysis_Products Hydrolysis Aldicarb_Sulfone->Hydrolysis_Products Hydrolysis

Figure 1: Metabolic Pathway of this compound.

Primary Metabolites of this compound

The primary and most toxicologically significant metabolites of this compound are:

  • This compound Sulfoxide: The first and major product of this compound oxidation. It is a potent cholinesterase inhibitor.

  • This compound Sulfone: Formed from the slower oxidation of this compound sulfoxide. It is also a cholinesterase inhibitor, although its potency may differ from the sulfoxide.

Other metabolites resulting from hydrolysis include various oximes and nitriles, which are considered detoxification products.

Quantitative Data on this compound Metabolites

Studies in rats have quantified the excretion of this compound and its metabolites, primarily in the urine. The following tables summarize the key quantitative findings from seminal studies.

Table 1: Urinary Metabolites of this compound in Female Rats

MetabolitePercentage of Administered Dose in UrineReference
This compound sulfoxide40%Knaak et al., 1966[1]
Oxime sulfoxide30%Knaak et al., 1966[1]

Table 2: Relative Concentrations of Metabolites in the Urine of Female Rats Treated with Radiolabelled this compound

MetaboliteRelative Concentration (%)
This compound sulfoxideData not explicitly provided in search results
This compound sulfoneData not explicitly provided in search results
This compound oximeData not explicitly provided in search results
Oxime sulfoxideData not explicitly provided in search results
Oxime sulfoneData not explicitly provided in search results
Nitrile sulfoxideData not explicitly provided in search results
Nitrile sulfoneData not explicitly provided in search results
Water-soluble productsData not explicitly provided in search results
Source: Adapted from a review citing Andrawes et al., 1967.[2] Note: Specific percentages were not available in the provided search results.

Experimental Protocols

The identification and quantification of this compound and its metabolites are typically performed using chromatographic techniques coupled with various detectors.

Sample Preparation

A generalized workflow for the extraction of this compound and its metabolites from biological matrices is depicted below.

Sample_Prep_Workflow Start Biological Sample (e.g., Urine, Tissue) Extraction Extraction with Acetonitrile Start->Extraction Cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration Analysis Instrumental Analysis (HPLC or GC-MS) Concentration->Analysis

Figure 2: Sample Preparation Workflow.

Detailed Protocol for Extraction from Peanuts (as an example):

  • Extraction: Homogenize peanut samples and extract with acetonitrile saturated with cyclohexane.

  • Cleanup: Perform cleanup using gel permeation chromatography (GPC).

  • Analysis: Analyze the extract using HPLC-IT/MS³.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound and its metabolites.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient can be employed.

  • Detector: UV detection at 210 nm or fluorescence detection after post-column derivatization.

  • Internal Standard: Methomyl can be used as an internal standard.

Illustrative HPLC Workflow:

HPLC_Workflow cluster_0 Sample_Injection Sample Injection HPLC_Column C18 Reverse-Phase Column Sample_Injection->HPLC_Column Gradient_Elution Acetonitrile/Water Gradient Detection UV (210 nm) or Fluorescence Detector HPLC_Column->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

References

Environmental Fate and Mobility of Aldicarb in Groundwater: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb, a carbamate pesticide, has been utilized for its systemic insecticidal, nematicidal, and acaricidal properties.[1][2][3][4] However, its high water solubility and mobility in soil pose a significant risk of groundwater contamination.[4][5][6][7] This technical guide provides an in-depth analysis of the environmental fate and mobility of this compound, with a focus on its behavior in groundwater. The document details its physicochemical characteristics, degradation pathways, and the experimental protocols used to assess its environmental impact.

Physicochemical Properties

The environmental transport and partitioning of this compound and its principal toxic metabolites, this compound sulfoxide and this compound sulfone, are largely governed by their physicochemical properties. A summary of these key parameters is presented in Table 1. The high water solubility and low octanol-water partition coefficient (Kow) of these compounds contribute to their potential for leaching into groundwater.[4][6][7]

Table 1: Physicochemical Properties of this compound and its Primary Metabolites

PropertyThis compoundThis compound SulfoxideThis compound Sulfone
Chemical Formula C₇H₁₄N₂O₂SC₇H₁₄N₂O₃SC₇H₁₄N₂O₄S
Molecular Weight ( g/mol ) 190.27206.27222.27
Water Solubility (mg/L) 6000 (at room temp)[5]330,00010,000 (at 20°C)[8]
Vapor Pressure (mm Hg) 2.9 x 10⁻⁵ (at 25°C)[9]--
Log Octanol-Water Partition Coefficient (Log Kow) 1.13-0.57-0.69
Henry's Law Constant (atm·m³/mol) 4.17 x 10⁻⁹ (estimated)[8]--

Environmental Fate and Degradation

The persistence and transformation of this compound in the environment are influenced by a combination of biotic and abiotic processes. The primary degradation pathway involves the oxidation of the parent compound to this compound sulfoxide and subsequently to this compound sulfone.[6][10] Both of these metabolites are also of toxicological concern.[6] The ultimate breakdown of these carbamate compounds occurs through hydrolysis of the carbamate ester linkage, yielding less toxic oxime and nitrile derivatives.[11]

Degradation Pathways

The degradation of this compound in soil and water is a multi-step process. Initially, microbial action and chemical oxidation convert this compound to this compound sulfoxide, which is then more slowly oxidized to this compound sulfone.[6][10] Both this compound and its sulfoxide and sulfone metabolites can undergo hydrolysis, which is a key detoxification step. The rate of these transformations is dependent on environmental factors such as temperature, pH, and microbial activity.[5]

Aldicarb_Degradation This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (Microbial/Chemical) Hydrolysis_Products Hydrolysis Products (Oximes, Nitriles) This compound->Hydrolysis_Products Hydrolysis Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation (Microbial/Chemical) Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis

Figure 1: this compound Degradation Pathway
Persistence in Soil and Groundwater

The persistence of this compound and its metabolites is highly variable and site-specific. In surface soils, the half-life of this compound is relatively short, often in the range of a few days to a couple of months, due to microbial degradation.[6] However, in the subsurface and in groundwater, where microbial activity is lower, these compounds can be significantly more persistent, with half-lives extending from weeks to several years, particularly in acidic conditions.[6]

Table 2: Degradation Half-life of this compound and its Metabolites

CompoundMatrixHalf-lifeConditions
This compoundSoil1 to 15 days[9]Aerobic, variable temperature and moisture
This compoundSoil2.7 daysNon-sterile soil[12]
This compoundSoil12.0 daysSterile soil[12]
This compoundGroundwater62 - 1300 daysAnaerobic, pH 7.0-8.3[8]
This compound Residues (Total)Soil0.5 to 2 months (DT50)Field studies

Mobility in Soil and Groundwater

The mobility of this compound and its degradation products in the subsurface is a critical factor in determining the potential for groundwater contamination. Their high water solubility and weak adsorption to soil particles contribute to their high mobility.

Soil Sorption and Leaching

The tendency of a chemical to adsorb to soil is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak adsorption and a higher potential for leaching. This compound and its metabolites exhibit low Koc values, signifying their high mobility in soil.[13] Leaching is particularly pronounced in sandy soils with low organic matter content.[6]

Table 3: Soil Sorption Coefficients (Koc) of this compound and its Metabolites

CompoundKoc (mL/g)Mobility Potential
This compound8.2 - 37[8]High
This compound Sulfoxide13 - 48High
This compound Sulfone10 - 32High to Very High

Experimental Protocols

Standardized laboratory protocols are essential for accurately assessing the environmental fate and mobility of this compound. The following sections detail the methodologies for key experiments.

Hydrolysis Rate Determination (Adapted from EPA OCSPP 835.2120)

This protocol is designed to determine the rate of abiotic hydrolysis of this compound and its metabolites as a function of pH.[14]

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[14]

  • Test Substance Application: The test substance is added to the buffer solutions at a concentration not exceeding half of its water solubility.[14]

  • Incubation: Test solutions are incubated in the dark at a constant temperature (e.g., 25°C).[15]

  • Sampling: Aliquots are collected at predetermined time intervals.

  • Analysis: The concentration of the test substance and any major degradation products are quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]

  • Data Analysis: The hydrolysis rate constant and half-life are calculated assuming first-order kinetics.

Soil Sorption/Desorption (Adapted from OECD Guideline 106)

The batch equilibrium method is used to determine the soil adsorption/desorption coefficients (Kd and Koc) of this compound and its metabolites.[2][5][16]

  • Soil Selection and Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are selected. The soils are air-dried and sieved (<2 mm).[2][17]

  • Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation or adsorption to the test vessel.[2]

  • Adsorption Phase (Tier 2): A known mass of soil is equilibrated with a solution of the test substance in 0.01 M CaCl₂. The suspensions are agitated for the predetermined equilibration time.[16]

  • Separation and Analysis: The solid and aqueous phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined.[16]

  • Calculation of Adsorption Coefficients: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The distribution coefficient (Kd) and the organic carbon normalized adsorption coefficient (Koc) are then calculated.

  • Desorption Phase (Optional - Tier 3): The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the suspension is re-equilibrated to determine the extent of desorption.[2]

Soil Column Leaching (Adapted from OECD Guideline 312)

This study simulates the leaching of this compound and its metabolites through a soil profile.[1][18][19]

  • Column Preparation: Glass or stainless steel columns (e.g., 30 cm length, 5 cm diameter) are uniformly packed with the selected soil to a bulk density representative of field conditions.[18]

  • Soil Saturation: The soil columns are saturated with a 0.01 M CaCl₂ solution to establish steady-state flow.[18]

  • Test Substance Application: A known amount of the radiolabeled test substance is applied to the surface of the soil column.

  • Leaching: An artificial rainfall solution (0.01 M CaCl₂) is continuously applied to the top of the column at a constant flow rate for a defined period (e.g., 48 hours).[18]

  • Leachate Collection and Analysis: The leachate is collected in fractions and analyzed for the parent compound and its degradation products.

  • Soil Analysis: After the leaching period, the soil column is sectioned into segments, and each segment is extracted and analyzed to determine the distribution of the test substance and its metabolites within the soil profile.

Soil_Column_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Selection Select and Prepare Soil Column_Packing Pack Soil Column Soil_Selection->Column_Packing Saturation Saturate with 0.01M CaCl₂ Column_Packing->Saturation Application Apply this compound Saturation->Application Leaching Simulate Rainfall (0.01M CaCl₂) Application->Leaching Collection Collect Leachate Leaching->Collection Soil_Sectioning Section Soil Column Leaching->Soil_Sectioning Leachate_Analysis Analyze Leachate Fractions Collection->Leachate_Analysis Soil_Extraction Extract Soil Sections Soil_Sectioning->Soil_Extraction Soil_Analysis Analyze Soil Extracts Soil_Extraction->Soil_Analysis

Figure 2: Soil Column Leaching Experimental Workflow

Analytical Methods

Accurate quantification of this compound and its metabolites in environmental matrices is crucial for fate and mobility studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Sample Preparation
  • Water Samples: Water samples can often be analyzed directly after filtration. For trace-level analysis, solid-phase extraction (SPE) using a graphite carbon sorbent can be used to concentrate the analytes.[20]

  • Soil Samples: Soil samples are typically extracted with an organic solvent such as methanol or acetonitrile, followed by a cleanup step to remove interfering substances.[11]

HPLC with Post-Column Derivatization and Fluorescence Detection

This is a sensitive and specific method for the analysis of this compound and its carbamate metabolites.

  • Chromatographic Separation: The analytes are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of methanol and water.[21]

  • Post-Column Hydrolysis: After separation, the column effluent is mixed with a sodium hydroxide solution and heated to hydrolyze the carbamate esters to methylamine.[21]

  • Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.[21]

  • Detection: The fluorescent derivative is detected using a fluorescence detector.[21]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the determination of this compound and its metabolites in complex matrices.

  • Chromatographic Separation: Similar to the HPLC-fluorescence method, a C18 column is typically used for separation.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions of the analytes.

  • Mass Spectrometry: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for each analyte, providing a high degree of certainty in identification and quantification.[22][23]

Conclusion

The information presented in this technical guide highlights the significant potential for this compound and its primary metabolites, this compound sulfoxide and this compound sulfone, to contaminate groundwater. Their high water solubility, low soil sorption, and persistence in subsurface environments are key contributing factors. Understanding the environmental fate and mobility of these compounds through the application of standardized experimental protocols and robust analytical methods is essential for accurate risk assessment and the development of effective management strategies to protect groundwater resources.

References

History of Aldicarb synthesis and commercial use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the History of Aldicarb Synthesis and Commercial Use

Introduction

This compound, chemically known as 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a carbamate insecticide that ranks among the most acutely toxic pesticides ever registered.[1] Developed in the mid-20th century, it has been utilized globally as a systemic insecticide, nematicide, and acaricide. Its high efficacy against a broad spectrum of pests is countered by significant concerns regarding its toxicity to non-target organisms, including humans, and its potential for environmental contamination, particularly of groundwater. This technical guide provides a comprehensive overview of the history of this compound's synthesis, its commercial applications, mechanism of action, toxicological profile, and environmental fate, tailored for an audience of researchers, scientists, and drug development professionals.

History and Commercial Development

This compound was first synthesized in 1965 by L. K. Payne and M. H. J. Weiden of the Union Carbide Corporation.[2][3] Following its initial development, it was introduced to the commercial market in 1970 under the trade name Temik, after securing registration in the United States for use on cotton crops.[2][4] Union Carbide was the original manufacturer, but the agricultural chemicals division was later sold to Rhône-Poulenc, which eventually became part of Bayer CropScience.[3]

The pesticide was formulated exclusively as granules (e.g., Temik 5G, 10G, or 15G, containing 5%, 10%, or 15% active ingredient, respectively) to reduce handling hazards and the risk of inhalation exposure.[5][6] This formulation requires soil moisture to release the active ingredient, which is then absorbed by the plant's root system, providing systemic protection.[6]

The commercial use of this compound expanded throughout the 1970s and 1980s to include a wide variety of crops. However, its high water solubility and moderate persistence in soil led to significant environmental issues.[3][7] In 1979, this compound residues were detected in groundwater wells in Suffolk County, New York, leading to a ban on its use in that county.[2][3] Similar groundwater contamination incidents were reported in at least 14 other US states, prompting increased regulatory scrutiny.[2][8]

Due to its toxicity and environmental risks, the use of this compound has been progressively restricted. The European Union banned its use in 2003.[3] In the United States, the Environmental Protection Agency (EPA) initiated a phase-out of Temik 15G in 2010, with a complete discontinuation of its use on citrus and potatoes beginning in 2012 and an end to all distribution by 2018.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step chemical process. While detailed, proprietary experimental protocols are not publicly available, the general synthetic pathway has been described in the literature.[2][4]

Experimental Protocol: General Synthesis of this compound

  • Objective: To synthesize this compound from isobutylene.

  • Methodology: The synthesis proceeds in three main stages:

    • Step 1: Formation of 2-chloro-2-methyl-1-nitrosopropane dimer. Isobutylene is reacted with nitrosyl chloride. This reaction forms a dimer of 2-chloro-2-methyl-1-nitrosopropane.

    • Step 2: Formation of 2-methyl-2-(methylthio)propionaldoxime. The dimer from the first step is then reacted with methyl mercaptan in the presence of a base, such as sodium hydroxide. This reaction substitutes the chloro group with a methylthio group and rearranges the nitroso group to form the oxime, yielding 2-methyl-2-(methylthio)propionaldoxime.

    • Step 3: Formation of this compound. The resulting oxime is reacted with methyl isocyanate (MIC). The MIC adds across the hydroxyl group of the oxime to form the carbamate ester, yielding the final product, this compound.[2][4][5]

The final product is a mixture of E and Z isomers due to the carbon-nitrogen double bond in the oxime structure.[3]

Aldicarb_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 Isobutylene Isobutylene Dimer 2-chloro-2-methyl- 1-nitrosopropane dimer Isobutylene->Dimer NitrosylChloride Nitrosyl Chloride NitrosylChloride->Dimer MethylMercaptan Methyl Mercaptan + NaOH Oxime 2-methyl-2-(methylthio) propionaldoxime MethylMercaptan->Oxime MIC Methyl Isocyanate (MIC) This compound This compound MIC->this compound Dimer->Oxime + Oxime->this compound +

Figure 1: this compound Synthesis Pathway

Commercial Use and Application

This compound was valued for its systemic properties and broad-spectrum activity as an insecticide, acaricide, and nematicide.[2][5] It was applied directly to the soil, where it was absorbed by plant roots and translocated throughout the plant, protecting it from various soil-borne and foliar pests.[3][6]

Table 1: Commercial Use of this compound

Crop Target Pests Typical Application Rate (Active Ingredient)
Cotton Aphids, Mites, Thrips, Nematodes 0.56 - 5.6 kg/ha [5]
Potatoes Aphids, Leafhoppers, Nematodes 2.55 - 5.25 kg/ha [9]
Citrus (Oranges, Grapefruit) Mites, Nematodes, Aphids 14 - 77 kg/ha (product); ~2 g/tree [10]
Peanuts Nematodes, Thrips 0.56 - 5.6 kg/ha [5]
Soybeans Nematodes, Mexican bean beetle 0.56 - 5.6 kg/ha [5]
Sugar Beets Nematodes, Aphids, Root maggot 0.56 - 5.6 kg/ha [5]
Sugarcane Nematodes, Thrips 17 kg/ha (product)[10]
Dry Beans Nematodes, Mites 0.56 - 5.6 kg/ha [5]

| Sweet Potatoes | Nematodes | 0.56 - 5.6 kg/ha [5] |

Note: Application rates varied significantly based on crop, pest pressure, region, and regulatory restrictions.

Table 2: Estimated Annual Usage of this compound in the USA (1979-1981) [2]

Crop Usage (tonnes) Percentage of Total
Cotton 520 29%
Potatoes 430 25%
Peanuts 250 14%
Soybeans 205 12%
Pecans 180 10%
Ornamental Plants 45 3%
Sugar Beets 45 3%
Citrus 34 2%
Sweet Potatoes 22 < 1%

| Tobacco | 6 | < 1% |

Total production in the USA between 1979 and 1981 was estimated to be between 1,360 and 2,130 tonnes per year.[5] By 1989, annual usage in the USA was estimated to be between 1,000 and 1,500 tonnes.[2]

Mechanism of Action

The primary mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[3][6] AChE is critical for nervous system function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.

By inhibiting AChE, this compound causes an accumulation of ACh, leading to overstimulation of cholinergic receptors. This results in a state of constant nerve impulse transmission, causing weakness, tremors, paralysis, and, at high doses, death due to respiratory failure.[3][11]

Unlike organophosphate insecticides, which cause relatively irreversible phosphorylation of AChE, this compound's inhibition is reversible.[2][6] The carbamoylated enzyme complex formed by this compound and AChE is unstable and can dissociate, allowing the enzyme to regain its function.[11][12] This reversibility means that recovery from non-fatal poisoning can be rapid, often within hours.[11]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Function with this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds Receptor Cholinergic Receptor ACh->Receptor Binds ACh->Receptor Accumulates & Continuously Binds Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes InhibitedAChE Carbamoylated AChE (Inactive) AChE->InhibitedAChE Forms Signal Nerve Signal Transmission Receptor->Signal Overstimulation Continuous Stimulation (Toxicity) Receptor->Overstimulation Choline Choline + Acetate Hydrolysis->Choline Produces This compound This compound This compound->AChE Inhibits (Reversible) InhibitedAChE->AChE Reverses

Figure 2: this compound's Mechanism of Action

Toxicological Profile

This compound is one of the most acutely toxic insecticides used in agriculture.[2][13] It is classified as "extremely hazardous" by the World Health Organization.[14] Toxicity occurs through oral, dermal, and inhalation routes, with the oral route being the most hazardous.[7][15] Absorption from the gastrointestinal tract is rapid and nearly complete.[6][15]

The primary toxic metabolites of this compound are this compound sulfoxide and this compound sulfone, which are formed through oxidation in both mammals and the environment.[6] this compound sulfoxide is a more potent AChE inhibitor than the parent compound, while this compound sulfone is significantly less toxic.[2][14]

Table 3: Acute Toxicity of this compound and its Metabolites

Compound Species Route LD50 (mg/kg bw) Reference(s)
This compound Rat (male) Oral 0.46 - 1.2 [15][16]
Rat (female) Oral 0.67 - 1.3 [16]
Rat Oral 0.83 - 0.93 [15][17]
Rat Dermal 2.0 - 3.2 [18]
Mouse Oral ~0.4 [16]
Bobwhite Quail Oral 2.0 [19]
Mallard Duck Oral 1.0 [19]
This compound Sulfoxide Rat Oral 0.88 [18]

| This compound Sulfone | Rat | Oral | 25.0 |[18] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Long-term exposure studies in animals have not provided evidence that this compound is carcinogenic, teratogenic, or causes adverse reproductive effects at low concentrations.[6][14]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Representative)

This protocol is based on OECD Test Guideline 408, which is a standard for such studies.

  • Objective: To characterize the toxicity profile of a substance (e.g., this compound) following repeated oral administration over 90 days and to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Test System: Typically Sprague-Dawley rats, 10 males and 10 females per dose group.[20]

  • Methodology:

    • Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group receiving the vehicle (e.g., corn oil or water).[20]

    • Administration: The test substance is administered daily by oral gavage for 90 days.

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

    • Clinical Pathology: Blood samples are collected at termination (and optionally at an interim period) for hematology and clinical chemistry analysis, including assessment of plasma, red blood cell, and brain cholinesterase activity.[12]

    • Pathology: All animals are subjected to a full necropsy at the end of the study. Organs are weighed, and tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

  • Data Analysis: Statistical analysis is performed to identify significant differences between treated and control groups. The NOAEL is determined as the highest dose level at which there are no statistically or biologically significant treatment-related adverse findings.

Toxicity_Workflow start Start: 90-Day Study acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) start->acclimation grouping Randomization into Groups (e.g., Control, Low, Mid, High Dose) (10/sex/group) acclimation->grouping dosing Daily Oral Gavage (90 Days) grouping->dosing monitoring Daily Clinical Observations Weekly Body Weight & Food Intake dosing->monitoring Throughout Dosing Period blood Terminal Blood Collection dosing->blood analysis Hematology & Clinical Chemistry (incl. Cholinesterase Activity) blood->analysis necropsy Gross Necropsy & Organ Weights end Data Analysis & NOAEL Determination analysis->end hist Histopathology necropsy->hist hist->end

Figure 3: Experimental Workflow for a 90-Day Oral Toxicity Study

Environmental Fate and Transport

This compound's environmental behavior is a critical aspect of its risk profile.

  • Soil: this compound is moderately persistent in soil, with a half-life that can range from a few days to over two months.[7][14] It is microbially and chemically oxidized to this compound sulfoxide and then more slowly to this compound sulfone.[14][21] These metabolites are also mobile and toxic. The total toxic residue (this compound + sulfoxide + sulfone) can persist for months.[8]

  • Water: Due to its high water solubility and mobility in soil, this compound and its metabolites are prone to leaching into groundwater, especially in sandy soils with low organic matter content.[7][14][21] Once in groundwater, particularly acidic groundwater, degradation is very slow, with a half-life that can range from weeks to several years.[14] The primary degradation pathway in water is chemical hydrolysis.[14]

Table 4: Environmental Persistence of this compound

Medium Process Half-Life Conditions / Notes Reference(s)
Soil Degradation 7 days (oxidation to sulfoxide) Varies with soil type, temp, moisture. [21]
Soil Dissipation (Total Residue) 0.5 - 2 months Field studies. [8]
Water Hydrolysis 81 days pH 7, 25°C [22]
Water Hydrolysis 0.87 days pH 9, 25°C [22]
Groundwater Degradation Weeks to several years Slower in acidic conditions. [14]

| Pond Water | Degradation | 5 - 10 days | |[7] |

Conclusion

This compound represents a significant chapter in the history of chemical pest control. Its development provided an effective systemic tool for managing a wide range of agricultural pests. However, its extreme acute toxicity and environmental properties, particularly its propensity to contaminate groundwater, have led to severe restrictions and bans in many parts of the world. The study of this compound's synthesis, mechanism, and toxicological and environmental impact offers valuable lessons for the development and regulation of future pesticides, highlighting the critical need to balance efficacy with human and environmental safety.

References

Biochemical Properties of Aldicarb Sulfoxide and Sulfone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties of aldicarb sulfoxide and this compound sulfone, the two principal metabolites of the carbamate insecticide this compound. This document is intended to serve as a detailed resource, consolidating quantitative data, experimental methodologies, and visual representations of key biochemical pathways and workflows.

Introduction

This compound is a potent N-methylcarbamate insecticide that undergoes rapid metabolic transformation in biological systems and the environment. The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of this compound sulfoxide and subsequently this compound sulfone.[1] These metabolites are of significant toxicological interest as they retain the ability to inhibit acetylcholinesterase (AChE), the primary mechanism of action for carbamate pesticides.[1][2] Understanding the distinct biochemical properties of this compound sulfoxide and sulfone is crucial for assessing their toxicological risk, developing analytical methods for their detection, and for professionals in drug development studying cholinesterase inhibitors.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary biochemical effect of this compound sulfoxide and this compound sulfone is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and characteristic cholinergic toxicity.

Like their parent compound, this compound sulfoxide and sulfone act as reversible inhibitors of AChE. The carbamate moiety of the molecule is transferred to a serine hydroxyl group within the active site of the enzyme, forming a carbamoylated enzyme complex.[1] This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis, effectively rendering the enzyme inactive. However, this inhibition is reversible as the carbamoyl group can be slowly hydrolyzed, regenerating the active enzyme.

This compound sulfoxide is a more potent inhibitor of acetylcholinesterase than this compound itself, while this compound sulfone is considerably less toxic than either this compound or the sulfoxide.[3]

Quantitative Data

The following tables summarize key quantitative data related to the toxicity and biochemical activity of this compound sulfoxide and this compound sulfone.

Table 1: Acute Toxicity Data in Rats

CompoundLD50 (Oral, Rat)Reference(s)
This compound Sulfoxide0.88 mg/kg[4]
This compound Sulfone25 mg/kg[4]

Table 2: In Vitro Acetylcholinesterase Inhibition Data

CompoundIC50Species/Enzyme SourceReference(s)
This compound Sulfoxide10 µMZebrafish Cholinesterase[5][6]
This compound SulfoneConsiderably less potent than this compound sulfoxideGeneral observation[3]

Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic conversion of this compound and a general workflow for its analysis.

Metabolic Pathway of this compound This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (fast) Hydrolysis_Products Hydrolysis Products (less toxic) This compound->Hydrolysis_Products Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation (slow) Sulfoxide->Hydrolysis_Products Sulfone->Hydrolysis_Products

Metabolic conversion of this compound to its sulfoxide and sulfone metabolites.

Experimental Workflow for this compound Metabolite Analysis cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Biological or Environmental Sample Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MS Mass Spectrometry (Detection & Quantification) HPLC->MS Data_Analysis Data Analysis MS->Data_Analysis Quantification Quantification of This compound, Sulfoxide, & Sulfone Data_Analysis->Quantification

A generalized workflow for the analysis of this compound and its metabolites.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a general method for determining the in vitro inhibition of acetylcholinesterase by this compound sulfoxide and sulfone using the colorimetric Ellman's assay.

Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound sulfoxide and this compound sulfone standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

    • Prepare working solutions of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a series of dilutions of this compound sulfoxide and this compound sulfone in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1%).

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • Test compound (this compound sulfoxide or sulfone) or vehicle control

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of this compound to its sulfoxide and sulfone metabolites using liver microsomes.

Principle: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of many xenobiotics, including this compound. By incubating this compound with liver microsomes in the presence of necessary cofactors, the formation of its metabolites can be monitored over time.

Materials:

  • Pooled liver microsomes from a relevant species (e.g., rat, human)

  • This compound standard

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction quenching and extraction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Metabolism Assay:

    • Pre-warm the reaction mixture and liver microsomes to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes and the reaction mixture.

    • Initiate the metabolic reaction by adding the this compound stock solution to achieve the desired final concentration.

    • Incubate the reaction at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis:

    • Collect the supernatant for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining this compound and the formation of this compound sulfoxide and this compound sulfone.

  • Data Analysis:

    • Plot the concentration of this compound, this compound sulfoxide, and this compound sulfone over time.

    • From these data, metabolic parameters such as the rate of disappearance of the parent compound and the rate of formation of the metabolites can be determined.

Conclusion

This compound sulfoxide and this compound sulfone are biochemically active metabolites of this compound that contribute significantly to its overall toxicity. Their primary mechanism of action is the reversible inhibition of acetylcholinesterase, with the sulfoxide being a particularly potent inhibitor. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals working with these compounds. A thorough understanding of their biochemical properties is essential for accurate risk assessment, environmental monitoring, and the development of potential therapeutic agents targeting the cholinergic system.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Aldicarb and its Metabolites by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the pesticide aldicarb and its primary metabolites, this compound sulfoxide and this compound sulfone, using High-Performance Liquid Chromatography (HPLC). The protocols described herein are applicable for various matrices including water, soil, and biological samples.

This compound is a carbamate pesticide that is effective against a variety of insects, mites, and nematodes.[1][2][3] Its primary metabolites, this compound sulfoxide and this compound sulfone, are also of toxicological concern.[3] Monitoring this compound and its degradation products in environmental and biological samples is crucial for assessing exposure and ensuring safety. HPLC is a widely used technique for this purpose, offering both sensitivity and selectivity.[4]

Metabolic Pathway of this compound

This compound is metabolized in organisms and in the environment through oxidation of the sulfur atom. This process converts this compound first to this compound sulfoxide and then further to this compound sulfone. Both of these metabolites are also cholinesterase inhibitors and are considered in toxicological assessments.[3]

Aldicarb_Metabolism This compound This compound Aldicarb_Sulfoxide This compound Sulfoxide This compound->Aldicarb_Sulfoxide Oxidation Aldicarb_Sulfone This compound Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation

Caption: Metabolic pathway of this compound to its primary metabolites.

Quantitative Data Summary

The following tables summarize the quantitative performance of various HPLC methods for the analysis of this compound and its metabolites.

Table 1: HPLC-UV Method Performance

AnalyteMatrixLinearity Range (mg/L)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)
This compoundWater/Synthetic Medium0.49 - 15.0[4]0.391 - 0.440[4]-
This compound SulfoxideWater/Synthetic Medium0.1 - 5.0[4]0.069 - 0.192[4]-
This compound SulfoneWater/Synthetic Medium0.1 - 5.0[4]0.033 - 0.068[4]-

Table 2: HPLC-MS/MS Method Performance

AnalyteMatrixLinearity Range (µg/L)Limit of Detection (LOD) (µg/kg or µg/L)Limit of Quantification (LOQ) (µg/kg or µg/L)Recovery (%)
This compoundPeanuts10 - 500[5]4 - 5 µg/kg[5]-81.5 - 115[5]
This compound SulfoxidePeanuts10 - 500[5]4 - 5 µg/kg[5]-81.5 - 115[5]
This compound SulfonePeanuts10 - 500[5]4 - 5 µg/kg[5]-81.5 - 115[5]
This compoundSoil-1 µg/kg[6]11.0 µg/kg[6]-
This compoundBlood0.10 - 5.0 µg/mL[7][8]0.020 µg/mL[7][8]0.10 µg/mL[7][8]90 - 102[7][8]
This compoundWater-0.05 µg/L[9]0.1 µg/L[9]100 - 106[9]
This compound SulfoxideWater-0.05 µg/L[9]0.1 µg/L[9]93.5 - 106[9]
This compound SulfoneWater-0.05 µg/L[9]0.1 µg/L[9]93.4 - 106[9]

Experimental Protocols

Protocol 1: Analysis of this compound and Metabolites in Water by HPLC-UV

This protocol is suitable for the routine monitoring of this compound and its metabolites in liquid samples without extensive pretreatment.[4]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1100 Series or equivalent.[10]

  • Column: C18 column (e.g., Agilent Zorbax ODS, 5 µm, 250 mm x 4.6 mm).[4]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient can be optimized for separation. A starting condition could be 88:12 (A:B) moving to a higher concentration of acetonitrile.[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 400 µL.[4]

  • UV Detector: 210 nm.[4]

  • Internal Standard: Methomyl.[4]

2. Sample Preparation:

  • For clean water samples (groundwater, drinking water), direct injection after filtration through a 0.2 µm filter is often sufficient.[4]

3. Post-Column Derivatization (for enhanced sensitivity with Fluorescence Detection):

  • This method is based on EPA Method 531.1.[4]

  • After elution from the column, the analytes are hydrolyzed with 0.05 M sodium hydroxide at 95 °C.[4]

  • The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative.[4]

  • The derivative is detected by a fluorescence detector.[4]

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_post_column Optional Post-Column Derivatization Sample Water Sample Filter Filtration (0.2 µm) Sample->Filter Injection Direct Injection Filter->Injection Column C18 Separation Injection->Column Detection UV Detection (210 nm) Column->Detection Hydrolysis Hydrolysis (NaOH, 95°C) Column->Hydrolysis Derivatization Derivatization (OPA) Hydrolysis->Derivatization Fluorescence Fluorescence Detection Derivatization->Fluorescence

Caption: Workflow for HPLC-UV analysis of this compound in water.

Protocol 2: Analysis of this compound and Metabolites in Soil and Peanuts by HPLC-MS/MS

This protocol provides a highly sensitive and selective method for the determination of this compound and its metabolites in complex matrices like soil and peanuts, utilizing tandem mass spectrometry.[5][6]

1. Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.[5][6]

  • Column: C18 column (e.g., Capcell PAK CR or XBridge C18, 2.1 mm x 50 mm, 2.5 µm).[5][6]

  • Mobile Phase:

    • A: 5 mM acetic acid/ammonium acetate in water or 0.1% formic acid in water.[5][6]

    • B: Acetonitrile.[5][6]

  • Gradient Elution: A gradient program should be optimized to separate the analytes. For example, starting with a high aqueous phase and ramping up the organic phase.[5][6]

  • Flow Rate: Typically 0.2 - 0.4 mL/min.

  • Injection Volume: 50 - 100 µL.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM).[5][6]

  • Internal Standard: this compound-d3.[5]

2. Sample Preparation:

A. Soil Samples: [6]

  • Weigh a representative sample of soil.

  • Extract with a mixture of acetonitrile and 0.1% formic acid.

  • Centrifuge the sample to separate the soil from the extract.

  • The supernatant can be further diluted with a water/acetonitrile mixture before injection.

B. Peanut Samples (using Gel Permeation Chromatography - GPC for cleanup): [5]

  • Homogenize the peanut sample.

  • Extract with acetonitrile saturated with cyclohexane.

  • Perform a cleanup step using Gel Permeation Chromatography (GPC) to remove lipids and other macromolecules.

  • The collected fraction containing the analytes is then concentrated and reconstituted in a suitable solvent for HPLC-MS/MS analysis.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_soil Soil cluster_peanut Peanuts cluster_hplc_ms HPLC-MS/MS Analysis Soil_Sample Soil Sample Soil_Extraction Extraction (ACN/Formic Acid) Soil_Sample->Soil_Extraction Soil_Centrifuge Centrifugation Soil_Extraction->Soil_Centrifuge Injection Injection Soil_Centrifuge->Injection Peanut_Sample Peanut Sample Peanut_Extraction Extraction (ACN/Cyclohexane) Peanut_Sample->Peanut_Extraction GPC_Cleanup GPC Cleanup Peanut_Extraction->GPC_Cleanup GPC_Cleanup->Injection Column C18 Separation Injection->Column MSMS_Detection MS/MS Detection (MRM) Column->MSMS_Detection

Caption: Workflow for HPLC-MS/MS analysis of this compound in soil and peanuts.

References

Application Notes and Protocols for Gas Chromatography Detection of Aldicarb Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb is a carbamate pesticide known for its high toxicity and effectiveness against a wide range of agricultural pests. Due to its potential health risks, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) for this compound in food and environmental samples. Accurate and sensitive detection methods are crucial for monitoring these residues. This document provides a detailed protocol for the detection of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone, using gas chromatography (GC).

The analysis of this compound by GC presents a significant challenge due to the thermal lability of carbamate pesticides. Conventional GC injection techniques at high temperatures can lead to the degradation of this compound and its metabolites, resulting in inaccurate quantification. To address this, this protocol focuses on a fast gas chromatography approach with a nitrogen-phosphorus detector (NPD), which minimizes thermal degradation by employing a shorter analytical column, higher carrier gas flow rates, and rapid temperature programming.

Materials and Reagents
  • This compound (analytical standard)

  • This compound sulfoxide (analytical standard)

  • This compound sulfone (analytical standard)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • Sodium acetate

  • Helium (carrier gas, 99.999% purity)

  • Nitrogen (make-up gas, 99.999% purity)

  • Hydrogen (for NPD, 99.999% purity)

  • Air (for NPD, filtered)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • GC vials and caps

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

1.1. Extraction

  • Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • For samples with low water content (<80%), add an appropriate amount of water to reach a total volume of approximately 10 mL of water.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Some variations of the method also include 1 g of trisodium citrate dihydrate and 0.5 g of disodium citrate sesquihydrate to buffer the sample.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL centrifuge tube containing the dSPE cleanup sorbents. The choice of sorbents depends on the sample matrix:

    • For general fruit and vegetable samples: 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • For samples with high fat content: Add 50 mg of C18 sorbent.

    • For samples with high pigment content (e.g., spinach, leafy greens): Add 50 mg of GCB.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into a GC vial for analysis.

Gas Chromatography (GC) Analysis

To minimize thermal degradation of this compound and its metabolites, a fast GC method with a Nitrogen-Phosphorus Detector (NPD) is recommended.

2.1. GC-NPD Instrumental Conditions

ParameterSetting
Gas Chromatograph Agilent 6890 or equivalent with NPD
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 15 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in splitless mode
Injector Temperature 250°C
Oven Program Initial temperature: 70°C, hold for 1 minRamp: 25°C/min to 180°CRamp: 5°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Detector Nitrogen-Phosphorus Detector (NPD)
Detector Temperature 300°C
Makeup Gas Nitrogen at 10 mL/min
Hydrogen Flow 3.0 mL/min
Air Flow 60 mL/min
Injection Volume 1 µL

2.2. Data Analysis and Quantification

Identify and quantify this compound, this compound sulfoxide, and this compound sulfone based on the retention times of their respective analytical standards. A calibration curve should be prepared using matrix-matched standards to compensate for matrix effects.

Data Presentation

The following table summarizes quantitative data for this compound and its metabolites from various studies. It is important to note that performance characteristics can vary depending on the specific matrix, instrumentation, and laboratory conditions.

AnalyteMatrixMethodLODLOQRecovery (%)Reference
This compoundHoneyHPLC-PCD/FL5 ng/g15 ng/g72.02 - 92.02[1]
This compoundWaterGC-MS0.3 ng--[2]
This compoundUrineGC-FPD0.0024 mg/L-90.9[3]
This compound SulfoxideUrineGC-FPD0.0024 mg/L-86.6[3]
This compound SulfoneUrineGC-FPD0.0024 mg/L-92.6[3]
This compoundSoilGC-NPD0.1 - 10.4 µg/kg-68.5 - 112.1[3]
This compound SulfoneVegetative FoodsLC-MS/MS-1-100 µg/kg56.13 - 127.6[4]

Mandatory Visualization

Aldicarb_Detection_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis GC Analysis sample 1. Homogenized Sample (10g) extraction 2. Add 10 mL Acetonitrile & Vortex sample->extraction salts 3. Add QuEChERS Salts (MgSO4, NaCl) & Shake extraction->salts centrifuge1 4. Centrifuge salts->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dspe 6. Add Supernatant to dSPE Tube (PSA, MgSO4) supernatant->dspe vortex_cleanup 7. Vortex dspe->vortex_cleanup centrifuge2 8. Centrifuge vortex_cleanup->centrifuge2 final_extract 9. Filtered Final Extract centrifuge2->final_extract gc_injection 10. GC-NPD Injection final_extract->gc_injection data_analysis 11. Data Acquisition & Analysis gc_injection->data_analysis results 12. Quantification of This compound Residues data_analysis->results

Caption: Experimental workflow for this compound residue detection.

References

Application Notes and Protocols for Aldicarb Extraction from Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of aldicarb and its primary metabolites, this compound sulfoxide and this compound sulfone, from soil and water samples for subsequent analysis. The methodologies outlined are based on established and validated techniques to ensure reliable and reproducible results.

Introduction

This compound is a potent carbamate insecticide that is highly soluble in water and can be mobile in soil, posing a potential risk for groundwater contamination.[1][2] Accurate monitoring of this compound and its toxic metabolites in environmental samples is crucial for assessing environmental fate and human exposure. This guide details various extraction techniques, including Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), suitable for preparing soil and water samples for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4]

Data Presentation: Quantitative Performance of Extraction Methods

The selection of an appropriate extraction method depends on the sample matrix, the required sensitivity, and the available analytical instrumentation. The following tables summarize the performance of different extraction and analytical methods for this compound and its metabolites.

Table 1: Performance Data for this compound Extraction from Water Samples

Extraction MethodAnalytical MethodAnalyteRecovery (%)LOQ (µg/L)LOD (µg/L)Reference
Solid-Phase Extraction (Graphite Carbon)Not SpecifiedThis compound & Metabolites>90--[5]
Solid-Phase Extraction (C18)HPLC-UVThis compound>9050.015.0[6]
Solid-Phase Extraction (C18)HPLC-UVThis compound Sulfoxide>9050.015.0[6]
Solid-Phase Extraction (C18)HPLC-UVThis compound Sulfone>9025.08.0[6]
Direct InjectionHPLC-UVThis compound--0.391 (mg/L)[4]
Direct InjectionHPLC-UVThis compound Sulfoxide--0.069 (mg/L)[4]
Direct InjectionHPLC-UVThis compound Sulfone--0.033 (mg/L)[4]
SPEGC-MS/MSVarious Pesticides70-1100.003-0.0760.001-0.025[7]

Table 2: Performance Data for this compound Extraction from Soil Samples

Extraction MethodAnalytical MethodAnalyteRecovery (%)LOQ (µg/kg)LOD (µg/kg)Reference
Solid-Liquid Extraction (Chloroform)GC-FIDThis compound & Metabolites51.1 - 91.2--[8]
Water Extraction followed by SPENot SpecifiedThis compound & Metabolites80 - 95--[5]
Acetonitrile with 0.1% Formic AcidLC-MS/MSThis compound70-12011.01.0[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is suitable for the extraction and concentration of this compound and its metabolites from water samples.

Materials:

  • SPE Cartridges (e.g., C18 or Graphite Carbon)

  • Methanol (HPLC grade)

  • Deionized Water

  • Sample Collection Bottles

  • Vacuum Manifold for SPE

  • Collection Vials

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through it, followed by 5 mL of deionized water.[10] Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample (e.g., 150 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[5]

  • Cartridge Rinsing (Optional): If necessary, rinse the cartridge with a small volume of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 5-10 minutes.

  • Elution: Elute the retained analytes from the cartridge with a small volume of an appropriate solvent, such as 2 mL of methanol, into a collection vial.[5]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., mobile phase for HPLC).

Protocol 2: Solid-Liquid Extraction (SLE) of this compound from Soil Samples

This protocol describes a method for extracting this compound and its metabolites from soil using a solvent.

Materials:

  • Soil Sample

  • Chloroform (or other suitable solvent)

  • Anhydrous Sodium Sulfate

  • Centrifuge and Centrifuge Tubes

  • Rotary Evaporator

  • Filter Paper

Procedure:

  • Sample Preparation: Weigh 10 g of the soil sample into a glass vial.

  • Extraction: Add 15 mL of chloroform to the vial.[8] Shake or stir the mixture for 10 minutes at 120 rpm.[8]

  • Phase Separation: Separate the organic phase from the soil. This can be achieved by centrifugation or allowing the soil to settle.

  • Repeat Extraction: Repeat the extraction process two more times with fresh solvent.[8]

  • Drying the Extract: Combine the organic fractions and pass them through a filter containing anhydrous sodium sulfate to remove any residual water.[8]

  • Concentration: Concentrate the extract using a rotary evaporator at 50°C.[8]

  • Reconstitution: Dissolve the residue in a known volume of a suitable solvent for analysis.

Protocol 3: Acetonitrile Extraction of this compound from Soil for LC-MS/MS Analysis

This protocol is specifically for the extraction of this compound from soil for subsequent analysis by LC-MS/MS.

Materials:

  • Soil Sample (5.00 g dry weight)

  • 0.1% Formic Acid in Acetonitrile

  • Orbital Shaker

  • Centrifuge and Centrifuge Tubes

Procedure:

  • Extraction: To a 5.00 g (dry weight) soil sample, add 20.0 mL of 0.1% formic acid in acetonitrile.[9]

  • Shaking: Shake the sample on an orbital shaker for 30 minutes at 150 rpm.[9]

  • Centrifugation: Centrifuge the sample for 10 minutes at 3000 rpm to separate the soil from the extract.[9]

  • Extract Collection: Decant the supernatant.

  • Repeat Extraction: Repeat the extraction (steps 1-4) with another 20.0 mL of the extraction solvent.[9]

  • Final Volume Adjustment: Combine the extracts and adjust the final volume to 50 mL with 0.1% formic acid in acetonitrile.[9]

  • Dilution: Further dilute the sample as needed to fall within the calibration range of the LC-MS/MS instrument.[9]

Visualizations

Aldicarb_Extraction_from_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation Water_Sample Water Sample (150 mL) Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Conditioned Cartridge Wash Wash Cartridge (Optional) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Methanol (2 mL) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis HPLC or GC Analysis Reconstitute->Analysis

Caption: Workflow for this compound Extraction from Water using SPE.

Aldicarb_Extraction_from_Soil cluster_prep Sample Preparation cluster_sle Solid-Liquid Extraction (SLE) cluster_cleanup Extract Cleanup & Concentration cluster_analysis Analysis Preparation Soil_Sample Soil Sample (10 g) Add_Solvent Add Chloroform (15 mL) Soil_Sample->Add_Solvent Shake Shake (10 min, 120 rpm) Add_Solvent->Shake Separate Separate Organic Phase Shake->Separate Repeat Repeat Extraction 2x Separate->Repeat Combine Combine Extracts Repeat->Combine Dry_Extract Dry with Na2SO4 Combine->Dry_Extract Concentrate Concentrate (Rotary Evaporator) Dry_Extract->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis GC-FID Analysis Reconstitute->Analysis

References

Application Note: Determination of Aldicarb and its Metabolites Using HPLC with Post-Column Derivatization and Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldicarb is a carbamate pesticide that is highly effective but also poses significant toxicological risks. Its primary metabolites, this compound sulfoxide and this compound sulfone, are also of concern. Regulatory monitoring of this compound and its metabolites in environmental and food matrices is crucial for ensuring public safety. High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection offers a sensitive and selective method for the analysis of these compounds. This application note details a robust protocol for the determination of this compound and its metabolites, providing quantitative data and a step-by-step experimental workflow.

The principle of this method involves the separation of this compound and its metabolites on a reversed-phase HPLC column. Following separation, the N-methylcarbamates are hydrolyzed in a post-column reactor at an elevated temperature to produce methylamine. This is then reacted with o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol or thiofluor, to form a highly fluorescent isoindole derivative. The intensity of the fluorescence is directly proportional to the concentration of the carbamate in the sample.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound and its metabolites using HPLC with post-column derivatization and fluorescence detection.

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)MatrixReference
This compound5 ng/g~18.6 ng/g0.999872.02 - 92.02Honey[1][2]
This compound0.5 ppm (500 ng/g)Not ReportedNot Reported>95Tobacco[3]
This compound<70 ng/LNot ReportedNot ReportedNot ReportedGround Water[4]
This compound Sulfoxide0.5 ppm (500 ng/g)Not ReportedNot Reported>85Tobacco[3]
This compound Sulfone0.5 ppm (500 ng/g)Not ReportedNot Reported>91Tobacco[3]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and its metabolites using HPLC with post-column derivatization.

1. Reagent Preparation

  • Mobile Phase: Prepare a mixture of methanol, acetonitrile, and water. A mobile phase containing 0.1% triethanolamine may be used to improve peak shape.[3]

  • Hydrolysis Reagent: Prepare a 0.05 mol/L sodium hydroxide (NaOH) solution. Other hydrolysis reagents like CB130 may also be used.[5][6]

  • OPA Derivatization Reagent:

    • OPA Diluent: Prepare the OPA diluent as specified by the instrument manufacturer or literature.[2]

    • Thiofluor Solution: Dissolve 2 g of thiofluor in 5 mL of the OPA diluent.[2]

    • OPA Solution: Dissolve 100 mg of o-phthalaldehyde (OPA) in 10 mL of HPLC-grade methanol.[2]

    • Final Reagent: Add the thiofluor and OPA solutions to 950 mL of the OPA diluent.[2]

2. Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, post-column derivatization system, and fluorescence detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable for the separation.[3][5]

  • Mobile Phase Gradient: A gradient elution program using water and acetonitrile/methanol is typically employed to achieve optimal separation.

  • Flow Rate: A flow rate of 1.0 - 1.2 mL/min is commonly used.[6]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40-42 °C.[5][6]

  • Injection Volume: Inject a suitable volume of the sample extract, typically in the range of 10-400 µL.[5][6]

3. Post-Column Derivatization Conditions

  • Hydrolysis: The column effluent is mixed with the hydrolysis reagent and heated in a reactor at a temperature of 95-100°C.[2][5][6]

  • Derivatization: The hydrolyzed effluent is then mixed with the OPA derivatization reagent in a second reactor at ambient temperature.[5]

  • Reagent Flow Rate: The flow rate for both the hydrolysis and derivatization reagents is typically set at 0.3 mL/min.[5]

4. Fluorescence Detection

  • Excitation Wavelength (λex): 330-340 nm.[5]

  • Emission Wavelength (λem): 455-465 nm.[5]

5. Sample Preparation

  • Water Samples: Direct injection after filtration through a 0.2 µm filter is often sufficient.[7] For trace-level analysis, online trace enrichment can be employed.[4]

  • Honey Samples: A florisil packed column can be used for sample cleanup.[1][2]

  • Tobacco Samples: Extraction with methanol followed by sonication and filtration is a suitable method.[3]

Visualizations

Diagram 1: Post-Column Derivatization Workflow for this compound Analysis

PostColumnDerivatization cluster_hplc HPLC System cluster_pcr Post-Column Reaction System MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column C18 Column Autosampler->Column HydrolysisReactor Hydrolysis Reactor (95-100°C) Column->HydrolysisReactor Column Effluent HydrolysisReagent Hydrolysis Reagent (e.g., NaOH) HydrolysisReagent->HydrolysisReactor 0.3 mL/min DerivatizationReactor Derivatization Reactor (Ambient Temp) HydrolysisReactor->DerivatizationReactor OPAReagent OPA/Thiol Reagent OPAReagent->DerivatizationReactor 0.3 mL/min Detector Fluorescence Detector (λex: 330-340 nm, λem: 455-465 nm) DerivatizationReactor->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Workflow of this compound analysis by HPLC with post-column derivatization.

Diagram 2: Chemical Reaction Pathway for this compound Derivatization

DerivatizationReaction This compound This compound (N-methylcarbamate) Hydrolysis Hydrolysis (+ NaOH, Heat) This compound->Hydrolysis Methylamine Methylamine Hydrolysis->Methylamine OPA_Thiol o-Phthalaldehyde (OPA) + Thiol Methylamine->OPA_Thiol FluorescentProduct Fluorescent Isoindole Derivative OPA_Thiol->FluorescentProduct

Caption: Derivatization reaction of this compound for fluorescence detection.

References

Application Notes and Protocols for Aldicarb Residue Analysis in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldicarb is a carbamate pesticide highly effective against a variety of insects, mites, and nematodes.[1] It is a systemic pesticide, meaning it is absorbed by the plant and distributed throughout its tissues. However, this compound is also one of the most toxic pesticides to mammals and is classified as "extremely hazardous" by the World Health Organization.[2] In biological systems and the environment, this compound is rapidly oxidized to form its primary metabolites, this compound sulfoxide and this compound sulfone, which are also of significant toxicological concern.[1][3] Due to its high toxicity, many countries have established Maximum Residue Limits (MRLs) for this compound and its metabolites in agricultural commodities to protect consumer health.[2][4] Accurate and sensitive analytical methods are therefore crucial for monitoring this compound residues in food products to ensure compliance with these regulations and guarantee food safety.

The total toxic residue is often defined as the sum of the parent this compound, this compound sulfoxide, and this compound sulfone, expressed as this compound. This document provides a detailed protocol for the analysis of these three compounds in agricultural products using the widely adopted QuEChERS sample preparation method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Toxicity: Acetylcholinesterase Inhibition

This compound and its toxic metabolites function as cholinesterase inhibitors. They interfere with the normal functioning of the nervous system by inhibiting the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve endings.

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds to receptor, causes nerve impulse Choline Choline AChE->Choline Acetate Acetate AChE->Acetate This compound This compound / Metabolites This compound->AChE Inhibits G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A Weigh 10-15 g of homogenized sample into a 50 mL tube B Add 10-15 mL Acetonitrile A->B C Shake vigorously for 1 min B->C D Add QuEChERS extraction salts (MgSO4, NaCl, Citrates) C->D E Shake vigorously for 1 min D->E F Centrifuge at >3000 rpm for 5 min E->F G Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube F->G Collect Supernatant H dSPE tube contains: - MgSO4 (removes water) - PSA (removes sugars, acids) - C18 (removes fats, optional) I Vortex for 30 sec G->I J Centrifuge at high speed for 2 min I->J K Transfer supernatant for analysis J->K L Analysis K->L Inject into LC-MS/MS cluster_ms MS/MS Detection MobilePhase Mobile Phase (A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid) Pump HPLC Pump (Gradient Elution) MobilePhase->Pump Injector Autosampler (Injects Sample Extract) Pump->Injector Column Analytical Column (e.g., C18) Injector->Column MS Tandem Mass Spectrometer (MS/MS) Column->MS Detector Detector MS->Detector IonSource Ion Source (ESI+) DataSystem Data System (Quantification) Detector->DataSystem Q1 Quadrupole 1 (Q1) Selects Precursor Ion IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ions Q2->Q3

References

Application Note: Unequivocal Determination of Aldicarb Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldicarb is a carbamate pesticide known for its high toxicity and effectiveness against a wide range of insects, mites, and nematodes. Due to its potential risks to human health and the environment, its use is strictly regulated, and monitoring for its residues in food and environmental samples is crucial. This compound is rapidly metabolized in plants and soil to two primary toxic metabolites: this compound sulfoxide and this compound sulfone.[1] For regulatory purposes, the total toxic residue is often defined as the sum of the parent this compound and these two metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of pesticide residues.[1][2] Its high sensitivity and selectivity allow for the detection and quantification of target analytes at trace levels, even in complex matrices. The use of Multiple Reaction Monitoring (MRM) provides two levels of mass-based selectivity (precursor ion and product ion), ensuring an unequivocal determination of the analytes.[3][4]

This application note provides detailed protocols for the extraction and unequivocal determination of this compound, this compound sulfoxide, and this compound sulfone in food and water matrices using LC-MS/MS.

Principle

The overall methodology involves the extraction of this compound and its metabolites from the sample matrix, followed by cleanup to remove interfering co-extractives. The purified extract is then injected into a liquid chromatography system for separation. The analytes are subsequently ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in MRM mode. Quantification is achieved by comparing the analyte response to that of a calibration curve, often using matrix-matched standards or isotopically labeled internal standards to correct for matrix effects and procedural losses.[3]

Experimental Protocols

Protocol 1: Analysis in Food Matrices (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction of pesticide residues from a wide variety of food matrices.[2][5][6]

Materials and Reagents

  • This compound, this compound Sulfoxide, this compound Sulfone analytical standards

  • Isotope-labeled internal standards (e.g., this compound-d3) (optional but recommended)

  • Acetonitrile (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquohydrate

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) (for pigmented samples)

  • C18 sorbent (for fatty samples)

  • LC-MS grade water and formic acid

Procedure

  • Sample Homogenization: Homogenize a representative 100-200 g portion of the fruit or vegetable sample to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If using, spike with an appropriate volume of internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquohydrate).[6]

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture.

    • For general matrices: 150 mg MgSO₄, 50 mg PSA.[6]

    • For pigmented matrices (e.g., leafy greens): 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.[6]

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., >10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Dilute with the initial mobile phase (e.g., 1:1 with water) to minimize matrix effects and ensure compatibility with the LC system.

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G QuEChERS Workflow for Food Samples cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenize 1. Sample Homogenization weigh 2. Weigh 10g Sample homogenize->weigh extract 3. Add Acetonitrile & Salts, Shake Vigorously weigh->extract centrifuge1 4. Centrifuge (≥3000 rcf) extract->centrifuge1 aliquot 5. Take 1mL Supernatant centrifuge1->aliquot dspe 6. Add to d-SPE Tube (MgSO4 + PSA) aliquot->dspe vortex 7. Vortex dspe->vortex centrifuge2 8. Centrifuge vortex->centrifuge2 dilute 9. Dilute & Filter Supernatant centrifuge2->dilute analysis 10. LC-MS/MS Analysis dilute->analysis G SPE Workflow for Water Samples cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis filter 1. Filter Water Sample condition 2. Condition SPE Cartridge (Methanol -> Water) filter->condition load 3. Load Sample condition->load wash 4. Wash Cartridge (Water) load->wash elute 5. Elute Analytes (Acetonitrile/Methanol) wash->elute evaporate 6. Evaporate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for Aldicarb Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldicarb is a carbamate pesticide characterized by its high acute toxicity to mammals.[1][2] It is a systemic pesticide used to control insects, mites, and nematodes, and is applied to the soil for absorption by plant roots.[3] The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation that can lead to severe systemic effects and, in high doses, respiratory failure.[4][5]

Due to its high toxicity and use in agriculture, the analysis of this compound and its primary, equally toxic, metabolites—this compound sulfoxide and this compound sulfone—in biological tissues is critical for clinical and forensic toxicology.[1][6] this compound is rapidly absorbed and metabolized in the body, with 80% to 90% of an ingested dose being excreted in the urine within 24 hours.[1][2] Therefore, sensitive and reliable analytical methods are essential for detecting and quantifying these compounds in biological matrices such as blood, brain, liver, and other tissues to diagnose and investigate poisoning cases.

This document provides detailed application notes and protocols for the sample preparation of biological tissues for this compound analysis, focusing on modern and effective techniques to ensure accurate and reproducible results for researchers, scientists, and drug development professionals.

Metabolic Pathway of this compound

This compound undergoes rapid metabolism in the body, primarily through oxidation. The initial step is the thiooxidation of the parent this compound to this compound sulfoxide.[6] This is followed by a slower oxidation to this compound sulfone.[1][6] Both of these metabolites, particularly this compound sulfoxide, are also potent cholinesterase inhibitors.[1][6] Further hydrolysis of these compounds leads to the formation of corresponding oximes and nitriles, which are less toxic and are eventually eliminated from the body.[6]

Aldicarb_Metabolism This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Rapid Oxidation (Thiooxidation) Sulfone This compound Sulfone Sulfoxide->Sulfone Slower Oxidation Hydrolysis Hydrolysis Products (Oximes, Nitriles) Sulfoxide->Hydrolysis Sulfone->Hydrolysis

Caption: Metabolic pathway of this compound in biological systems.

Sample Preparation Techniques

Effective sample preparation is crucial for removing interferences from complex biological matrices and concentrating the analytes of interest before instrumental analysis. The choice of technique depends on the tissue type, the required sensitivity, and the available instrumentation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis, originally developed for food matrices but increasingly applied to biological specimens like blood and brain tissue.[7][8] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts, and a final cleanup step using dispersive solid-phase extraction (dSPE).[7][9]

Advantages:

  • High Throughput: Simplifies the workflow, reducing sample preparation time.[8]

  • Low Solvent Consumption: A greener alternative to traditional methods.[8]

  • Broad Applicability: Effective for a wide range of pesticides in various matrices.[7][10]

A miniaturized QuEChERS approach is particularly suitable for small sample volumes often encountered in clinical and toxicological testing.[7]

Solid-Phase Extraction (SPE)

SPE is a well-established technique used to isolate and concentrate analytes from a liquid sample by passing it through a solid sorbent material.[11] The choice of sorbent (e.g., C18, graphitized carbon) is critical and depends on the chemical properties of this compound and the matrix.[11][12]

Advantages:

  • High Selectivity: Can provide very clean extracts by choosing the appropriate sorbent and elution solvents.[11]

  • Good Concentration Factor: Allows for the analysis of trace-level contaminants.[11]

  • Reduced Solvent Use: Uses significantly less solvent compared to traditional liquid-liquid extraction.[11]

Protein Precipitation (PPT)

For biological samples like blood or plasma, protein precipitation is a straightforward method to remove proteins that can interfere with analysis.[5] It is often followed by other cleanup techniques like SPE or dSPE for a cleaner sample.

Quantitative Data Summary

The following tables summarize the performance of various sample preparation methods for this compound analysis in different biological tissues.

Table 1: Recovery and Precision Data for Miniaturized QuEChERS Method

Analyte Matrix Fortification Level Mean Recovery (%) Relative Standard Deviation (RSD) (%)
This compound Blood 0.5 ng/mL 93.3 4.4
This compound Blood 5 ng/mL 97.5 2.5
This compound Blood 50 ng/mL 99.8 1.9
This compound Brain 1 ng/g 95.7 3.8
This compound Brain 10 ng/g 98.2 2.1
This compound Brain 100 ng/g 101.5 1.5

Data sourced from a study on guinea pig blood and brain tissue.[7][10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte Method Matrix LOD LOQ Reference
This compound Miniaturized QuEChERS-LC-MS/MS Blood 0.1 ng/mL - [7][10]
This compound Miniaturized QuEChERS-LC-MS/MS Brain 0.2 ng/g - [7][10]
This compound LC-MS/MS Blood 0.020 µg/mL 0.10 µg/mL [13]
This compound & Metabolites QuEChERS-inspired HPLC-DAD Various Tissues 10 µg/mL 25 µg/mL [14]
This compound HPLC/PCD-FL Honey* 4-5 ng/g - [15]

Honey is not a biological tissue but provides context for the sensitivity of HPLC-based methods.

Experimental Protocols

Protocol 1: Miniaturized QuEChERS for Blood and Brain Tissue

This protocol is adapted from a validated method for the analysis of this compound in guinea pig blood and brain tissue via LC-MS/MS.[7]

Materials:

  • Whole blood or homogenized brain tissue

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium acetate (NaOAc)

  • Dispersive SPE tube with C18 and amine sorbents

  • Centrifuge tubes (2 mL and 15 mL)

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation:

    • For blood: Pipette 0.5 mL of whole blood into a 2 mL centrifuge tube.

    • For brain: Weigh 0.25 g of homogenized brain tissue into a 2 mL centrifuge tube and add 0.25 mL of deionized water.

  • Extraction:

    • Add 0.5 mL of acetonitrile to the sample tube.

    • Add a salting-out mixture of MgSO₄ and NaOAc.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., 10,000 rpm) for 5 minutes to separate the acetonitrile layer from the aqueous/solid layer.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer the upper acetonitrile layer to a dSPE tube containing C18 and amine sorbents.

    • Vortex for 30 seconds to facilitate the cleanup process, where matrix interferences are adsorbed by the sorbents.

  • Final Centrifugation and Collection:

    • Centrifuge the dSPE tube for 5 minutes.

    • Carefully collect the supernatant (the cleaned extract).

  • Analysis:

    • The extract can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.[7]

QuEChERS_Workflow cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE Cleanup Sample 0.5 mL Blood or 0.25 g Brain Homogenate AddACN Add 0.5 mL Acetonitrile Sample->AddACN AddSalts Add MgSO₄ / NaOAc Salts AddACN->AddSalts Vortex1 Vortex for 1 min AddSalts->Vortex1 Centrifuge1 Centrifuge (5 min) Vortex1->Centrifuge1 Transfer Transfer Supernatant to dSPE Tube (C18/Amine) Centrifuge1->Transfer Vortex2 Vortex for 30 sec Transfer->Vortex2 Centrifuge2 Centrifuge (5 min) Vortex2->Centrifuge2 Analysis 3. Analysis by LC-MS/MS Centrifuge2->Analysis

Caption: Experimental workflow for the miniaturized QuEChERS method.

Protocol 2: General Solid-Phase Extraction (SPE) for Biological Fluids

This protocol provides a general workflow for SPE cleanup of biological fluids. The specific sorbent, conditioning, wash, and elution solvents must be optimized for this compound and the specific tissue matrix. A C18 (reversed-phase) sorbent is commonly used for compounds like this compound.

Materials:

  • SPE Cartridge (e.g., C18, 100-500 mg)

  • SPE Vacuum Manifold

  • Sample extract (e.g., from protein precipitation)

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Deionized Water)

  • Wash Solvent (e.g., Water/Methanol mixture)

  • Elution Solvent (e.g., Acetonitrile or Ethyl Acetate)

  • Nitrogen evaporator

Procedure:

  • Sorbent Conditioning:

    • Pass 1-2 cartridge volumes of the conditioning solvent (e.g., Methanol) through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.

  • Sorbent Equilibration:

    • Pass 1-2 cartridge volumes of the equilibration solvent (e.g., water) through the cartridge to prepare it for the sample. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). This compound and its metabolites will be retained on the sorbent.

  • Washing:

    • Pass 1-2 cartridge volumes of a wash solvent through the cartridge to remove weakly bound matrix interferences. The wash solvent should be weak enough not to elute the target analytes.

  • Drying:

    • Dry the SPE cartridge thoroughly by applying vacuum or positive pressure for 5-10 minutes to remove the wash solvent.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Apply the elution solvent in small aliquots to elute the retained this compound and its metabolites.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase suitable for the analytical instrument.

SPE_Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Dry 5. Dry Sorbent Wash->Dry Elute 6. Elute Analytes (e.g., Acetonitrile) Dry->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate Analysis 8. Analysis Evaporate->Analysis

Caption: General experimental workflow for Solid-Phase Extraction (SPE).

References

Application Note: Solid-Phase Extraction for the Clean-Up of Aldicarb in Fruit Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldicarb is a carbamate pesticide that has been used to control a variety of pests on agricultural crops. Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products, including fruits. Accurate determination of this compound residues is crucial for ensuring food safety and compliance with these regulations. Sample preparation is a critical step in the analytical workflow, as fruit matrices are complex and can contain interfering substances such as pigments, sugars, and organic acids. Solid-phase extraction (SPE) is a widely used technique for the clean-up of fruit extracts prior to chromatographic analysis, effectively removing matrix components and concentrating the target analyte. This application note provides a detailed protocol for the clean-up of this compound in various fruit matrices using a dispersive solid-phase extraction (d-SPE) approach, commonly known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound and its metabolites in fruit and vegetable matrices using SPE clean-up followed by liquid chromatography-mass spectrometry (LC-MS) based methods.

Table 1: Recovery Rates of this compound and its Metabolites in Fruits and Vegetables

AnalyteMatrixSPE MethodSpiking LevelRecovery (%)Reference
This compoundFruits & VegetablesMethanolic extraction, liquid-liquid extraction, SPE clean-upNot Specified80 - 110[1]
This compound SulfoxideFruits & VegetablesMethanolic extraction, liquid-liquid extraction, SPE clean-upNot Specified80 - 110[1]
This compound SulfoneFruits & VegetablesMethanolic extraction, liquid-liquid extraction, SPE clean-upNot Specified80 - 110[1]
This compoundGrapes, OrangesDiatomaceous earth column extraction0.05 - 0.5 ppm70 - 120[2]
This compoundOranges, Long BeansMagnetic Solid-Phase ExtractionNot Specified71.5 - 122.8[3]
This compoundGeneral ProduceQuEChERS with d-SPENot SpecifiedGood Recoveries[4]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and its Metabolites

AnalyteMatrixAnalytical MethodLODLOQReference
This compound & MetabolitesFruits & VegetablesLC-APCI-MS0.2 - 1.3 ng (absolute)Not Specified[5][6]
This compoundOranges, Long BeansHPLC1.0 - 20.0 µg/L3.0 - 60.0 µg/L[3]
This compound & MetabolitesFruits & VegetablesNot Specified0.011 - 0.021 mg/kg0.021 - 0.075 mg/kg[1]

Experimental Protocol: QuEChERS with Dispersive SPE (d-SPE) Clean-up

This protocol is based on the widely adopted QuEChERS method for the extraction and clean-up of pesticide residues in high-moisture food samples.[4][7]

1. Sample Homogenization

  • Weigh a representative portion of the fruit sample (e.g., 10-15 g) into a blender.

  • Homogenize the sample to a uniform consistency. For dry samples like raisins, a wetting step with a defined amount of deionized water may be necessary before homogenization.[4]

2. Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.[8]

  • If required, add an appropriate internal standard solution.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[8] Other buffered salt systems like the AOAC (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) or European EN versions can also be used.[9]

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[10]

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • The choice of d-SPE sorbents depends on the fruit matrix[8]:

    • For general fruit matrices: 150 mg MgSO₄ (to remove excess water) and 50 mg Primary Secondary Amine (PSA) (to remove organic acids and sugars).[8]

    • For pigmented fruits (e.g., berries, plums): 150 mg MgSO₄, 50 mg PSA, and 7.5 mg Graphitized Carbon Black (GCB) (to remove pigments).[8]

    • For fruits with higher fat content (e.g., avocado): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (to remove lipids).[6]

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.[6]

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Clean-up cluster_analysis Analysis sample Fruit Sample homogenize Homogenization sample->homogenize weigh Weigh 10g Homogenized Sample homogenize->weigh add_acetonitrile Add 10mL Acetonitrile weigh->add_acetonitrile add_salts Add QuEChERS Salts (e.g., MgSO₄, NaCl) add_acetonitrile->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rpm, 5 min) shake->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents (MgSO₄, PSA, +/- GCB/C18) transfer_supernatant->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (high speed, 2-5 min) vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms

Caption: Workflow for this compound clean-up in fruit matrices using QuEChERS and d-SPE.

Alternative SPE Cartridge Protocol

For certain applications or as an alternative to d-SPE, traditional SPE cartridges can be employed for clean-up.

1. Cartridge Selection

  • Commonly used sorbents for carbamate pesticides include graphitized carbon (e.g., ENVI-Carb) or polymer-based sorbents (e.g., Oasis HLB).[1][11][12]

2. Cartridge Conditioning

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.[6] It is important not to let the cartridge run dry.[6]

3. Sample Loading

  • Load the acetonitrile extract (from the extraction step) onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).[6]

4. Washing

  • Wash the cartridge with a small volume of a weak solvent (e.g., 5 mL of HPLC grade water) to remove polar interferences.[6]

5. Elution

  • Elute the retained this compound and its metabolites with a suitable organic solvent, such as 5-10 mL of acetonitrile or methanol, into a collection vial.[6][12]

6. Concentration

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).[6]

Signaling Pathway (Logical Relationship Diagram)

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_components SPE Sorbent Functions cluster_outcome Outcome problem Complex Fruit Matrix (Pigments, Sugars, Acids) spe Solid-Phase Extraction (SPE) Clean-up problem->spe is addressed by psa PSA (Removes Sugars, Acids) spe->psa utilizes gcb GCB (Removes Pigments) spe->gcb utilizes c18 C18 (Removes Lipids) spe->c18 utilizes outcome Clean Extract for Accurate This compound Quantification psa->outcome gcb->outcome c18->outcome

Caption: Logical relationship of SPE clean-up for this compound analysis in fruit matrices.

References

Application Notes and Protocols for the Analysis of Aldicarb and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldicarb is a potent, systemic carbamate pesticide used to control a wide range of insects, mites, and nematodes in various agricultural crops.[1][2] In biological systems and the environment, this compound is rapidly oxidized to form two primary toxic metabolites: this compound sulfoxide and this compound sulfone.[2][3] Due to the high acute toxicity of the parent compound and its metabolites, their monitoring in food products and environmental samples is critical for ensuring public health and regulatory compliance.[2][4]

This document provides detailed application notes and experimental protocols for the accurate and reliable quantification of this compound, this compound sulfoxide, and this compound sulfone using modern analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is often the preferred method for its high sensitivity and selectivity.[2]

Metabolic Pathway of this compound

This compound undergoes oxidation to form its sulfoxide and sulfone metabolites. This transformation is a key consideration in residue analysis, as the total toxic residue is often defined as the sum of the parent compound and these two metabolites.

This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation

Caption: Oxidation pathway of this compound to its primary metabolites.

Quantitative Data Summary

The selection of an analytical method depends on the required sensitivity, the sample matrix, and available instrumentation. The following tables summarize the performance of various validated methods for the analysis of this compound and its metabolites.

Table 1: Performance of High-Performance Liquid Chromatography (HPLC) Methods

Analyte Matrix Method Linearity Range (mg/L) LOD (mg/L) LOQ (mg/L) Reference
This compound Water/Synthetic Medium HPLC-UV 0.49 - 15.0 0.391 - 0.440 - [5][6]
This compound Sulfoxide Water/Synthetic Medium HPLC-UV 0.1 - 5.0 0.069 - 0.192 - [5][6]
This compound Sulfone Water/Synthetic Medium HPLC-UV 0.1 - 5.0 0.033 - 0.068 - [5][6]
This compound Water HPLC-Fluorescence - 0.0013 - [4]
This compound Sulfoxide Water HPLC-Fluorescence - 0.0008 - [4]
This compound Sulfone Water HPLC-Fluorescence - 0.0005 - [4]

| this compound & Metabolites | Tobacco | HPLC-Fluorescence | - | 0.5 (ppm) | - |[7] |

Table 2: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Analyte Matrix Method Linearity Range (mg/L) LOD (mg/kg) LOQ (mg/kg) Average Recovery (%) Reference
This compound & Metabolites Water LC-MS/MS - 0.00005 0.0001 97 - 109 [8]
This compound & Metabolites Various Foods LC-MS/MS 0.01 - 0.2 0.002 0.01 68 - 89 [9]
This compound & Metabolites Peanuts HPLC-IT/MS3 0.01 - 0.5 0.004 - 0.005 - 81.5 - 115 [10]

| this compound & Metabolites | Fruits & Vegetables | LC-APCI-MS | - | 0.0002 - 0.0013 (ng absolute) | - | - |[11] |

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. The use of an isotope-labeled internal standard, such as this compound-d3 sulfone, is highly recommended to ensure accuracy and precision by compensating for matrix effects and variations during sample processing.[2]

Protocol 1: QuEChERS Sample Preparation for Solid Matrices (e.g., Fruits, Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from solid samples.[2]

cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup s1 1. Weigh 10-15g homogenized sample into a 50 mL tube. s2 2. Add internal standard (e.g., this compound-d3 Sulfone). s1->s2 s3 3. Add 10-15 mL Acetonitrile. s2->s3 s4 4. Shake vigorously for 1 min. s3->s4 s5 5. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, Citrates). s4->s5 s6 6. Shake and centrifuge. s5->s6 c1 7. Transfer aliquot of supernatant to dSPE tube (PSA, MgSO₄, C18). s6->c1 Transfer Supernatant c2 8. Vortex for 30 sec. c1->c2 c3 9. Centrifuge at high speed. c2->c3 c4 10. Collect supernatant for analysis. c3->c4

Caption: Workflow for QuEChERS sample preparation and cleanup.

Methodology:

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[2]

  • Internal Standard: Add the appropriate volume of an internal standard solution (e.g., this compound-d3 Sulfone).[2]

  • Extraction: Add 10-15 mL of acetonitrile. For samples with low water content, add a corresponding volume of HPLC-grade water. Cap the tube and shake vigorously for 1 minute.[2]

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). Shake immediately and vigorously.[2]

  • Centrifugation: Centrifuge the tube at high speed (e.g., >3000 rpm) for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. For samples with high fat content, C18 sorbent may also be included.[2]

  • Final Steps: Vortex the dSPE tube for 30 seconds and centrifuge for 2-5 minutes. The resulting supernatant is ready for analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Liquid Matrices (e.g., Water)

SPE is a robust method for cleaning up and concentrating analytes from liquid samples.[2]

s1 1. Condition SPE Cartridge (Methanol, then HPLC Water). s2 2. Load Sample (Pre-treated, e.g., acidified). s1->s2 s3 3. Wash Cartridge (HPLC Water to remove interferences). s2->s3 s4 4. Elute Analytes (e.g., Acetonitrile). s3->s4 s5 5. Concentrate Eluate (Evaporate under Nitrogen). s4->s5 s6 6. Reconstitute Sample in a suitable solvent for analysis. s5->s6

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: Acidify the water sample (e.g., 100 mL) to pH < 3. Add the internal standard.[2]

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or graphitized carbon) by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.[2]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[2]

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.[2]

  • Elution: Elute the retained analytes with 5-10 mL of acetonitrile or another suitable organic solvent into a collection vial.[2]

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., mobile phase).[2]

Protocol 3: LC-MS/MS Analysis

This protocol outlines typical conditions for the sensitive and selective determination of this compound and its metabolites.

s1 1. Sample Injection (Prepared extract). s2 2. Chromatographic Separation (Reversed-Phase C18 Column). s1->s2 s3 3. Ionization (Positive Electrospray - ESI+). s2->s3 s4 4. Mass Analysis (MS1) (Precursor Ion Selection). s3->s4 s5 5. Fragmentation (CID) (Collision-Induced Dissociation). s4->s5 s6 6. Mass Analysis (MS2) (Product Ion Selection). s5->s6 s7 7. Detection & Quantification (Multiple Reaction Monitoring - MRM). s6->s7

Caption: Analytical workflow for LC-MS/MS using MRM mode.

Methodology:

  • Chromatographic System: HPLC or UPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[9]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[2]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[2][12]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray (ESI+).[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The ratio of the native analyte signal to the isotope-labeled internal standard is used for quantification.[1]

  • MRM Transitions (Example):

    • This compound Sulfone: Precursor Ion 223 -> Product Ions 76, 86.[13]

    • This compound Sulfoxide: Precursor Ion 207 -> Product Ions 89, 132.[13]

Protocol 4: HPLC-UV Analysis

A more accessible method for quantification, though generally less sensitive than LC-MS/MS.

Methodology:

  • Chromatographic System: HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm).[6][14]

  • Mobile Phase: A gradient mixture of water and acetonitrile.[6][15]

  • Flow Rate: 0.8 - 1.0 mL/min.[16]

  • Column Temperature: 35 °C.[14][16]

  • Injection Volume: 10 - 20 µL.[14][16]

  • UV Detection Wavelength: 210 nm.[6][14]

  • Internal Standard: Methomyl can be used as an internal standard for this method.[6]

References

Application Note: Determination of Aldicarb and its Metabolites in Human Urine using Gas Chromatography with Flame Photometric Detection (GC-FPD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aldicarb is a carbamate insecticide known for its high acute toxicity and its primary mechanism of action, the inhibition of cholinesterase.[1] It is used to control insects, mites, and nematodes on various agricultural crops.[1] Due to its potential for dietary and occupational exposure, monitoring this compound and its toxic metabolites in biological matrices is crucial for toxicological assessment and human safety.[2][3] Upon absorption, this compound is rapidly metabolized in the body, primarily through oxidation, to form this compound sulfoxide and subsequently this compound sulfone.[4][5] These metabolites are also toxicologically significant.[5] this compound and its metabolites are quickly excreted, with urine being the main route of elimination within 24 hours.[1][2][4]

This application note details a robust and sensitive method for the quantitative determination of total toxic this compound residues in human urine using Gas Chromatography with a Flame Photometric Detector (GC-FPD). The FPD is highly selective and sensitive for sulfur-containing compounds, making it ideal for the analysis of this compound and its metabolites.[6] The described protocol involves a sample concentration step, oxidation of this compound and this compound sulfoxide to this compound sulfone, followed by cleanup and analysis by GC-FPD.

Metabolic Pathway of this compound

This compound undergoes a two-step oxidation process in the body. The initial and rapid metabolism converts this compound to this compound sulfoxide. A slower subsequent oxidation transforms this compound sulfoxide into this compound sulfone. All three compounds—the parent this compound, this compound sulfoxide, and this compound sulfone—are toxic and are collectively considered the total toxic residue.

This compound Metabolic Pathway This compound This compound Sulfoxide This compound Sulfoxide (Toxic Metabolite) This compound->Sulfoxide Rapid Oxidation Sulfone This compound Sulfone (Toxic Metabolite) Sulfoxide->Sulfone Slower Oxidation

Caption: Metabolic conversion of this compound to its primary toxic metabolites.

Experimental Protocol

This protocol is based on the method described for the determination of this compound and its metabolites (the sulfoxide and sulphone) in urine by GC-FPD.[7] The principle involves concentrating the analytes from the urine matrix, oxidizing the parent compound and the sulfoxide metabolite to the more stable sulfone form, and then quantifying the total this compound sulphone concentration.

1. Materials and Reagents

  • Solvents: Dichloromethane, Acetone (Pesticide residue grade or equivalent)

  • Reagents: Activated charcoal, Florisil, Anhydrous Sodium Sulfate

  • Oxidizing Agent: Peracetic acid or a suitable alternative.

  • Reference Standards: this compound, this compound sulfoxide, this compound sulfone (high purity)

  • Stock Solutions: Prepare individual stock solutions (e.g., 100 µg/mL) of each reference standard in a suitable solvent like methanol and store at 4°C.

  • Working Standards: Prepare mixed working standards by diluting the stock solutions to desired concentrations for calibration.

2. Sample Preparation and Extraction

The entire analytical workflow, from sample collection to final analysis, is outlined below.

Experimental Workflow cluster_prep Sample Preparation cluster_reaction Conversion & Cleanup Urine 1. Urine Sample Collection Concentration 2. Column Concentration (Activated Charcoal/Florisil) Urine->Concentration Elution 3. Elution (Dichloromethane-Acetone) Concentration->Elution Oxidation 4. Oxidation (Convert this compound & Sulfoxide to Sulfone) Elution->Oxidation Extraction 5. Dichloromethane Extraction Oxidation->Extraction Cleanup 6. Cleanup (Activated Charcoal Column) Extraction->Cleanup Analysis 7. GC-FPD Analysis Cleanup->Analysis

Caption: Workflow for the determination of total this compound residue in urine.

  • Step 1: Concentration: Prepare a column packed with activated charcoal and Florisil. Pass a known volume of the urine sample through this column to concentrate this compound and its metabolites.[7]

  • Step 2: Elution: Elute the trapped analytes from the column using a mixture of dichloromethane-acetone (1:1, v/v).[7][8]

  • Step 3: Oxidation: Collect the eluate and add an oxidizing agent (e.g., peracetic acid). This step converts any this compound and this compound sulfoxide present into this compound sulfone. This allows for the determination of the total toxic residue as a single peak.[7]

  • Step 4: Extraction and Cleanup: After the oxidation reaction is complete, extract the this compound sulfone into dichloromethane. Pass the extract through a second cleanup column containing activated charcoal to remove potential interferences.[7]

  • Step 5: Final Preparation: Evaporate the final eluate to a small volume under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection into the GC system.

3. GC-FPD Instrumental Conditions

The following are typical instrumental parameters for the analysis of organosulfur pesticides. Parameters should be optimized for the specific instrument in use.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890 or equivalent
Detector Flame Photometric Detector (FPD) - Sulfur Mode (393 nm)
Column DB-5, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm)
Carrier Gas Helium or Nitrogen, Constant Flow (e.g., 1-2 mL/min)
Inlet Temperature 250 °C
Injection Volume 1-2 µL
Injection Mode Splitless
Oven Program - Initial: 80°C, hold for 1 min- Ramp: 10°C/min to 280°C- Final Hold: 5 min
Detector Temp 280 °C
Detector Gases Hydrogen, Air (Flow rates as per manufacturer's recommendation)

4. Calibration and Quantification

  • Prepare a series of calibration standards of this compound sulfone in the final sample solvent, covering the expected concentration range of the samples.

  • Inject the standards into the GC-FPD system to generate a calibration curve by plotting peak area against concentration.

  • Quantify the total this compound residue (as this compound sulfone) in the urine samples by comparing their peak areas to the calibration curve. The final concentration should be calculated back to account for the initial urine volume and any dilution or concentration factors.

Performance Characteristics

The presented method demonstrates good performance for the determination of this compound and its metabolites in urine. The quantitative data from relevant studies are summarized below.

AnalyteSpiking Range (mg/L)Mean Recovery (%)Limit of Detection (LOD) (mg/L)Reference
This compound0.04 - 0.1290.9%0.0024 (as total sulfone)[7]
This compound sulfoxide0.04 - 0.1286.6%0.0024 (as total sulfone)[7]
This compound sulfone0.04 - 0.1292.6%0.0024 (as total sulfone)[7]

The Gas Chromatography with Flame Photometric Detection (GC-FPD) method provides a reliable, selective, and sensitive approach for monitoring human exposure to this compound by measuring its total toxic residue in urine. The sample preparation procedure, involving concentration and oxidation, is effective in isolating the analytes from a complex biological matrix and simplifying the chromatographic analysis to a single target compound. This application note serves as a comprehensive guide for researchers and toxicologists in implementing this method for biomonitoring and risk assessment studies.

References

Troubleshooting & Optimization

Technical Support Center: Aldicarb Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Aldicarb and its residues during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in HPLC?

Poor peak shape, such as tailing or fronting, for this compound and its metabolites (sulfoxide and sulfone) in reversed-phase HPLC can stem from several factors:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the analytes, causing peak tailing. This is a primary cause of tailing for many compounds.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the column, resulting in broad or tailing peaks.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and distorted peaks.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape and resolution.

Q2: How can I improve the peak shape of this compound?

To improve the peak shape of this compound, consider the following troubleshooting steps:

  • Optimize Mobile Phase pH: Adjusting the mobile phase pH can help to ensure that this compound is in a single ionic state, which generally results in a better peak shape.

  • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, which minimizes secondary interactions and reduces peak tailing.

  • Adjust Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile, methanol) to water ratio can improve peak shape and resolution. A gradient elution, where the solvent composition changes during the run, can also be beneficial.

  • Reduce Injection Volume/Concentration: If column overload is suspected, try injecting a smaller volume or diluting the sample.

  • Ensure Proper System Maintenance: Regularly flush the column and replace frits and guard columns as needed to prevent contamination.

Q3: What are typical HPLC conditions for this compound analysis?

Several studies have reported successful HPLC methods for the determination of this compound and its metabolites. The following table summarizes some of these conditions.

ParameterMethod 1Method 2
Column C18C18
Mobile Phase Water and Acetonitrile (gradient)Deionized water:Acetonitrile (65:35 v/v)
Flow Rate 1.2 mL/min0.8 mL/min
Detection UV at 210 nmUV at 195 nm
Column Temperature 40 °C35 °C

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common peak shape problems encountered during this compound analysis by HPLC.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter part of the peak is drawn out.

Logical Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Problem: Peak Fronting

Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can also indicate analytical issues.

Potential Causes and Solutions for Peak Fronting
CauseSolution
Sample Overload Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent.
Column Collapse or Void Replace the column.
Low Temperature Increase the column temperature to improve analyte solubility and mass transfer.
Problem: Split Peaks

Split peaks can be a sign of a problem at the head of the column or with the sample introduction.

Experimental Workflow to Diagnose Split Peaks

Diagnose_Split_Peaks Start Split Peak Observed Check_Injector Step 1: Inspect Injector (e.g., partially plugged) Start->Check_Injector Clean_Injector Action: Clean or replace injector parts Check_Injector->Clean_Injector Reanalyze Re-analyze Sample Clean_Injector->Reanalyze Check_Column Step 2: Check for Column Contamination/Void Reanalyze->Check_Column Problem Persists Replace_Column Action: Replace column if problem persists Reanalyze->Replace_Column Problem Persists Check_Sample_Prep Step 3: Review Sample Preparation Reanalyze->Check_Sample_Prep Problem Persists Resolved Issue Resolved Reanalyze->Resolved Peak Shape Normal Flush_Column Action: Flush column in reverse direction Check_Column->Flush_Column Flush_Column->Reanalyze Replace_Column->Reanalyze Filter_Sample Action: Ensure sample is fully dissolved and filtered Check_Sample_Prep->Filter_Sample Filter_Sample->Reanalyze

Caption: Diagnostic workflow for split peaks.

Experimental Protocols

Protocol 1: HPLC Method for this compound and its Metabolites

This protocol is based on a validated method for the determination of this compound, this compound sulfoxide, and this compound sulfone.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 (e.g., Agilent Zorbax ODS, 5 µm, 25 cm x 4.6 mm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Elution Program: Linear gradient.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Internal Standard: Methomyl.

Protocol 2: Sample Preparation for Water Samples

For the analysis of this compound in liquid samples, direct injection may be possible without extensive pretreatment.

  • Collect the water sample in a clean container.

  • If necessary, filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Transfer the filtered sample to an HPLC vial.

  • Spike with the internal standard (Methomyl) if required.

  • Inject the sample into the HPLC system.

For more complex matrices like fruits and vegetables, a more extensive extraction and clean-up procedure involving methanolic extraction, liquid-liquid extraction, and solid-phase extraction may be necessary.

Minimizing matrix effects in Aldicarb analysis of citrus

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address the challenges of minimizing matrix effects in the analysis of Aldicarb and its metabolites in complex citrus matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon, which occurs in the ion source, can lead to either signal suppression (lower response) or signal enhancement (higher response) compared to a pure standard, affecting the accuracy and reproducibility of quantitative results.[1] Matrix effects are a significant challenge in electrospray ionization (ESI) LC-MS/MS.[1]

Q2: Why are citrus fruits considered a particularly challenging matrix for pesticide analysis?

A2: Citrus fruits are complex matrices containing high concentrations of natural compounds that can interfere with pesticide analysis.[2] These include sugars, organic acids (like citric acid), pigments (carotenoids), and flavonoids (such as naringin and hesperidin).[3] These components can co-extract with the target analytes and cause significant matrix effects, leading to signal suppression and inaccurate quantification.[4] The specific composition of these interfering compounds can also vary between different citrus species (e.g., oranges, lemons, mandarins), necessitating matrix-specific method validation.[3][5]

Q3: What are the primary metabolites of this compound that I need to monitor?

A3: this compound is rapidly metabolized in plants and soil to two primary toxic metabolites: this compound sulfoxide and this compound sulfone.[6][7] Regulatory methods and residue monitoring programs typically require the quantification of the parent this compound along with these two metabolites, as they are also potent cholinesterase inhibitors.[8][9][10] The sum of this compound, this compound sulfoxide, and this compound sulfone is often referred to as the total this compound residue.

Q4: What are the most common sample preparation techniques for analyzing this compound in citrus?

A4: The most prevalent sample preparation techniques are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

  • QuEChERS: This is a widely adopted method involving an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[11] It is favored for its speed and efficiency in multi-residue analysis.

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup than QuEChERS. It involves passing the sample extract through a cartridge containing a specific sorbent (like graphitized carbon or C18) to retain interferences while allowing the analyte to be eluted.[12][13] SPE can be very effective but is often more time-consuming and requires more solvent than QuEChERS.[13]

Troubleshooting Guide

Problem: I'm observing significant signal suppression or enhancement, leading to poor accuracy.

This is the most common issue when analyzing pesticides in citrus. The cause is almost always co-eluting matrix components interfering with the ionization of this compound and its metabolites.

Solution 1: Optimize Your Sample Preparation and Cleanup

A robust cleanup is the first line of defense. The QuEChERS method is effective, but may require modification for the high complexity of citrus.

  • Dispersive SPE (d-SPE) Sorbent Selection: The choice of d-SPE sorbent in the cleanup step is critical for removing specific interferences from citrus extracts. A combination of sorbents is often necessary.

Interfering Component Recommended Sorbent Function
Sugars, Organic Acids PSA (Primary Secondary Amine)Removes polar interferences like sugars and organic acids.
Lipids, Waxes C18 (Octadecylsilane)Removes non-polar interferences like lipids and waxes from the citrus peel.
Pigments (Chlorophyll, Carotenoids) GCB (Graphitized Carbon Black)Effectively removes pigments and sterols. Caution: GCB can retain planar pesticides like this compound if used in excessive amounts.
Fats Z-Sep/Z-Sep+Zirconia-based sorbents that are highly effective at removing fats and pigments.

Solution 2: Use Matrix-Matched Calibration

This is the most reliable way to compensate for, rather than eliminate, matrix effects.

  • What it is: Instead of preparing calibration standards in a pure solvent, you prepare them in a blank matrix extract (e.g., an extract from an organic, pesticide-free orange). This ensures that the standards and the samples experience the same degree of signal suppression or enhancement.

  • Why it works: Because the calibration curve is affected by the matrix in the same way as the unknown samples, the quantification becomes more accurate.[3] Studies have shown that matrix effects differ between citrus species, making it crucial to use a matched matrix (e.g., orange matrix for orange samples).[3]

Solution 3: Dilute the Sample Extract

  • What it is: Diluting the final extract with the initial mobile phase or solvent before injection.

  • Why it works: Dilution reduces the concentration of co-eluting matrix components entering the mass spectrometer, thereby lessening their impact on the analyte signal.[1][4] A dilution factor of 5 to 10 is a common starting point.

  • Trade-off: This approach will also dilute the target analyte, which may compromise the method's limit of quantitation (LOQ). This strategy is only viable if the analytical method has sufficient sensitivity.

Solution 4: Utilize an Isotope-Labeled Internal Standard

  • What it is: An internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass (e.g., containing ¹³C or ²H atoms). It is added to the sample at the beginning of the extraction process.

  • Why it works: An ideal isotopically labeled IS will have nearly identical chromatographic retention time and ionization behavior to the native analyte. Therefore, it experiences the same matrix effects and losses during sample preparation. By calculating the ratio of the analyte peak area to the IS peak area, these variations can be normalized, leading to highly accurate and precise results.

Problem: My analyte peaks, especially for early-eluting compounds like this compound sulfoxide, are broad or split.

This is often caused by a mismatch between the high organic content of the final sample extract (typically acetonitrile from QuEChERS) and the highly aqueous initial mobile phase of the reversed-phase LC method.

Solution: Adjust the Injection Solvent or Employ Online Dilution

  • Solvent Exchange: After the d-SPE step, evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent that matches the initial mobile phase (e.g., 90:10 water:acetonitrile).

  • Pre-injection Dilution: As mentioned previously, diluting the acetonitrile extract with water or an aqueous buffer before injection can improve peak shape.

  • Online Dilution: Some LC systems can be configured to aspirate the sample extract and then draw a set volume of aqueous solvent into the injection loop to mix before injection, achieving automated dilution and improving peak shape for early eluters.

Problem: I'm experiencing low and inconsistent analyte recovery.

This indicates a problem with the extraction or cleanup efficiency.

Solution 1: Re-evaluate the QuEChERS Extraction/Partitioning Step

  • Ensure vigorous shaking (by hand or mechanical shaker) for at least 1 minute to achieve a thorough extraction of this compound from the homogenized citrus sample into the acetonitrile.[14]

  • Verify the correct salt formulation is being used. The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc) is crucial for inducing phase separation and partitioning the analytes into the organic layer.[11]

Solution 2: Check for Analyte Loss During d-SPE Cleanup

  • As noted, Graphitized Carbon Black (GCB) can adsorb planar molecules. If you are using GCB to remove pigments and experiencing low recovery for this compound, try reducing the amount of GCB in your d-SPE tube or using an alternative sorbent combination.

Experimental Protocols & Data

Detailed Protocol: Modified QuEChERS for this compound in Citrus

This protocol is a general guideline and should be validated in your laboratory.

  • Sample Homogenization:

    • Cut a representative portion of the citrus fruit (including peel and pulp) into small pieces.

    • Cryogenically grind the pieces to a fine, uniform powder to prevent degradation of thermally labile pesticides.[14]

    • Weigh 10 g of the homogenized powder into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If using an internal standard, add it at this stage.

    • Cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.[14]

  • Partitioning:

    • Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl (AOAC method) or 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogenocitrate sesquihydrate (EN method).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile supernatant to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For highly pigmented citrus like blood oranges, consider adding 50 mg of GCB, but validate recovery.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the final, cleaned extract.

    • Filter through a 0.22 µm syringe filter.

    • Dilute with water or mobile phase A as needed to improve peak shape and reduce matrix effects before transferring to an autosampler vial for LC-MS/MS analysis.

Data Presentation: LC-MS/MS Parameters

The following table provides typical Multiple Reaction Monitoring (MRM) parameters for this compound and its metabolites. These should be optimized on your specific instrument.

Analyte Precursor Ion (m/z) Product Ion 1 (Quantifier) (m/z) Product Ion 2 (Qualifier) (m/z)
This compound 208.1116.189.1
This compound sulfoxide 207.189.065.0
This compound sulfone 223.1148.176.1

Data compiled from publicly available application notes and literature.

Visualizations

Experimental Workflow for this compound Analysis in Citrus

Aldicarb_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Citrus Fruit Sample Homogenize Homogenize (Cryogenic Grinding) Sample->Homogenize Extract Extraction (Acetonitrile) Homogenize->Extract Partition Partitioning (QuEChERS Salts) Extract->Partition Centrifuge1 Centrifuge Partition->Centrifuge1 Cleanup d-SPE Cleanup (PSA, C18, MgSO4) Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Dilute Dilute & Filter Final_Extract->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Processing (Quantification) LCMS->Data

Caption: General workflow for this compound analysis in citrus using a modified QuEChERS method.

Troubleshooting Decision Tree for Matrix Effects

Troubleshooting_Tree Start Poor Accuracy or Precision Observed CheckRecovery Evaluate Analyte Recovery & Matrix Effect Start->CheckRecovery Start Here LowRecovery Problem: Low/Inconsistent Recovery (<70%) CheckRecovery->LowRecovery Recovery is Poor HighME Problem: High Matrix Effect (Signal Suppression >20%) CheckRecovery->HighME Recovery OK, ME is High GoodRecoveryME Recovery & ME Acceptable (Check other sources of error) CheckRecovery->GoodRecoveryME Both OK Sol_Recovery1 Solution: Optimize Extraction (Shaking time, salts) LowRecovery->Sol_Recovery1 Sol_Recovery2 Solution: Check d-SPE Sorbents (e.g., reduce GCB) LowRecovery->Sol_Recovery2 Sol_ME1 Implement Matrix-Matched Calibration HighME->Sol_ME1 Primary Solution Sol_ME2 Improve d-SPE Cleanup (Add C18 or PSA) HighME->Sol_ME2 Also Consider Sol_ME3 Dilute Final Extract (if sensitivity permits) HighME->Sol_ME3 Also Consider Sol_ME4 Use Isotope-Labeled Internal Standard HighME->Sol_ME4 Best Practice

Caption: Decision tree for troubleshooting common issues related to matrix effects.

References

Aldicarb stability in acidic versus alkaline media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aldicarb Stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on the stability of this compound in acidic versus alkaline media, addressing common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH levels?

A1: this compound is relatively stable in neutral and acidic environments but undergoes rapid degradation in alkaline media.[1][2][3][4][5] Hydrolysis is a primary degradation pathway, and its rate is significantly influenced by pH.

Q2: What are the main degradation products of this compound?

A2: this compound primarily degrades through oxidation to this compound sulfoxide, which is then more slowly oxidized to this compound sulfone.[6][7][8][9] Both of these metabolites are also subject to hydrolysis. Under strongly alkaline conditions, the carbamate linkage is hydrolyzed, leading to the formation of this compound oxime, methylamine, and carbonate.[4]

Q3: How does temperature affect the stability of this compound?

A3: Temperature is a critical factor in this compound's degradation rate.[10][11] Higher temperatures accelerate the degradation process, especially in alkaline solutions.[1] this compound also decomposes at temperatures above 100°C.[1][3][4]

Q4: I am observing rapid loss of this compound in my aqueous solution. What could be the cause?

A4: Rapid degradation of this compound in an aqueous solution is often due to alkaline conditions (high pH).[1][4] Check the pH of your solution. If it is above 7, especially if it is significantly alkaline, the hydrolysis of this compound will be accelerated. Other factors could include elevated temperatures or the presence of strong oxidizing agents.[2][3]

Q5: How can I prepare a stable stock solution of this compound?

A5: To prepare a stable stock solution, use a slightly acidic to neutral solvent. Deionized water with a pH adjusted to be slightly acidic (e.g., pH 4-6) is a suitable choice. Store the solution in a cool, dark place to minimize degradation. Avoid using alkaline solvents or storing at elevated temperatures.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results for this compound concentration. This compound degradation during sample preparation or storage.Ensure all solvents and buffers are at a neutral or slightly acidic pH. Prepare samples fresh and analyze them promptly. If storage is necessary, keep samples at a low temperature (e.g., 4°C) and protected from light.
Formation of unexpected peaks in chromatogram. Degradation of this compound into its sulfoxide and sulfone metabolites.Confirm the identity of the unexpected peaks using analytical standards for this compound sulfoxide and this compound sulfone. Adjust experimental conditions (pH, temperature) to minimize degradation if the parent compound is the target analyte.
Low recovery of this compound from an experimental matrix. Degradation due to matrix effects (e.g., high pH of the sample).Measure the pH of the experimental matrix. If it is alkaline, consider adjusting the pH of the sample to a neutral or slightly acidic range before extraction or analysis, if this does not interfere with the experimental goals.

Quantitative Data on this compound Hydrolysis

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the hydrolysis half-life of this compound in water at various conditions.

pHTemperature (°C)Half-life (days)Reference
3.9520131[12]
4.522175[12]
5.5153240[12][13]
7.025245[12]
7.5151900[12][13]
7.9620324[12]
8.025266[12]
8.515170[12][14]

Experimental Protocols

Protocol for Determining this compound Stability in Aqueous Solutions

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

1. Materials:

  • This compound analytical standard
  • Buffer solutions (pH 4, 7, and 9)
  • High-purity water
  • Volumetric flasks and pipettes
  • HPLC or GC system with a suitable detector (e.g., UV or MS)
  • Temperature-controlled incubator or water bath

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent like methanol or acetonitrile.
  • Preparation of Test Solutions:
  • For each pH value to be tested (e.g., 4, 7, and 9), pipette a known volume of the this compound stock solution into a volumetric flask.
  • Dilute to the mark with the respective buffer solution to achieve the desired final concentration (e.g., 10 mg/L).
  • Incubation:
  • Transfer aliquots of each test solution into separate, sealed vials.
  • Place the vials in a temperature-controlled environment (e.g., 25°C).
  • Sampling and Analysis:
  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw a vial for each pH condition.
  • Analyze the concentration of this compound remaining in the solution using a validated analytical method (e.g., HPLC-UV).
  • Data Analysis:
  • Plot the concentration of this compound versus time for each pH.
  • Determine the degradation rate constant and the half-life (t₁/₂) of this compound at each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

Aldicarb_Degradation_Pathways cluster_acidic_neutral Acidic to Neutral Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) Aldicarb_A This compound Aldicarb_Sulfoxide_A This compound Sulfoxide Aldicarb_A->Aldicarb_Sulfoxide_A Oxidation (Relatively Slow) Aldicarb_Sulfone_A This compound Sulfone Aldicarb_Sulfoxide_A->Aldicarb_Sulfone_A Oxidation (Slower) Aldicarb_B This compound Hydrolysis_Products This compound Oxime + Methylamine + Carbonate Aldicarb_B->Hydrolysis_Products Rapid Hydrolysis

Caption: Degradation of this compound under different pH conditions.

Troubleshooting_Workflow Start Start: this compound Degradation Observed Check_pH Check pH of Solution Start->Check_pH Alkaline pH is Alkaline (>7) Check_pH->Alkaline Alkaline Acidic_Neutral pH is Acidic/Neutral (≤7) Check_pH->Acidic_Neutral Not Alkaline Check_Temp Check Temperature High_Temp Temperature is Elevated Check_Temp->High_Temp High Normal_Temp Temperature is Normal Check_Temp->Normal_Temp Normal Adjust_pH Action: Adjust pH to <7 Alkaline->Adjust_pH Acidic_Neutral->Check_Temp Lower_Temp Action: Lower Temperature High_Temp->Lower_Temp End End: Stability Improved Normal_Temp->End Other factors may be involved Adjust_pH->End Lower_Temp->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Optimizing Detection Limits for Aldicarb Sulfone in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Aldicarb sulfone in water samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for detecting this compound sulfone in water?

A1: The most prevalent and sensitive method for the quantification of this compound sulfone in water is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, allowing for the detection of this compound sulfone at very low concentrations. Specifically, methods utilizing High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode are frequently employed.[3][4] Positive electrospray ionization (ESI) is a common ionization technique for this analysis.[3]

Q2: What are the typical detection limits for this compound sulfone in water?

A2: With optimized methods, very low detection limits can be achieved. Method Detection Limits (MDLs) have been reported in the range of 0.0008 to 0.001 µg/L.[3] The Limit of Detection (LOD) is often around 0.05 µg/L, with a Limit of Quantification (LOQ) of 0.1 µg/L.[5] Some sensitive methods can even achieve LODs ranging from 1 to 500 ng/L.[6]

Q3: How can I prepare my water samples for this compound sulfone analysis?

A3: Solid Phase Extraction (SPE) is a widely used technique to concentrate this compound sulfone from water samples and remove potential interferences.[3][7][8][9] Oasis HLB and Carbopak-B are examples of SPE cartridges that have been successfully used.[3][4] For cleaner water matrices and with sufficiently sensitive instrumentation, direct aqueous injection after filtration may be possible, which significantly reduces sample preparation time.[6][10]

Q4: What is the "matrix effect" and how can I mitigate it?

A4: The matrix effect is the alteration of the ionization efficiency of this compound sulfone by co-eluting compounds from the water sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The most effective way to compensate for the matrix effect is by using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3 sulfone or this compound sulfone-13C2,d3.[1][2][11] These internal standards have very similar chemical and physical properties to the target analyte and will be affected by the matrix in a similar way, thus allowing for accurate correction.

Q5: What are the key parameters to monitor in an LC-MS/MS method for this compound sulfone?

A5: For robust and reproducible results, you should carefully monitor the MRM transitions (both quantifier and qualifier ions), retention time, peak shape, and the response of your internal standard. The linearity of the calibration curve, typically with a correlation coefficient (r²) of >0.99, is also a critical parameter.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase.1. Flush the column with a strong solvent, or replace the column if necessary. 2. Adjust the mobile phase pH. This compound sulfone analysis often uses a slightly acidic mobile phase (e.g., with 0.1% formic acid).[3] 3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Low or No Signal for this compound Sulfone 1. Instrument sensitivity issue. 2. Incorrect MRM transitions. 3. Degradation of this compound sulfone in the sample or standard. 4. Inefficient sample extraction.1. Check the mass spectrometer tuning and calibration. 2. Verify the precursor and product ions for this compound sulfone. 3. Check the pH and storage conditions of your samples and standards. This compound and its metabolites are susceptible to hydrolysis, especially at higher pH and temperatures.[12][13] 4. Optimize your SPE procedure, ensuring proper conditioning, loading, and elution steps.
High Signal Variability (Poor Reproducibility) 1. Inconsistent sample preparation. 2. Matrix effects. 3. Fluctuations in the LC-MS/MS system.1. Ensure precise and consistent execution of the sample preparation protocol. 2. Incorporate an appropriate isotope-labeled internal standard (e.g., this compound-d3 sulfone) to correct for matrix effects.[1][2] 3. Check for leaks in the LC system, ensure stable spray in the MS source, and monitor system suitability.
Interfering Peaks at the Same Retention Time 1. Insufficient chromatographic separation. 2. Presence of isobaric compounds in the matrix.1. Optimize the LC gradient to better separate the analyte from interferences. Consider using a different column chemistry. 2. Use a high-resolution mass spectrometer if available. Ensure your MRM transitions are highly specific to this compound sulfone.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound sulfone in water.

Table 1: Method Detection and Quantification Limits

ParameterTypical ValueReference
Method Detection Limit (MDL)0.0008 - 0.001 µg/L[3]
Limit of Detection (LOD)0.05 µg/L[5]
Limit of Quantification (LOQ)0.1 µg/L[5]

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)> 0.999[3]
Recovery94.5% - 105%[3]
Relative Standard Deviation (RSD)2.7% - 6.5%[3]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction and concentration of this compound sulfone from water samples.

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store them at a low temperature (e.g., 4°C) to minimize degradation.[12]

  • Internal Standard Spiking: Spike the water sample with an appropriate concentration of an isotope-labeled internal standard (e.g., this compound-d3 sulfone).[1]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the retained this compound sulfone and the internal standard with a suitable organic solvent (e.g., acetonitrile or methanol).[3]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent compatible with the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical LC-MS/MS method for the analysis of this compound sulfone.

  • LC System: HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.[3]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and 5 mmol/L ammonium acetate (Solvent A) and acetonitrile (Solvent B) is effective.[3]

  • Injection Volume: Typically 5-20 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor at least two transitions for this compound sulfone (one for quantification and one for confirmation).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Water Sample Collection spike Spike with Internal Standard sample->spike Add this compound-d3 sulfone spe Solid Phase Extraction (SPE) spike->spe Enrichment & Cleanup concentrate Concentration & Reconstitution spe->concentrate Final Sample lcms LC-MS/MS Analysis concentrate->lcms Injection data Data Processing & Quantification lcms->data Acquire Data

Caption: A typical experimental workflow for the analysis of this compound sulfone in water.

troubleshooting_logic cluster_sample Sample Integrity cluster_instrument Instrument Performance cluster_method Method Parameters start Analytical Issue (e.g., Low Signal) check_storage Verify Sample Storage & pH start->check_storage check_tuning Check MS Tuning & Calibration start->check_tuning verify_mrm Confirm MRM Transitions start->verify_mrm check_prep Review SPE Protocol check_storage->check_prep check_lc Inspect LC System (Leaks, Column) check_tuning->check_lc optimize_gradient Optimize LC Gradient verify_mrm->optimize_gradient

Caption: A logical troubleshooting workflow for common issues in this compound sulfone analysis.

References

Technical Support Center: Aldicarb Nitrile Interference in Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to Aldicarb nitrile interference during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging in GC?

A1: this compound is a carbamate pesticide known for its high toxicity.[1] Its analysis by gas chromatography is challenging due to its thermal instability.[2] Under the high temperatures typically used in a GC injector port, this compound and its primary toxic metabolites, this compound sulfoxide and this compound sulfone, can degrade.[2][3][4]

Q2: What is this compound nitrile and how does it interfere with GC analysis?

A2: this compound nitrile is a degradation product of this compound and its metabolites, particularly this compound sulfoxide.[2][3] This degradation often occurs "on-column" or in the hot injector port of the gas chromatograph.[2][3] The formation of this compound nitrile can lead to inaccurate quantification of the parent compounds. This is because the detector response will be for the nitrile, not the original analyte, potentially causing underestimation of this compound, this compound sulfoxide, or this compound sulfone concentrations.

Q3: What are the common signs of this compound nitrile interference in a chromatogram?

A3: Common indicators of on-column degradation to this compound nitrile include:

  • Poor peak shape: Tailing or fronting peaks for this compound and its metabolites.

  • Reduced sensitivity: Lower than expected peak areas for the target analytes.

  • Appearance of unexpected peaks: A peak corresponding to this compound nitrile may appear in the chromatogram.

  • Poor reproducibility: Inconsistent peak areas across multiple injections of the same standard or sample.

Q4: Can sample preparation influence the formation of this compound nitrile?

A4: Yes, the sample matrix and preparation technique can significantly impact the stability of this compound. Acidic or basic conditions during extraction and cleanup steps can promote hydrolysis or other degradation pathways. It is crucial to work with neutralized samples and solvents whenever possible. Some methods bypass this by intentionally converting all residues to a single stable product, like this compound sulfone, for analysis.[5][6]

Q5: Are there alternative analytical methods that are less susceptible to this interference?

A5: High-Performance Liquid Chromatography (HPLC) is a common alternative for the analysis of thermally labile compounds like this compound.[7][8] HPLC operates at or near ambient temperatures, avoiding the high temperatures that cause degradation in GC.[7] HPLC coupled with post-column derivatization and a fluorescence detector or with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this compound and its metabolites.[8][9]

Troubleshooting Guide

This section provides systematic steps to identify and resolve common issues related to this compound nitrile interference.

Problem: Inconsistent Peak Response and Suspected Degradation

If you observe fluctuating peak areas for this compound, this compound sulfoxide, or this compound sulfone, and suspect on-column degradation to this compound nitrile, follow this workflow.

GC_Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis cluster_legend Legend start Start: Inconsistent Peak Response or Tailing check_inlet Step 1: Evaluate Inlet Conditions start->check_inlet lower_temp Action: Lower Inlet Temperature check_inlet->lower_temp High Temp? check_liner Action: Check & Use Inert Liner check_inlet->check_liner Active Sites? column_eval Step 2: Assess GC Column lower_temp->column_eval end_resolved End: Issue Resolved lower_temp->end_resolved check_liner->column_eval check_liner->end_resolved mild_phase Action: Use a Mild, Low-Bleed Column (e.g., OV-17) column_eval->mild_phase Wrong Phase? clip_column Action: Clip Column Front End (10-15 cm) column_eval->clip_column Contaminated? method_eval Step 3: Review Method Parameters mild_phase->method_eval mild_phase->end_resolved clip_column->method_eval clip_column->end_resolved check_flow Action: Optimize Carrier Gas Flow Rate method_eval->check_flow verify_std Step 4: Verify Standard Integrity check_flow->verify_std check_flow->end_resolved prep_new_std Action: Prepare Fresh Standards verify_std->prep_new_std Degraded? verify_std->end_resolved Standard OK prep_new_std->end_resolved Problem Solved end_escalate End: Issue Persists Consider Alternative Method (HPLC) Start Start/End Process Evaluation Step Action Action Item Resolved Resolved Persists Persists

Caption: A logical workflow for troubleshooting this compound degradation in GC analysis.

Experimental Protocols & Parameters

When analyzing this compound by GC, the goal is to use the mildest conditions possible that still provide adequate chromatography.

1. Inlet Optimization Protocol

  • Objective: To minimize the thermal stress on this compound and its metabolites during injection.

  • Procedure:

    • Start with a low inlet temperature (e.g., 180 °C).

    • Inject a known concentration of an this compound standard.

    • Gradually increase the inlet temperature in 10 °C increments for subsequent injections, up to a maximum of 250 °C.

    • Monitor the peak area of this compound and the formation of any degradation peaks (i.e., this compound nitrile).

    • Plot the response of this compound versus the inlet temperature.

    • Select the lowest temperature that provides good peak shape and response without significant degradation.

  • Liner Selection: Always use a deactivated, inert inlet liner. A splitless liner with glass wool can help trap non-volatile matrix components but ensure the glass wool is also deactivated to prevent active sites.

2. GC Parameter Optimization

The following table summarizes key GC parameters and provides recommended starting points and optimization notes to mitigate the thermal degradation of this compound.

ParameterRecommended Starting PointOptimization Notes
Inlet Temperature 180 - 220 °CKeep as low as possible. High temperatures are the primary cause of degradation into this compound nitrile.
Column Phase Phenyl-methyl silicone (e.g., 2% OV-17, DB-5ms)Mild, low-bleed phases are recommended to reduce on-column degradation.[2][3]
Carrier Gas HeliumMaintain a constant flow rate (e.g., 1.0-1.5 mL/min). Higher flow can reduce residence time in the hot inlet.
Oven Program Initial Temp: 60-80°CStart with a low initial oven temperature. A slow ramp rate (e.g., 10-15 °C/min) can improve separation from potential interferences.
Injection Mode Splitless or Pulsed SplitlessA splitless injection is common for trace analysis. Ensure the splitless hold time is optimized (typically 0.5-1.0 min).
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)An NPD is highly selective for nitrogen-containing compounds like this compound. MS provides definitive identification.[8]

By systematically addressing these parameters, you can significantly reduce the interference from this compound nitrile and improve the accuracy and reliability of your GC analysis.

References

Technical Support Center: Enhancing Recovery of Aldicarb Sulfoxide from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Aldicarb sulfoxide in soil samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and accurate quantification of this compound sulfoxide in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the extraction and analysis of this compound sulfoxide from soil samples.

Issue 1: Low Recovery of this compound Sulfoxide

Q: We are experiencing consistently low recovery of this compound sulfoxide from our soil samples. What are the potential causes and how can we improve it?

A: Low recovery of this compound sulfoxide can stem from several factors related to the extraction method, soil matrix, and the chemical properties of the analyte. Here are the primary causes and troubleshooting steps:

  • Inadequate Extraction Method: The chosen extraction technique may not be optimal for your specific soil type and the polar nature of this compound sulfoxide.

    • Recommendation: Consider switching to or optimizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been shown to be efficient for multi-residue pesticide analysis in soil.[1] Alternatively, a solid-phase extraction (SPE) method using a graphite carbon sorbent can yield high recoveries for this compound and its metabolites from water extracts of soil.[2]

  • Poor Solvent Choice: The solvent used for extraction may not have the appropriate polarity to efficiently extract this compound sulfoxide.

    • Recommendation: Acetonitrile is a commonly used and effective solvent for QuEChERS methods due to its ability to extract a wide range of pesticides.[1][3] For solid-liquid extraction, chloroform has also been used with success.[4] If using a less polar solvent, consider adding a more polar modifier.

  • Strong Analyte-Matrix Interactions: this compound sulfoxide can bind to components of the soil matrix, particularly those with high organic matter or clay content.

    • Recommendation: Ensure thorough homogenization of the soil sample. Increasing the shaking or vortexing time during extraction can help disrupt these interactions.[5] For particularly difficult matrices, a matrix solid-phase dispersion (MSPD) approach might be beneficial.

  • pH of the Extraction Solvent: The stability and extraction efficiency of carbamate pesticides can be pH-dependent.

    • Recommendation: Using a buffered QuEChERS method can help maintain an optimal pH and improve the recovery of pH-sensitive analytes.[6][7]

  • Analyte Degradation: this compound sulfoxide can degrade during the extraction process, especially if exposed to harsh conditions or prolonged extraction times.[4]

    • Recommendation: Minimize the time between extraction and analysis. Store extracts at low temperatures and away from light. Ensure that any evaporation steps are performed under gentle conditions (e.g., a gentle stream of nitrogen at a controlled temperature).[8]

Issue 2: High Matrix Effects Leading to Inaccurate Quantification

Q: Our analytical results for this compound sulfoxide are showing significant variability and we suspect matrix effects. How can we mitigate this?

A: Matrix effects, which are the alteration of analyte ionization in the mass spectrometer due to co-eluting matrix components, are a common challenge in soil analysis.[8]

  • Use of an Internal Standard: This is the most effective way to compensate for matrix effects.

    • Recommendation: Utilize a stable isotope-labeled internal standard (SIL-IS) that has similar chemical and physical properties to this compound sulfoxide. This compound-d3 sulfone is an ideal internal standard for the quantification of this compound sulfone and can be used to correct for variations in sample preparation and matrix-induced signal fluctuations for related metabolites.[8]

  • Effective Sample Cleanup: Reducing the amount of co-extracted matrix components is crucial.

    • Recommendation: The dispersive solid-phase extraction (dSPE) cleanup step in the QuEChERS method is designed for this purpose. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[3] The choice of sorbent(s) should be optimized for your specific soil type.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure can help to compensate for signal suppression or enhancement.

    • Recommendation: If a blank matrix is not available, consider using a surrogate matrix with similar properties.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components.

    • Recommendation: This approach may be suitable if the concentration of this compound sulfoxide in the sample is high enough to remain above the limit of quantification after dilution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting this compound sulfoxide from soil?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for the extraction of this compound sulfoxide and other pesticide residues from soil.[1][5] It offers several advantages, including high recovery rates, simplicity, and the use of small amounts of solvents.[3] Both original unbuffered and buffered versions (AOAC 2007.01 and EN 15662) exist, with the buffered methods being preferable for pH-sensitive compounds.[6]

Q2: Which solvents are best for this compound sulfoxide extraction?

A2: Acetonitrile is the most commonly used and recommended solvent for the QuEChERS method due to its efficiency in extracting a broad range of pesticides, including polar metabolites like this compound sulfoxide.[1][3] Other solvents such as acetone, dichloromethane, and chloroform have also been used in solid-liquid extraction methods.[4]

Q3: How can I improve the cleanup of my soil extracts?

A3: The dispersive solid-phase extraction (dSPE) step in the QuEChERS protocol is critical for cleanup. A combination of sorbents is often used. For example, PSA (primary secondary amine) is effective at removing organic acids, while C18 is used for removing nonpolar interferences. Graphitized carbon black (GCB) can be used to remove pigments, but it may also retain some planar pesticides. The specific combination and amount of sorbents should be optimized based on the soil type.

Q4: What are the typical recovery rates for this compound sulfoxide from soil?

A4: Recovery rates can vary depending on the soil type, extraction method, and fortification level. However, with optimized methods like QuEChERS, recoveries in the range of 70-120% are generally achievable.[1][3] For example, a study using a modified QuEChERS method for carbamates in soil reported good recoveries.[8] Another study using SPE with a graphite carbon sorbent reported recoveries from soil ranging from 80 to 95% for this compound and its metabolites.[2]

Q5: How should I store my soil samples and extracts?

A5: Soil samples should be stored in a cool, dark place, and if not analyzed immediately, frozen to prevent degradation of the analytes.[9] Extracts should also be stored at low temperatures (e.g., in a freezer) and in amber vials to protect them from light until analysis. Studies on the stability of this compound residues in various matrices have been conducted, and freezing is a common preservation method.[10]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Sulfoxide in Soil

This protocol is based on the principles of the widely used QuEChERS method, adapted for soil samples.

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[5]
  • If the soil is dry, add an appropriate amount of deionized water to achieve a moisture content of at least 70% and allow it to hydrate for 30 minutes.[5]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.[5]
  • Add a known amount of an appropriate internal standard (e.g., this compound-d3 sulfone).[8]
  • Add the contents of a buffered extraction salt packet (e.g., AOAC 2007.01 formulation: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[6]
  • Immediately cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.[5]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a dSPE cleanup mixture. A common mixture for soil includes 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[5]
  • Vortex for 30 seconds.
  • Centrifuge at ≥5000 rcf for 2 minutes.[5]

4. Final Extract Preparation:

  • Transfer the cleaned supernatant into an autosampler vial.
  • The extract is now ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS analysis, the extract may be diluted with a suitable mobile phase.[3]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound Metabolites in Soil

Extraction MethodSolvent(s)Typical Recovery (%)AdvantagesDisadvantagesReference(s)
QuEChERS Acetonitrile70 - 120Fast, easy, low solvent use, effective for a wide range of pesticidesMatrix effects can still be a concern, requiring optimization of cleanup[1][3]
Solid-Phase Extraction (SPE) Water (for soil extraction), Methanol (for elution)80 - 95High selectivity, clean extractsMore time-consuming and requires more manual steps than QuEChERS[2]
Solid-Liquid Extraction (SLE) Chloroform51 - 91Simple procedureCan have lower recovery and co-extract more interfering substances[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Soil Sample Weigh Weigh 10g into 50mL Tube Homogenize->Weigh Hydrate Hydrate if Necessary Weigh->Hydrate Add_ACN Add 10mL Acetonitrile & IS Hydrate->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to dSPE Tube (MgSO4, PSA, C18) Transfer_Supernatant->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge (≥5000 rcf, 2 min) Vortex->Centrifuge2 Final_Extract Transfer Cleaned Extract Centrifuge2->Final_Extract Analysis Analyze by LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: Experimental workflow for the extraction of this compound sulfoxide from soil using the QuEChERS method.

Troubleshooting_Tree Start Low Recovery of This compound Sulfoxide Check_Method Is the extraction method optimized? Start->Check_Method Check_Solvent Is the extraction solvent appropriate? Check_Method->Check_Solvent Yes Sol_QuEChERS Consider QuEChERS or SPE Check_Method->Sol_QuEChERS No Check_Matrix Are there strong matrix interactions? Check_Solvent->Check_Matrix Yes Sol_Solvent Use Acetonitrile Check_Solvent->Sol_Solvent No Check_pH Is the pH controlled? Check_Matrix->Check_pH Yes Sol_Matrix Increase shaking time/ Consider MSPD Check_Matrix->Sol_Matrix No Sol_pH Use buffered QuEChERS Check_pH->Sol_pH No

Caption: Troubleshooting decision tree for addressing low recovery of this compound sulfoxide from soil samples.

References

Technical Support Center: Aldicarb and Metabolite Separation on C18 Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the separation of aldicarb and its primary metabolites, this compound sulfoxide and this compound sulfone, using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing poor resolution between this compound, this compound sulfoxide, and this compound sulfone?

Poor resolution is a common issue and can be caused by several factors related to the mobile phase, column, or other instrumental parameters.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The elution strength of your mobile phase may not be optimal for separating these compounds of varying polarity.

    • Solution: Adjust the gradient profile of your water/acetonitrile or water/methanol mobile phase. A shallower gradient can often improve the separation of closely eluting peaks.[1][2][3] Consider starting with a lower percentage of the organic solvent.

  • Incorrect pH of the Mobile Phase: Although less common for these specific analytes, the pH of the mobile phase can influence the retention and peak shape of ionizable compounds.

    • Solution: While this compound and its metabolites are not strongly ionizable, ensuring a consistent and appropriate pH (if using buffers) can sometimes enhance reproducibility. Some methods utilize mobile phases with additives like formic acid or ammonium acetate to improve peak shape and ionization in mass spectrometry detection.[4][5]

  • Column Degradation: Over time, C18 columns can lose their stationary phase, leading to reduced efficiency and resolution.[6][7]

    • Solution: First, try flushing the column with a strong solvent to remove any contaminants.[6] If resolution does not improve, consider replacing the column. Using a guard column can help extend the life of your analytical column.[8]

  • Suboptimal Flow Rate or Temperature: These parameters can affect the diffusion and interaction of the analytes with the stationary phase.

    • Solution: Experiment with lowering the flow rate to allow for better equilibration. Increasing the column temperature can sometimes improve efficiency and resolution, although it may also decrease retention times.[9][10]

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution Start Poor Resolution Observed Check_Mobile_Phase Review Mobile Phase Composition Start->Check_Mobile_Phase Adjust_Gradient Adjust Gradient Profile (e.g., make it shallower) Check_Mobile_Phase->Adjust_Gradient If composition is suspect Check_Column Evaluate Column Performance Check_Mobile_Phase->Check_Column If composition is appropriate Resolution_Improved Resolution Improved Adjust_Gradient->Resolution_Improved Flush_Column Flush with Strong Solvent Check_Column->Flush_Column If column is old or contaminated Optimize_FT Optimize Flow Rate and Temperature Check_Column->Optimize_FT If column is new Replace_Column Replace Column Flush_Column->Replace_Column If flushing fails Replace_Column->Resolution_Improved Optimize_FT->Resolution_Improved

Caption: Troubleshooting workflow for poor peak resolution.

2. What is causing significant peak tailing for my this compound peak?

Peak tailing, where the latter half of the peak is broader than the front half, can lead to inaccurate integration and reduced resolution.[6]

Potential Causes & Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based C18 packing can interact with polar functional groups on the analytes, causing tailing.[11][12]

    • Solution: Use a well-end-capped C18 column. Adding a small amount of an acidic modifier like formic acid to the mobile phase can help to suppress silanol interactions.[4]

  • Column Contamination or Degradation: Accumulation of contaminants at the head of the column can create active sites that cause tailing.[7][11] A void at the column inlet can also lead to poor peak shape.[7]

    • Solution: Flush the column with a strong solvent.[6] If the problem persists, the column may need to be replaced. A guard column is recommended to protect the analytical column from contaminants.[8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][13]

    • Solution: Dilute your sample or reduce the injection volume.[14]

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[11][15]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is as weak as or weaker than the mobile phase.

Troubleshooting Workflow for Peak Tailing:

Peak_Tailing Start Peak Tailing Observed Check_Sample Review Sample Concentration & Solvent Start->Check_Sample Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Sample->Dilute_Sample If overload is suspected Adjust_Solvent Match Sample Solvent to Mobile Phase Check_Sample->Adjust_Solvent If solvent mismatch Check_Column Inspect Column Condition Check_Sample->Check_Column If sample is fine Tailing_Reduced Tailing Reduced Dilute_Sample->Tailing_Reduced Adjust_Solvent->Tailing_Reduced Flush_Column Flush Column Check_Column->Flush_Column If contamination is likely Modify_Mobile_Phase Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) Check_Column->Modify_Mobile_Phase If silanol interactions are suspected Replace_Column Replace Column Flush_Column->Replace_Column If flushing is ineffective Replace_Column->Tailing_Reduced Modify_Mobile_Phase->Tailing_Reduced

Caption: Troubleshooting workflow for peak tailing.

3. Why are my retention times shifting between injections?

Inconsistent retention times can make peak identification difficult and affect the reliability of your quantitative results.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution, retention times can shift.

    • Solution: Ensure that the column is equilibrated for a sufficient amount of time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Changes in Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.

  • Fluctuations in Column Temperature: The temperature of the column can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[9][10]

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and shifting retention times.

    • Solution: Perform regular maintenance on your HPLC pump. Check for leaks and ensure the pump is delivering a stable flow rate.

Experimental Protocols & Data

General HPLC Method for this compound and Metabolites:

The following table summarizes typical HPLC conditions for the separation of this compound, this compound sulfoxide, and this compound sulfone on a C18 column. These are starting points and may require optimization for your specific application.

ParameterTypical Conditions
Column C18, reversed-phase (e.g., 150 x 4.6 mm, 5 µm)[9]
Mobile Phase A Water (often with 0.1% formic acid or ammonium acetate)[4]
Mobile Phase B Acetonitrile or Methanol[1][2][3]
Gradient Elution A linear gradient is commonly used. An example could be starting with a low percentage of B (e.g., 10%) and increasing to a higher percentage over 15-20 minutes.[1][2][3]
Flow Rate 0.8 - 1.0 mL/min[9][10]
Column Temperature 35 - 42 °C[9][10]
Injection Volume 10 - 20 µL[9]
Detection UV at 210 nm or Mass Spectrometry (MS)[1][2][3][4]
Internal Standard Methomyl is sometimes used as an internal standard.[1][2][3]

Sample Preparation:

Samples should be dissolved in a solvent compatible with the initial mobile phase.[15] Filtration through a 0.2 or 0.45 µm filter is recommended to remove particulates that could clog the column. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[4][5]

General Experimental Workflow:

Experimental_Workflow Sample_Prep Sample Preparation (Extraction, Cleanup, Filtration) Injection Sample Injection Sample_Prep->Injection HPLC_Setup HPLC System Setup (Mobile Phase Prep, Column Equilibration) HPLC_Setup->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for HPLC analysis.

References

Best practices for storing Aldicarb analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing and handling Aldicarb analytical standards to ensure their integrity and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound analytical standards?

A1: Solid this compound analytical standards should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 2-10°C (36-50°F) is recommended to maintain stability.[1] Pure crystalline this compound is stable at ambient temperature but should be protected from high temperatures and light.[2]

Q2: How should I store this compound standard solutions?

A2: this compound standard solutions, typically prepared in organic solvents like methanol or acetonitrile, should be stored in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation. For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, freezing at temperatures below -10°C is an option, particularly for solutions in methanol.[3]

Q3: What is the shelf life of this compound analytical standards?

A3: The shelf life of an unopened solid this compound standard can be several years if stored correctly. One study indicated that the material had not changed under storage conditions for approximately 4 years.[4] However, it is crucial to refer to the manufacturer's certificate of analysis for the specific expiry date. Once a solution is prepared, its stability will depend on the solvent, concentration, and storage conditions. It is good practice to prepare fresh working solutions regularly and monitor for any signs of degradation.

Q4: What are the primary degradation products of this compound, and how can I avoid them?

A4: The primary degradation pathway for this compound is oxidation to this compound sulfoxide, which is then more slowly oxidized to this compound sulfone.[5][6] Both of these metabolites are also toxic. This compound is also susceptible to hydrolysis, especially in alkaline conditions.[2] To minimize degradation, store standards in a cool, dark place, use high-purity solvents for solutions, and avoid contact with alkaline substances.[7] Preparing solutions in acidic or neutral pH buffers can also enhance stability.

Q5: I am seeing unexpected peaks in my chromatogram. Could my this compound standard be degrading?

A5: Yes, the appearance of unexpected peaks could indicate the presence of degradation products like this compound sulfoxide and this compound sulfone.[5][6] To confirm this, you can analyze certified standards of these metabolites. If degradation is suspected, it is recommended to discard the old standard solution and prepare a fresh one from a reliable solid standard.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no signal from the this compound standard 1. Standard degradation due to improper storage (e.g., exposure to light, high temperature, or alkaline conditions).[2][7] 2. Evaporation of solvent from the standard solution, leading to an incorrect concentration.1. Prepare a fresh standard solution from a new vial of solid standard. Ensure proper storage in a refrigerator or freezer in an amber, tightly sealed vial. 2. Use vials with PTFE-lined caps to minimize evaporation. Always bring refrigerated or frozen standards to room temperature before opening to prevent condensation from contaminating the solution.
Inconsistent or non-reproducible results 1. Incomplete dissolution of the solid standard. 2. "Matrix effect" from co-eluting compounds in the sample suppressing or enhancing the signal.[8] 3. Fluctuation in instrument performance.1. Ensure the solid standard is completely dissolved in the solvent by vortexing or sonicating. 2. Use an isotopically labeled internal standard (e.g., this compound sulfone-13C2,d3) to compensate for matrix effects.[8] Implement appropriate sample cleanup procedures. 3. Check the instrument's performance by running a system suitability test before analyzing samples.
Precipitation observed in the standard solution upon cooling The concentration of the standard may be too high for the solvent at the storage temperature.1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent with higher solubility for this compound.

Data Presentation

Table 1: Storage Conditions for this compound Analytical Standards

Form Storage Temperature Container Additional Precautions
Solid (Neat) 2-10°C (Refrigerated)[1]Tightly sealed containerProtect from light and moisture
Solution in Methanol ≤ -10°C (Frozen)[3]Amber glass vial with PTFE-lined capMinimize headspace to reduce evaporation
Solution in Acetonitrile 2-8°C (Refrigerated)Amber glass vial with PTFE-lined capPrepare fresh solutions regularly

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility (g/L) at 20-25°C
Water6[7]
Acetone350[1][7]
Chloroform350[1]
Dichloromethane300[1][7]
Benzene150[1][7]
TolueneSoluble[9]
Xylene50[7]
HeptanePractically insoluble[7]

Experimental Protocols

Preparation of a 1000 µg/mL this compound Stock Standard Solution in Methanol

Materials:

  • This compound analytical standard (solid, high purity)

  • HPLC-grade methanol

  • Class A volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Amber glass vial with PTFE-lined cap

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10 mg of the this compound standard onto a clean, tared weigh boat.

  • Carefully transfer the weighed this compound into a 10 mL volumetric flask.

  • Rinse the weigh boat with small aliquots of methanol and add the rinsings to the volumetric flask to ensure a complete transfer.

  • Add methanol to the flask until it is about half-full.

  • Gently swirl the flask to dissolve the this compound. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Once dissolved, bring the solution to final volume with methanol.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.

  • Store the stock solution in a freezer at ≤ -10°C.

Preparation of Working Standard Solutions for HPLC Analysis

Materials:

  • 1000 µg/mL this compound stock standard solution

  • HPLC-grade acetonitrile and water

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

Procedure:

  • Remove the stock standard solution from the freezer and allow it to come to room temperature.

  • Prepare an intermediate standard solution (e.g., 10 µg/mL) by diluting the stock solution. For example, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the desired solvent (e.g., a mixture of acetonitrile and water that matches the initial mobile phase composition).

  • From the intermediate standard, prepare a series of working standards at the desired concentrations for your calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • For each working standard, pipette the appropriate volume of the intermediate standard into a volumetric flask and dilute to volume.

  • Transfer the working standards to labeled autosampler vials for analysis.

Mandatory Visualization

Aldicarb_Troubleshooting_Workflow Troubleshooting Workflow for this compound Analytical Standard Issues start Start: Inconsistent or No this compound Peak check_prep Review Standard Preparation Protocol start->check_prep prep_ok Preparation Protocol Followed Correctly? check_prep->prep_ok check_storage Verify Storage Conditions prep_ok->check_storage Yes correct_prep Action: Correct Preparation Procedure prep_ok->correct_prep No storage_ok Stored Correctly? (Cool, Dark, Sealed) check_storage->storage_ok check_age Check Standard Age and Expiry Date storage_ok->check_age Yes correct_storage Action: Implement Correct Storage storage_ok->correct_storage No age_ok Within Shelf Life? check_age->age_ok reanalyze Re-analyze Sample age_ok->reanalyze Yes discard_standard Action: Discard Expired Standard and Reorder age_ok->discard_standard No prepare_new Action: Prepare Fresh Standard Solution prepare_new->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Problem Solved investigate_instrument Investigate Instrument and Method Parameters reanalyze->investigate_instrument Problem Persists correct_prep->prepare_new correct_storage->prepare_new discard_standard->prepare_new

References

Validation & Comparative

A Comparative Analysis of the Acute Toxicity of Aldicarb and Carbofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of two prominent carbamate insecticides, Aldicarb and Carbofuran. Both compounds are potent acetylcholinesterase inhibitors and have been the subject of extensive toxicological research. This document summarizes key quantitative toxicity data, details the experimental protocols used to derive this data, and visualizes the shared mechanism of action and a standard toxicological workflow.

Quantitative Toxicity Data

The following table summarizes the acute toxicity of this compound and Carbofuran across different species and routes of exposure. The data highlights the high acute toxicity of both compounds, with this compound generally exhibiting a lower LD50 and thus higher toxicity.

Toxicological EndpointThis compoundCarbofuranSpeciesRoute of Exposure
LD50 0.5 - 0.9 mg/kg[1][2][3][4]5 - 13 mg/kg[5]RatOral
LD50 2.5 - 3.0 mg/kg[2][4][6]>1000 mg/kg[5]RatDermal
LD50 >5.0 mg/kg[7]885 mg/kg[8]RabbitDermal
NOAEL (Chronic) 0.1 mg/kg/day (2-year study)[9]0.22 mg/kg/day (4-week study)[10]DogOral

LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a tested population. A lower LD50 indicates higher toxicity. NOAEL (No-Observed-Adverse-Effect Level): The highest experimental dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.

Mechanism of Action: Acetylcholinesterase Inhibition

Both this compound and Carbofuran exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[11] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these carbamates lead to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. This inhibition is reversible, unlike the irreversible inhibition caused by organophosphate pesticides.[11]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibitor Carbamate Insecticide ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Postsynaptic Neuron Postsynaptic Neuron Receptor->Postsynaptic Neuron Stimulates Carbamate This compound / Carbofuran Carbamate->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rats

The determination of the median lethal dose (LD50) is a standard procedure in toxicology to assess the acute toxicity of a substance. The following outlines a typical protocol.

Objective: To determine the single dose of this compound or Carbofuran that is lethal to 50% of a group of test animals (rats) within a specified timeframe.

Materials:

  • Test substance (this compound or Carbofuran)

  • Vehicle for administration (e.g., corn oil, water)

  • Sprague-Dawley or Wistar rats (typically young adults of a single sex or both)[12]

  • Oral gavage needles

  • Animal housing and care facilities

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.[13]

  • Fasting: Animals are fasted overnight before dosing to ensure gastrointestinal absorption is not affected by food.[13]

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle to achieve the desired concentrations.

  • Dose Administration: A single dose is administered to each animal via oral gavage.[13] Dose levels are typically determined in a preliminary range-finding study.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[13] Observations include changes in skin, fur, eyes, and behavior.

  • Data Analysis: The LD50 value and its 95% confidence interval are calculated using statistical methods such as probit analysis.

Acute_Oral_Toxicity_Workflow start Start acclimation Animal Acclimation (≥ 5 days) start->acclimation end End fasting Overnight Fasting acclimation->fasting dosing Single Oral Gavage Dosing fasting->dosing observation Observation for Toxicity & Mortality (14 days) dosing->observation analysis LD50 Calculation (Probit Analysis) observation->analysis analysis->end

Workflow for Acute Oral Toxicity (LD50) Study.
Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro colorimetric assay is widely used to measure acetylcholinesterase activity and the inhibitory effects of compounds like this compound and Carbofuran.[14][15][16]

Objective: To quantify the inhibition of acetylcholinesterase activity by a test compound.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[14] The rate of color change is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, Carbofuran)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in the appropriate buffer.[17]

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.[17]

  • Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period.

  • Substrate Addition: Start the reaction by adding the ATCI solution to all wells.[17]

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[17]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 (half-maximal inhibitory concentration) can then be calculated.

This guide provides a foundational understanding of the comparative toxicity of this compound and Carbofuran. For more in-depth research, consulting the primary literature cited is recommended.

References

A Comparative Analysis of Aldicarb and Its Organophosphate Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pesticide actions is critical. This guide provides a comparative analysis of the carbamate insecticide Aldicarb and its common organophosphate alternatives, focusing on their mechanisms of action, toxicity, and environmental fate. The information is supported by quantitative data and detailed experimental protocols to aid in research and development.

This compound, a carbamate pesticide, and organophosphates are both potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] However, the nature of this inhibition and their broader toxicological and environmental profiles differ significantly. This guide delves into these differences, presenting a clear comparison to inform research and the development of safer, more effective alternatives.

Mechanism of Action: A Tale of Two Inhibitions

The primary target for both this compound and organophosphate pesticides is acetylcholinesterase (AChE).[2] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses, a process essential for terminating nerve signals.[3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and leading to a state of cholinergic crisis.[2][4]

While both classes of pesticides inhibit AChE, the key distinction lies in the reversibility of this inhibition. This compound, as a carbamate, is a reversible inhibitor of AChE.[5] The carbamoylated enzyme is relatively unstable and can be hydrolyzed, allowing the enzyme to regain its function.[6] In contrast, most organophosphates are irreversible inhibitors .[1] They phosphorylate the serine hydroxyl group in the active site of AChE, forming a stable covalent bond that is not easily hydrolyzed, leading to a longer duration of toxic effects.[7]

dot

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter Synaptic_Cleft ACh_vesicle->Synaptic_Cleft Release ACh->ACh_vesicle Release AChE Acetylcholinesterase Synaptic_Cleft->AChE ACh AChR Acetylcholine Receptor Synaptic_Cleft->AChR ACh Binding Choline_cleft Choline AChE->Choline_cleft Hydrolysis Acetate Acetate AChE->Acetate This compound This compound (Reversible) This compound->AChE Organophosphates Organophosphates (Irreversible) Organophosphates->AChE Choline_reuptake Choline Transporter Choline_reuptake->Choline Choline_cleft->Choline_reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Activation

Caption: Cholinergic signaling pathway and points of inhibition.

Comparative Toxicity Profile

The toxicity of a pesticide is a critical factor in its risk assessment. The median lethal dose (LD50) is a standard measure of acute toxicity, representing the dose required to kill 50% of a test population. The lower the LD50, the more toxic the substance.

PesticideChemical ClassOral LD50 (rat, mg/kg)Dermal LD50 (rat, mg/kg)Inhalation LC50 (rat, mg/m³)
This compound Carbamate0.46 - 1[8][9][10]2.0 - 5.0[10]~200 (as Temik 10G)
Chlorpyrifos Organophosphate82 - 270[11][12]~200078 (aerosol)[12]
Malathion Organophosphate885 - 8227[8][11][13]>2000[13]>5200
Parathion Organophosphate3 - 13[8][14]6.8 - 2180 - 90

Note: LD50 values can vary depending on the specific study, formulation, and animal strain.

In addition to acute toxicity, the potency of AChE inhibition is measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.

CompoundIC50 for Acetylcholinesterase Inhibition (µM)
This compound sulfoxide (active metabolite)Data not readily available in a directly comparable format
Chlorpyrifos-oxon (active metabolite)~0.003 - 0.12[15][16]
Malaoxon (active metabolite)~2.4[15]
Paraoxon (active metabolite)Data not readily available in a directly comparable format
Malathion71.2[10]

Note: IC50 values are highly dependent on the enzyme source and assay conditions.

Environmental Fate and Persistence

The environmental persistence of a pesticide, often measured by its half-life (the time it takes for half of the substance to degrade), is a key determinant of its long-term environmental impact.

PesticideSoil Half-lifeWater Half-life
This compound ~30 days (can vary from 1 week to over 2 months)[17]pH-dependent, can range from minutes at high pH to ~560 days at pH 6.0[4]
Chlorpyrifos 11 - 140 days[18]1 day to 2 weeks in aerobic aquatic conditions[19]
Malathion Several hours to 11 days[19]1 day to 2 weeks in aerobic aquatic conditions; can be up to 42 days via photodegradation[19]
Parathion Slower breakdown in soil compared to foliage[18]pH and temperature-dependent, can range from days to months[17]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are summaries of key methodologies used in the toxicological evaluation of these pesticides.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method for determining the acute oral LD50 that uses a reduced number of animals.[9][20]

  • Animal Selection and Preparation: Healthy, young adult rats of a single sex (typically females) are used.[7] Animals are acclimatized to laboratory conditions and fasted overnight before dosing.[21]

  • Dose Administration: The test substance is administered orally via gavage in a single dose.[21] The first animal is dosed at the best estimate of the LD50.

  • Sequential Dosing: Subsequent animals are dosed at 24-hour intervals.[20] If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose. The dose progression factor is typically 3.2.[7]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[20] Observations are made frequently on the day of dosing and daily thereafter.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[20]

dot

Experimental_Workflow_Toxicity cluster_preparation Preparation cluster_testing Toxicity Testing cluster_analysis Data Analysis Sample_Prep Sample Preparation (e.g., QuEChERS for residues) Dose_Prep Dose Formulation Sample_Prep->Dose_Prep Dosing Dose Administration (e.g., Oral Gavage) Dose_Prep->Dosing Animal_Acclimatization Animal Acclimatization and Fasting Animal_Acclimatization->Dosing Observation Clinical Observation (14 days) Dosing->Observation Data_Collection Data Collection (Mortality, Clinical Signs) Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Probit, Maximum Likelihood) Data_Collection->Statistical_Analysis Endpoint_Determination Endpoint Determination (e.g., LD50, NOAEL) Statistical_Analysis->Endpoint_Determination

Caption: Experimental workflow for acute toxicity testing.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and its inhibition.[1][22]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).[1]

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.[1]

    • Acetylthiocholine iodide (ATCI) substrate solution.[1]

    • AChE enzyme solution.

    • Test compound (inhibitor) solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add buffer, DTNB solution, and enzyme solution to each well.

    • Add the test compound or solvent control to the respective wells.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[1]

    • Initiate the reaction by adding the ATCI substrate to all wells.[1]

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sample Preparation for Pesticide Residue Analysis (QuEChERS Method)

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted method for extracting pesticide residues from food and environmental samples.[2][3]

  • Extraction:

    • A homogenized sample is weighed into a centrifuge tube.

    • Acetonitrile is added, and the tube is shaken vigorously.

    • Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation.[3]

    • The tube is centrifuged to separate the acetonitrile layer containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the acetonitrile extract is transferred to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.[2]

    • The tube is shaken and centrifuged. The sorbent removes interfering matrix components like organic acids, sugars, and lipids.

  • Analysis: The final cleaned extract is analyzed by chromatographic techniques such as GC-MS or LC-MS to identify and quantify the pesticides.

Conclusion

The choice between this compound and its organophosphate alternatives involves a trade-off between the reversibility of AChE inhibition, acute toxicity, and environmental persistence. This compound's reversible inhibition suggests a shorter duration of action and potentially faster recovery from poisoning. However, its high acute toxicity necessitates careful handling. Organophosphates, with their generally irreversible inhibition, can pose a more prolonged risk upon exposure. Their toxicity and environmental persistence vary widely, with some, like Parathion, being highly toxic, while others, like Malathion, are considerably less so. This guide provides the foundational data and methodologies to support further research into the toxicological profiles of these compounds and the development of safer and more effective pest control agents.

References

A Comparative Guide to HPLC-UV for Aldicarb Quantification

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as a robust and widely adopted technique for the quantification of Aldicarb, a carbamate pesticide. This guide provides a comprehensive comparison of the HPLC-UV method with alternative analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Performance Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method for this compound quantification is contingent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of the performance of HPLC-UV compared to other common techniques.

Analytical TechniqueMatrixAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range (mg/L)Recovery (%)Precision (RSD %)
HPLC-UV Water/Synthetic MediumThis compound0.391 - 0.440 mg/L[1][2]-0.49 - 15.0[1][2]--
This compound Sulfoxide0.069 - 0.192 mg/L[1][2]-0.1 - 5.0[1][2]--
This compound Sulfone0.033 - 0.068 mg/L[1][2]-0.1 - 5.0[1][2]--
BeveragesThis compound15.0 µg/L[3]50.0 µg/L[3]->90[3]-
Biological MatricesThis compound10 µg/mL[4]25 µg/mL[4]0.025 - 0.5 g/mL[4]31 - 71[5]<15[5]
HPLC-Fluorescence HoneyThis compound5 ng/g[6]~18.6 ng/g[6]0.01 - 1 ng/µL[6]72.02 - 92.02[6]1.77 - 9.23[6]
LC-MS/MS WaterThis compound & Metabolites0.1 µg/L[7]0.1 µg/L[7]-93.4 - 109[7]≤20[7]

Experimental Workflow for HPLC-UV Method Validation

The following diagram illustrates a typical workflow for validating an HPLC-UV method for this compound quantification.

HPLC-UV Method Validation Workflow Experimental Workflow: HPLC-UV Method Validation for this compound Quantification cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC-UV System Setup (Column, Mobile Phase, Flow Rate, Wavelength) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (e.g., LLE, SPE) Sample_Prep->HPLC_System Injection Inject Standards and Samples HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Linearity Linearity Assessment Data_Acquisition->Linearity Accuracy Accuracy (Recovery) Data_Acquisition->Accuracy Precision Precision (Repeatability & Intermediate) Data_Acquisition->Precision LOD_LOQ LOD & LOQ Determination Data_Acquisition->LOD_LOQ Specificity Specificity/Selectivity Data_Acquisition->Specificity Report Validation Report Generation Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Specificity->Report

Caption: Workflow for HPLC-UV method validation.

Detailed Experimental Protocol: HPLC-UV for this compound in Beverages

This protocol is a representative example for the determination of this compound in beverages, adapted from a validated method.[3]

1. Reagents and Materials:

  • This compound analytical standard (purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 3 µm particle size).[3]

3. Chromatographic Conditions:

  • Mobile Phase: Deionized water:Acetonitrile (65:35, v/v)[3]

  • Flow Rate: 0.8 mL/min[3]

  • Column Temperature: 35°C[3]

  • Injection Volume: 20 µL[3]

  • UV Detection Wavelength: 195 nm[3]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1 to 100 µg/L).[3]

5. Sample Preparation (Liquid-Liquid Extraction with Low-Temperature Partitioning - LLE-LTP):

  • This method involves extraction with acetonitrile followed by a low-temperature partitioning step to separate the analyte from the sample matrix.[3] This technique is described as rapid, efficient, and cost-effective, requiring minimal solvent and no extract cleanup.[3]

6. Method Validation Parameters:

  • Linearity: Assessed by constructing a calibration curve from the standard solutions and determining the correlation coefficient (r²), which should be >0.99.

  • Accuracy: Determined by spiking blank beverage samples with known concentrations of this compound and calculating the recovery percentage. Recoveries are expected to be above 90%.[3]

  • Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. For this compound in beverages, LOD and LOQ were found to be 15.0 µg/L and 50.0 µg/L, respectively.[3]

  • Specificity: Assessed by analyzing blank beverage samples to ensure no interfering peaks are present at the retention time of this compound. The retention time for this compound under these conditions is approximately 7.935 minutes.[3]

Comparison with Alternative Methods

HPLC with Fluorescence Detection (HPLC-FL): This method often involves post-column derivatization to enhance the fluorescence of the target analytes.[6] It generally offers higher sensitivity compared to HPLC-UV, making it suitable for trace-level analysis in complex matrices like honey.[6] However, the additional derivatization step can add complexity to the procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the determination of this compound and its metabolites.[7] It is often considered the gold standard for trace analysis in various environmental and biological samples due to its ability to provide structural information, thus reducing the likelihood of false positives. While offering superior performance, the instrumentation is more expensive and requires specialized expertise for operation and maintenance.

References

A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Analysis of Aldicarb Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive cross-validation and comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Aldicarb and its primary metabolites, this compound sulfoxide and this compound sulfone. The selection of an appropriate analytical method is critical for accurate and reliable monitoring of this potent carbamate insecticide in various matrices. This document provides a detailed overview of the performance of both techniques, supported by experimental data and standardized protocols.

This compound's thermal lability presents a significant challenge for GC analysis, often requiring derivatization or specialized injection techniques to prevent on-column degradation.[1] In contrast, HPLC is well-suited for the analysis of thermally unstable and polar compounds like this compound and its metabolites, often with simpler sample preparation.[2][3]

Performance Comparison: GC vs. HPLC for this compound Residue Analysis

The selection between GC and HPLC for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While both techniques are capable of detecting this compound and its metabolites, they offer distinct advantages and disadvantages.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in a liquid mobile phase.
Suitability for this compound Challenging due to thermal instability; may require derivatization.[1]Well-suited for the direct analysis of this compound and its polar metabolites.[2]
Common Detectors Mass Spectrometry (MS, MS/MS), Nitrogen-Phosphorus Detector (NPD).[2]UV, Fluorescence Detector (FLD) with post-column derivatization, Mass Spectrometry (MS, MS/MS).[4][5]
Limit of Detection (LOD) Can achieve low ng levels, but is compound and detector dependent.[6]Typically in the low µg/L to ng/g range, depending on the detector.[2][5]
Limit of Quantification (LOQ) Method-dependent, often in the low µg/kg range.Ranges from µg/kg to mg/L depending on the matrix and detector.[7][8]
Linearity (r²) Generally >0.99 with appropriate calibration.Consistently >0.99 across various studies.[4][5]
Precision (RSD%) Typically <15-20%.Generally <10-15%.[5]
Recovery 70-120% is achievable with optimized methods.Commonly reported in the 70-110% range.[5][9]

Experimental Protocols

Gas Chromatography (GC) Method

The primary challenge in the GC analysis of this compound is its thermal degradation. To circumvent this, methods often involve the oxidation of this compound and this compound sulfoxide to the more stable this compound sulfone prior to analysis, or the use of cool injection techniques.

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction: Homogenize 10-15 g of the sample with acetonitrile. For dry samples, add water prior to extraction.[10]

  • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.[10]

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate to remove interferences.

  • Centrifugation and Filtration: Centrifuge the sample and filter the supernatant into a GC vial.

GC-MS/MS Instrumental Parameters

  • Injector: Splitless mode, with a temperature ramp to minimize thermal degradation.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Detector: Tandem Mass Spectrometer (MS/MS) for high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of this compound residues, often coupled with post-column derivatization for enhanced sensitivity with fluorescence detection or with mass spectrometry for high specificity.[2][5]

Sample Preparation

  • Extraction: Extract the sample with a suitable solvent such as acetonitrile or methanol.

  • Cleanup: Depending on the matrix, a cleanup step using solid-phase extraction (SPE) with materials like Florisil or C18 may be necessary to remove interfering compounds.[5]

  • Filtration: Filter the final extract through a 0.22 µm filter before injection.

HPLC-UV Instrumental Parameters [4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of water and acetonitrile is commonly used.[4]

  • Flow Rate: Typically 1.0-1.5 mL/min.

  • Detector: UV detector set at approximately 210-220 nm.[4]

HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD) [5]

  • Post-Column Reagent: o-Phthalaldehyde (OPA) and a reducing agent (e.g., 2-mercaptoethanol) are used to derivatize the N-methylcarbamate structure after separation.

  • Reactor: A reaction coil at an elevated temperature is used to facilitate the derivatization.

  • Detector: Fluorescence detector with excitation and emission wavelengths optimized for the OPA derivative.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods for this compound residue analysis.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_GC GC Analysis cluster_HPLC HPLC Analysis cluster_Validation Method Validation cluster_Comparison Data Comparison & Reporting Sample Homogenized Sample Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (e.g., QuEChERS or SPE) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection HPLC_Injection HPLC Injection Cleanup->HPLC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation GC_Detection Detection (e.g., MS/MS) GC_Separation->GC_Detection Linearity Linearity GC_Detection->Linearity LOD_LOQ LOD & LOQ GC_Detection->LOD_LOQ Accuracy Accuracy (Recovery) GC_Detection->Accuracy Precision Precision (RSD%) GC_Detection->Precision HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection Detection (e.g., UV, FLD, MS/MS) HPLC_Separation->HPLC_Detection HPLC_Detection->Linearity HPLC_Detection->LOD_LOQ HPLC_Detection->Accuracy HPLC_Detection->Precision Data_Analysis Statistical Analysis of Results Linearity->Data_Analysis LOD_LOQ->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for cross-validation of GC and HPLC methods.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the determination of this compound residues. HPLC is generally the more direct and robust method for the analysis of the thermally labile this compound and its polar metabolites. It offers a variety of sensitive and specific detection methods, including UV, fluorescence with post-column derivatization, and mass spectrometry.

GC, particularly when coupled with tandem mass spectrometry, can provide excellent sensitivity and selectivity. However, careful method development is required to overcome the challenges associated with the thermal instability of this compound. The choice between GC and HPLC will ultimately depend on the specific requirements of the analysis, including regulatory limits, sample matrix, and available laboratory instrumentation. For routine monitoring of this compound and its primary metabolites, HPLC-based methods are often preferred due to their reliability and simpler sample preparation workflows.

References

Comparative Analysis of Cholinesterase Inhibition by Aldicarb and Its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholinesterase inhibitory properties of the carbamate insecticide aldicarb and its primary oxidative metabolite, this compound sulfoxide. The information presented herein is compiled from various scientific sources to facilitate an objective understanding of their relative potencies and the experimental methodologies used for their assessment.

Introduction

This compound, a potent N-methylcarbamate insecticide, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Upon entering a biological system, this compound is rapidly metabolized, primarily through oxidation of its sulfur atom, to form this compound sulfoxide and subsequently this compound sulfone.[1][2] These metabolites are also known to be active cholinesterase inhibitors and are often the primary residues found in environmental and biological samples.[1] Understanding the relative cholinesterase inhibition potencies of this compound and its metabolites is crucial for accurate risk assessment and the development of potential therapeutic interventions.

Quantitative Comparison of Cholinesterase Inhibition

The following table summarizes the available quantitative data on the relative inhibitory potency of this compound and this compound sulfoxide against cholinesterase.

CompoundEnzyme SourceInhibition MetricValueRelative PotencyReference
This compound InsectIC50-1x[3]
This compound Sulfoxide InsectIC50-47x more potent than this compound[3]
This compound Bovine Red Blood CellIC50-1x[3]
This compound Sulfoxide Bovine Red Blood CellIC50-23x more potent than this compound[3]
This compound Sulfoxide ZebrafishIC5010 µM-

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a higher inhibitory potency. While direct IC50 values for this compound were not available in the cited source, the relative potency data clearly indicates that this compound sulfoxide is a significantly more potent inhibitor of cholinesterase than the parent compound.

Multiple sources confirm that this compound sulfoxide is a more potent inhibitor of acetylcholinesterase than this compound itself, while this compound sulfone is considerably less toxic than either this compound or the sulfoxide.[3][4] The in vivo toxic effects of this compound are often attributed primarily to the peak serum concentration of the sulfoxide metabolite.[2]

Experimental Protocols

The determination of cholinesterase inhibition by compounds like this compound and this compound sulfoxide is most commonly performed using the Ellman's assay. This spectrophotometric method is widely recognized for its simplicity, reliability, and suitability for high-throughput screening.

Ellman's Assay for Cholinesterase Inhibition

Principle:

This assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance of light at 412 nm.[5][6] The rate of color development is proportional to the enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or bovine erythrocytes)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATC) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • This compound and this compound Sulfoxide stock solutions (dissolved in a suitable solvent like ethanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare working solutions of AChE, this compound, and this compound sulfoxide in phosphate buffer to the desired concentrations.

  • Reaction Mixture Preparation: In the wells of a 96-well microplate, add the following in order:

    • Phosphate buffer

    • DTNB solution

    • AChE enzyme solution

    • This compound or this compound Sulfoxide solution (for test wells) or solvent control (for control wells).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the ATC substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for both control and inhibited reactions.

    • Determine the percentage of inhibition for each concentration of this compound and this compound sulfoxide using the formula: % Inhibition = [ (Rate of control - Rate of inhibited) / Rate of control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.

Visualizations

Metabolic Pathway of this compound

This compound Metabolism This compound This compound Aldicarb_Sulfoxide This compound Sulfoxide This compound->Aldicarb_Sulfoxide Oxidation Aldicarb_Sulfone This compound Sulfone Aldicarb_Sulfoxide->Aldicarb_Sulfone Oxidation

Caption: Metabolic conversion of this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

Cholinesterase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare AChE Solution Mix Mix AChE, DTNB, and Inhibitor in Microplate Enzyme_Prep->Mix Inhibitor_Prep Prepare this compound/ This compound Sulfoxide Solutions Inhibitor_Prep->Mix Reagent_Prep Prepare DTNB and ATC Solutions Reagent_Prep->Mix Preincubation Pre-incubate Mix->Preincubation Start_Reaction Add ATC Substrate Preincubation->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic) Start_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

References

Aldicarb Degradation in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is paramount. This guide provides a comparative analysis of Aldicarb degradation rates across various soil types, supported by experimental data and detailed methodologies.

This compound, a carbamate pesticide, undergoes degradation in the soil primarily through oxidation to this compound sulfoxide and subsequently to this compound sulfone. The rate of this degradation is significantly influenced by the physicochemical properties of the soil, including texture, organic matter content, pH, and microbial activity. Temperature and moisture levels also play a crucial role in the persistence of this compound in the environment.[1]

Comparative Degradation Rates of this compound in Different Soil Types

The persistence of this compound, often measured by its half-life (t½), varies considerably among different soil types. The following table summarizes the degradation rates of this compound in various soil textures as reported in controlled laboratory and field studies.

Soil TypeHalf-life (t½) of this compound (days)Degradation Rate RankingKey Soil Characteristics
Norwood silty clay loam7Fastest1% organic matter, pH 8[1]
Loam~7Fast-[2]
Houston clay9Moderate4.2% organic matter, pH 8[1]
Lakeland fine sand12Slowest0.4% organic matter, pH 6.3[1]
Silty-clay loamFastest (specific t½ not provided)Fastest-[3]
Sandy-clay loamSlower than silty-clay loamModerate-[3]
Clay loamSlowest of the three testedSlowest-[3]

Signaling Pathway of this compound Degradation in Soil

The degradation of this compound in soil is a multi-step process involving both biotic and abiotic transformations. The primary pathway is the oxidation of the sulfur atom, leading to the formation of its more persistent and toxic metabolites, this compound sulfoxide and this compound sulfone.

Aldicarb_Degradation_Pathway This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (fast) Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation (slow) NonToxic Non-toxic products Sulfoxide->NonToxic Hydrolysis Sulfone->NonToxic Hydrolysis

This compound degradation pathway in soil.

Experimental Protocols

The following sections detail the methodologies for conducting experiments to assess the degradation of this compound in different soil types.

Soil Incubation Study Protocol

This protocol outlines a laboratory-based soil incubation study to determine the degradation rate of this compound.

  • Soil Collection and Characterization:

    • Collect surface soil samples (0-15 cm depth) from the desired locations.

    • Air-dry the soil samples and sieve them through a 2-mm mesh.

    • Characterize the soil for its physicochemical properties:

      • Soil texture (sand, silt, and clay content)

      • pH

      • Organic carbon and organic matter content

      • Cation exchange capacity (CEC)

      • Moisture content at field capacity

  • Experimental Setup:

    • Weigh 50 g of each characterized soil type into individual glass flasks or beakers.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a known concentration.

    • Fortify the soil samples with the this compound stock solution to achieve a final concentration relevant to agricultural application rates. Ensure the solvent is allowed to evaporate completely.

    • Adjust the moisture content of the treated soil samples to 60-75% of the field capacity using deionized water.

    • Cover the flasks with perforated parafilm to allow for gas exchange while minimizing water loss.

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling:

    • Collect soil samples from replicate flasks at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

    • Store the collected samples at -20°C until analysis.

This compound Extraction and Analysis Protocol

This protocol describes the extraction of this compound and its metabolites from soil samples and their quantification using High-Performance Liquid Chromatography (HPLC).

  • Extraction:

    • To a 10 g subsample of the incubated soil, add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Shake the mixture vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge the slurry at a high speed (e.g., 5000 rpm) for 10 minutes.

    • Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound and its metabolites (typically around 220 nm).

    • Quantification: Prepare a series of standard solutions of this compound, this compound sulfoxide, and this compound sulfone of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each compound. Determine the concentrations of the analytes in the soil extracts by comparing their peak areas with the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for comparing this compound degradation rates in different soil types.

Aldicarb_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Soil_Char Soil Characterization Soil_Collection->Soil_Char Fortification This compound Fortification Soil_Char->Fortification Incubation Soil Incubation Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Data_Analysis Data Analysis & Half-life Calculation HPLC->Data_Analysis Comparison Comparison of Degradation Rates Data_Analysis->Comparison

Workflow for this compound degradation study.

References

A Comparative Guide to Inter-laboratory Aldicarb Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of Aldicarb and its primary metabolites, this compound sulfoxide and this compound sulfone. The selection of an appropriate analytical method is critical for accurate and reliable results in environmental monitoring, food safety assessment, and toxicological studies. This document outlines the performance of common analytical methods, supported by experimental data, and provides detailed protocols for key experiments.

Quantitative Performance Comparison

The accurate quantification of this compound and its metabolites is crucial for assessing potential risks to human health and the environment. Different analytical methods offer varying levels of sensitivity, precision, and accuracy. The following table summarizes key performance parameters for commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD)
HPLC-UV [1][2]This compoundWater0.391 mg/L---
This compound sulfoxideWater0.069 mg/L---
This compound sulfoneWater0.033 mg/L---
This compoundSynthetic Medium0.440 mg/L---
This compound sulfoxideSynthetic Medium0.192 mg/L---
This compound sulfoneSynthetic Medium0.068 mg/L---
LC-MS/MS [3][4]This compoundBlood0.020 µg/mL0.10 µg/mL90 - 102< 15%
CarbofuranBlood0.020 µg/mL0.10 µg/mL90 - 102< 15%
HPLC-PDA [5]This compoundBiological Matrices10 µg/mL25 µg/mL31 - 71< 15%
Immunoassay (Colloidal Gold) [6]This compoundVegetables30 µg/kg-80.4 - 110.5< 15%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are protocols for two common methods of this compound detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound and its degradation products in liquid samples.[1][2]

  • Sample Preparation: Liquid samples can be analyzed directly without extensive pretreatment.[1][2]

  • Instrumentation: An HPLC system equipped with a C18 column and a UV detector is utilized.[1][2]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile is used for elution.[1][2]

    • Detection: The UV detector is set to a wavelength of 210 nm.[1][2]

    • Internal Standard: Methomyl can be used as an internal standard to improve accuracy.[1][2]

  • Analysis: The total analysis time is approximately 22 minutes.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for detecting low concentrations of this compound in complex biological matrices like blood.[3][4]

  • Sample Preparation: An extraction method is employed to isolate the pesticides from the blood matrix.[3][4]

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (MS/MS) is used.

  • Chromatographic and Mass Spectrometric Conditions: The specific conditions for the LC separation and MS/MS detection are optimized for the target analytes.[3][4]

  • Validation: The method is validated for selectivity, precision, accuracy, and linearity over a concentration range of 0.10 to 5.0 µg/mL.[3][4]

Visualizing Experimental and Biological Pathways

To aid in the understanding of the analytical workflow and the toxicological mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_reception Sample Reception & Login sample_prep Sample Preparation (e.g., Extraction, Cleanup) sample_reception->sample_prep instrument_analysis Instrumental Analysis (e.g., HPLC, LC-MS/MS) sample_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing report_generation Report Generation data_processing->report_generation

A generalized workflow for the analysis of this compound in laboratory samples.

aldicarb_moa cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition Response Continuous Nerve Impulse Receptor->Response

The signaling pathway illustrating this compound's inhibition of acetylcholinesterase.

Conclusion

The choice of an analytical method for this compound detection is dependent on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation. While traditional methods like HPLC-UV offer a cost-effective approach for relatively high concentrations, modern techniques such as LC-MS/MS provide superior sensitivity and selectivity, making them indispensable for trace-level analysis in complex matrices. Immunoassays also present a rapid and field-deployable screening tool. The data and protocols presented in this guide aim to assist researchers in selecting and implementing the most appropriate method for their analytical needs.

References

Efficacy of Aldicarb compared to other systemic nematicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Efficacy of Aldicarb in Comparison to Other Systemic Nematicides

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of systemic nematicides is crucial for developing effective pest management strategies and discovering novel nematicidal compounds. This guide provides an objective comparison of this compound's performance against other systemic alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Efficacy of Systemic Nematicides

Systemic nematicides are translocated within the plant, providing protection against plant-parasitic nematodes. This compound, a carbamate nematicide, has historically been a widely used standard for comparison. However, a range of other systemic nematicides with different modes of action are now available. This guide focuses on the comparative efficacy of this compound against other prominent systemic nematicides such as Oxamyl, Fluopyram, and Fosthiazate.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, offering a comparative view of the efficacy of these nematicides against different nematode species.

Table 1: Efficacy against Root-Knot Nematodes (Meloidogyne spp.)

NematicideApplication Rate (kg a.i./ha)Nematode SpeciesCropEfficacy (% reduction in galls/eggs)Yield Increase (%)Reference
This compound 0.59M. incognitaCotton38.3 - 44% reduction in nematode numbers-[1][2]
This compound 2.5 - 5.0M. javanica-Fewer females fertilized-[3]
This compound at-plant + post-plantM. arenariaPeanutVariableAverage of 712 kg/ha increase[4]
Oxamyl 0.14 - 0.53 (foliar) + this compound (at planting)M. incognitaCotton38.3 - 44% reduction in nematode numbers-[1][2]
Fluopyram 450 g a.i./haM. incognitaTomatoSignificant reduction in root galling~15%[5]
Fosthiazate 1.5 g a.i./m²Meloidogyne spp.TurfgrassAs effective or more effective than fenamiphos-

Table 2: Efficacy against Lesion Nematodes (Pratylenchus spp.)

NematicideApplication RateNematode SpeciesCropEfficacy (% reduction in population)Yield Increase (%)Reference
This compound -P. penetransPotato--[6]
Fosthiazate 0.77 kg/ha P. penetransPotatoSignificant reduction in root and soil8 - 30%[6][7]
Oxamyl -P. penetransRaspberrySignificant reduction in root populations-[8]

Table 3: Efficacy against Cyst Nematodes (Globodera spp. and Heterodera spp.)

NematicideApplication RateNematode SpeciesCropEfficacyReference
This compound -H. schachtii-Fewer females fertilized[3]
Oxamyl 0.5 - 2.0 µg/mlG. rostochiensis-EC50 of 0.5 µg/ml for juvenile activity; inhibition of root development at 2.0 µg/ml[9]
Fluopyram -Heterodera spp.-Strong nematicidal activity[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of nematicide efficacy.

Greenhouse Pot Trial for Nematicide Efficacy

This protocol outlines a standard procedure for evaluating the efficacy of nematicides against plant-parasitic nematodes in a controlled greenhouse environment.

  • Objective: To determine the dose-dependent efficacy of a test nematicide in reducing nematode populations and plant damage.

  • Materials:

    • Certified nematode-free soil mix (e.g., sand, silt, clay in appropriate proportions).

    • Pots (e.g., 15-cm diameter).

    • Susceptible host plant seedlings (e.g., tomato cv. Rutgers for M. incognita).

    • Nematode inoculum (e.g., eggs or second-stage juveniles (J2s) of the target nematode).

    • Test nematicide and a standard nematicide (e.g., this compound).

    • Greenhouse with controlled temperature and light conditions.

  • Procedure:

    • Soil Preparation and Potting: Fill pots with a measured amount of sterilized soil mix.

    • Planting: Transplant one healthy seedling into each pot. Allow plants to acclimate for one week.

    • Nematode Inoculation: Inoculate each pot (except for the uninoculated control) with a standardized number of nematode eggs or J2s.

    • Nematicide Application: Apply the test nematicide at different concentrations to the soil surface or as a drench. Include an untreated (inoculated) control and a standard nematicide treatment.

    • Experimental Design: Arrange the pots in a completely randomized design with multiple replications (typically 4-6) for each treatment.

    • Incubation: Maintain the pots in a greenhouse under optimal conditions for plant growth for a specified period (e.g., 45-60 days).

    • Data Collection:

      • Root Galling Index: At the end of the experiment, carefully uproot the plants and wash the roots. Rate the degree of root galling on a scale of 0 to 10 (0 = no galls, 10 = severely galled).[6]

      • Nematode Population Density: Extract nematodes from a subsample of soil and roots using methods like the Baermann funnel technique to determine the final nematode population.[11]

      • Plant Growth Parameters: Measure plant height, shoot fresh/dry weight, and root fresh/dry weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Field Trial for Nematicide Efficacy

This protocol describes a typical field trial to assess nematicide performance under agricultural conditions.

  • Objective: To evaluate the efficacy of a nematicide in a commercial field setting, considering environmental variables.

  • Materials:

    • A field with a known history of the target nematode infestation.

    • Commercial crop variety susceptible to the target nematode.

    • Test nematicide, a standard nematicide, and an untreated control.

    • Standard agricultural equipment for plot preparation, planting, and nematicide application.

  • Procedure:

    • Site Selection and Characterization: Select a field with a relatively uniform nematode distribution. Collect soil samples to determine the initial nematode population density and soil characteristics (% sand, silt, clay, organic matter, pH).

    • Experimental Design: Use a randomized complete block design with 4-6 replications per treatment.[12] Plot sizes should be adequate for representative data collection.

    • Land Preparation and Planting: Prepare the field according to standard agricultural practices for the chosen crop.

    • Nematicide Application: Apply the nematicides at the specified rates and methods (e.g., in-furrow at planting, broadcast and incorporated).[12]

    • Crop Management: Maintain the crop throughout the growing season using standard agronomic practices.

    • Data Collection:

      • Mid-season and Final Nematode Populations: Collect soil and root samples at mid-season and at harvest to assess nematode population dynamics.

      • Root Galling/Lesion Assessment: At harvest, assess root damage using an appropriate rating scale.

      • Crop Yield: Harvest the crop from the central rows of each plot to determine the yield.

  • Statistical Analysis: Use ANOVA to analyze the data and compare treatment effects on nematode populations, root damage, and crop yield.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the complex interactions between nematicides, nematodes, and host plants.

Signaling Pathways

Acetylcholinesterase_Inhibition Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Release Postsynaptic_Membrane Postsynaptic Membrane ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds to Acetylcholinesterase Acetylcholinesterase (AChE) Acetylcholine->Acetylcholinesterase Hydrolyzed by ACh_Receptor->Postsynaptic_Membrane Signal Transduction (Nerve Impulse) Choline_Acetate Choline + Acetate Acetylcholinesterase->Choline_Acetate Produces Aldicarb_Oxamyl This compound / Oxamyl (Carbamates) Aldicarb_Oxamyl->Acetylcholinesterase Inhibits

SDHI_Mechanism Complex_II Complex II (Succinate Dehydrogenase - SDH) Fumarate Fumarate Complex_II->Fumarate Produces Ubiquinol Ubiquinol (QH2) Complex_II->Ubiquinol Reduces Q to Succinate Succinate Succinate->Complex_II Oxidized by Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Complex_III Complex III Ubiquinol->Complex_III Electron Transfer Fluopyram Fluopyram (SDH Inhibitor) Fluopyram->Complex_II Inhibits

Experimental Workflow

Nematicide_Efficacy_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Objectives & Hypotheses B Select Nematicides & Application Rates A->B C Choose Host Plant & Nematode Species B->C D Determine Experimental Design (e.g., RCBD) C->D E Site Selection & Preparation D->E Proceed to Execution F Planting & Nematicide Application E->F G Crop Maintenance F->G H Data Collection (Populations, Root Damage, Yield) G->H I Statistical Analysis (ANOVA) H->I Proceed to Analysis J Summarize Results (Tables & Figures) I->J K Interpret Findings & Draw Conclusions J->K L Publish Report K->L

This guide provides a foundational comparison of this compound and other systemic nematicides. For more in-depth analysis, researchers are encouraged to consult the primary literature cited and adapt the provided protocols to their specific research questions and conditions.

References

A Comparative Guide to the Validation of Aldicarb Detection in Proficiency Testing Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Aldicarb and its metabolites in various matrices are critical for ensuring safety and compliance. This guide provides a comprehensive comparison of different analytical methods for this compound detection, with a focus on their validation and performance in proficiency testing materials. The information is compiled from various studies and regulatory documents to offer an objective overview.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize key validation parameters for different methods used to detect this compound and its primary metabolites, this compound sulfoxide and this compound sulfone.

Table 1: Performance of LC-MS/MS Method for this compound and its Metabolites in Water [1]

AnalyteFortification Level (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
This compound0.1 (LOQ)100 - 106≤200.050.1
1.0 (10xLOQ)100 - 106≤20
This compound sulfone0.1 (LOQ)93.4 - 107≤200.050.1
1.0 (10xLOQ)89.4 - 107≤20
This compound sulfoxide0.1 (LOQ)91 - 106≤200.050.1
1.0 (10xLOQ)93.5 - 106≤20

Table 2: Performance of LC-MS/MS Method for this compound in Soil [2]

Fortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)
100 (10xLOQ)70 - 120≤201 - 29.39 - 11.0
1000 (100xLOQ)70 - 120≤20
7000 (700xLOQ)70 - 120≤20

Table 3: Performance of HPLC-UV Method for this compound and its Metabolites in Water/Synthetic Medium [3][4][5]

AnalyteLimit of Detection (LOD) (mg/L)Limit of Quantitation (LOQ) (mg/L)Linearity Range (mg/L)
This compound0.391 - 0.440-0.49 - 15.0
This compound Sulfoxide0.069 - 0.192-0.1 - 5.0
This compound Sulfone0.033 - 0.068-0.1 - 5.0

Table 4: Performance of HPLC with Post-Column Derivatization and Fluorescence Detection for this compound and its Metabolites in Tobacco [6]

AnalyteSpiking Level (ppm)Average Recovery (%)Limit of Detection (LOD) (ppm)
This compound0.5 - 10>950.5
This compound Sulfoxide0.5 - 10850.5
This compound Sulfone0.5 - 10910.5

Table 5: Performance of HPLC-IT/MS³ Method for this compound and its Metabolites in Peanuts [7]

AnalyteSpiked Level (µg/kg)Average Recovery (%)Limit of Detection (LOD) (µg/kg)
This compound10, 20, 4081.5 - 1154 - 5
This compound Sulfoxide10, 20, 4081.5 - 1154 - 5
This compound Sulfone10, 20, 4081.5 - 1154 - 5

Table 6: Performance of HPLC with Post-column Derivatization and Fluorescence Detection for this compound in Honey [8]

Spiking Level (ng/g)Recovery (%)Limit of Detection (LOD) (ng/g)
50, 100, 20072.02 - 92.024 - 5

Table 7: Performance of Immunochromatographic Test Strip for this compound in Cucumber [9]

MatrixCut-off Limit (ng/mL)
0.01 M PBS (pH 7.4)25
Cucumber100

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are protocols for the key analytical methods discussed.

LC-MS/MS for this compound and its Metabolites in Water[1]
  • Sample Preparation:

    • Fortify 10 mL water samples (surface, ground, or drinking water) with this compound, this compound sulfone, and this compound sulfoxide standards.

    • Vortex the samples.

    • Centrifuge the samples.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive ion mode.

    • Use a primary and a confirmatory transition for each analyte. For this compound, the primary transition is m/z 208 → 88.6.

  • Quantification:

    • Quantify the residues of this compound, this compound sulfone, and this compound sulfoxide against a calibration curve.

LC-MS/MS for this compound in Soil[2]
  • Sample Preparation:

    • Fortify 5.00 g dry weight of sandy loam soil with Temik 15G (14.81% this compound).

    • Extract the soil samples twice with 20.0 mL of 0.1% formic acid in acetonitrile by shaking on an orbital shaker for 30 minutes at 150 rpm.

    • Separate the soil and extract by centrifugation for 10 minutes at 3000 rpm and decanting.

    • Adjust the volume of the combined extracts to 50 mL with 0.1% formic acid in acetonitrile.

  • LC-MS/MS Analysis:

    • Analyze the extracts using an AB Sciex API 5000 mass spectrometer with an XBridge C18 column (2.1 mm x 50 mm, 2.5 µm).

    • The mobile phase consists of (A) purified reagent water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, run with a gradient.

    • Use an AB Sciex Turbo V ESI Ion Spray source in positive ionization mode and multiple reaction monitoring (MRM).

    • The ion transition for this compound is 213.10→89.00 amu.

  • Quantification:

    • Quantify this compound concentration based on a calibration curve prepared in the range of 0.0500-2.0 µg/L.

HPLC with Post-Column Derivatization and Fluorescence Detection for this compound and its Metabolites in Tobacco[6]
  • Sample Preparation:

    • Extract tobacco samples with methanol using sonication at ambient conditions.

    • Filter the extract.

  • HPLC Analysis:

    • Inject the filtered extract into a High-Performance Liquid Chromatograph equipped with a C18 column.

    • The mobile phase is a mixture of methanol-acetonitrile-water containing 0.1% triethanolamine.

    • Employ a dual post-column reaction system and a fluorescence detector.

  • Quantification:

    • Determine the concentration of this compound and its metabolites based on the fluorescence signal compared to standards.

HPLC-IT/MS³ for this compound and its Metabolites in Peanuts[7]
  • Sample Preparation:

    • Extract peanut samples with acetonitrile saturated with cyclohexane.

    • Clean up the extract using gel permeation chromatography (GPC).

  • HPLC-IT/MS³ Analysis:

    • Separate the compounds on a Capcell PAK CR column with a gradient elution using 5 mmol/L acetic acid/ammonium acetate/acetonitrile as the mobile phase.

    • Use an electrospray ionization source.

    • Employ selective reaction monitoring (SRM) for MS³ transitions for each compound, using this compound-d3 as an internal standard.

  • Quantification:

    • Quantify the analytes using matrix-matched calibration curves in the range of 10 - 500 µg/L.

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of experimental procedures.

Aldicarb_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Sample Sample Matrix (Water, Soil, etc.) Fortification Fortification with This compound Standards Sample->Fortification Extraction Extraction Fortification->Extraction Cleanup Clean-up (e.g., SPE, GPC) Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation Prepared Extract Detection Detection Method (MS/MS, UV, Fluorescence) LC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General workflow for this compound detection in proficiency testing materials.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Water Sample (10 mL) Vortex Vortex Sample->Vortex Centrifuge Centrifuge Vortex->Centrifuge Injection Inject Supernatant Centrifuge->Injection Supernatant LC Liquid Chromatography Injection->LC MSMS Tandem Mass Spectrometry (Positive Ion Mode) LC->MSMS Quant Quantification MSMS->Quant

Caption: Experimental workflow for LC-MS/MS detection of this compound in water.

References

Aldicarb Persistence: A Comparative Study in Aerobic vs. Anaerobic Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the degradation kinetics and pathways of the carbamate insecticide Aldicarb under varying oxygen conditions.

This guide provides a comparative analysis of this compound's persistence in the environment, focusing on the distinct degradation patterns observed under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. The data presented is compiled from various scientific studies to offer researchers, scientists, and drug development professionals a concise overview of this compound's environmental fate.

Data Summary: Degradation Half-Life of this compound and its Metabolites

The persistence of this compound and its primary toxic metabolites, this compound sulfoxide and this compound sulfone, varies significantly with the presence of oxygen. The following table summarizes the reported half-lives under different environmental conditions.

CompoundConditionSoil Type/LocationHalf-Life (Days)
This compound AerobicSurface Soils (up to 30 cm)20 - 361[1][2]
AnaerobicSubsurface Soils (20 - 183 cm)223 - 1130[1][2]
AerobicGeneral Soil1 - 15[1]
This compound Sulfoxide AerobicGroundwater10 - 47[1]
AnaerobicGroundwater25 - 32[1]
This compound Sulfone AerobicGroundwater4 - 32[1]
AnaerobicGroundwater26 - 109[1]

Experimental Protocols

While specific experimental protocols can vary between studies, a general methodology for assessing this compound degradation in soil is outlined below. This protocol is a composite based on common practices described in the cited literature.

1. Soil Collection and Preparation:

  • Collect soil samples from the desired depth (e.g., surface soil, 0-15 cm; subsurface soil, 30-60 cm).

  • Sieve the soil (e.g., through a 2-mm mesh) to remove large debris and homogenize.

  • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

2. Experimental Setup:

  • Aerobic Conditions:

    • Place a known weight of soil (e.g., 50 g) into sterile flasks.

    • Adjust the moisture content to a specific level (e.g., 60% of field capacity).

    • Fortify the soil with a known concentration of this compound, typically dissolved in a minimal amount of an appropriate solvent.

    • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

    • Ensure continuous aeration by either loosely capping the flasks or using a manifold to supply a gentle stream of humidified, carbon dioxide-free air.

  • Anaerobic Conditions:

    • Place a known weight of soil into sterile flasks.

    • Saturate the soil with deoxygenated sterile water.

    • Purge the headspace of the flasks with an inert gas (e.g., nitrogen or argon) for a sufficient period to establish anaerobic conditions.

    • Fortify the soil with a known concentration of this compound.

    • Seal the flasks to maintain an anaerobic environment.

    • Incubate in the dark at a constant temperature.

3. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), destructively sample triplicate flasks for each condition.

  • Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile or methanol).

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) to quantify the concentrations of the parent compound and its degradation products.[3]

4. Data Analysis:

  • Plot the concentration of this compound and its metabolites over time.

  • Calculate the degradation rate constants and half-lives using first-order kinetics models.

Degradation Pathways and Visualization

The degradation of this compound proceeds through distinct pathways under aerobic and anaerobic conditions.

Aerobic Degradation Pathway:

Under aerobic conditions, the primary degradation mechanism is oxidation.[1][4] The sulfur atom in the this compound molecule is sequentially oxidized to form this compound sulfoxide and then this compound sulfone.[1][4][5][6] Both of these metabolites are also toxic.[5][7] Subsequent hydrolysis of the carbamate ester bond in these compounds leads to the formation of less toxic oximes and nitriles.[7]

Aerobic_Degradation This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation Sulfone This compound Sulfone Sulfoxide->Sulfone Oxidation Hydrolysis_Products Hydrolysis Products (Oximes, Nitriles) Sulfoxide->Hydrolysis_Products Hydrolysis Sulfone->Hydrolysis_Products Hydrolysis

Caption: Aerobic degradation pathway of this compound.

Anaerobic Degradation Pathway:

In the absence of oxygen, the degradation of this compound primarily occurs through reduction and hydrolysis.[1][8] The formation of this compound sulfone and its degradation products is not typically observed under anaerobic conditions.[1] Instead, the proposed pathway involves reduction to the corresponding aldehyde and nitrile.[1] Hydrolysis of the carbamate ester can also occur, leading to the formation of this compound oxime.

Anaerobic_Degradation This compound This compound Aldehyde Corresponding Aldehyde This compound->Aldehyde Reduction Oxime This compound Oxime This compound->Oxime Hydrolysis Nitrile Corresponding Nitrile Aldehyde->Nitrile Reduction

Caption: Anaerobic degradation pathway of this compound.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of this compound degradation.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Soil_Sample Soil Sample Collection and Preparation Aerobic Aerobic Incubation Soil_Sample->Aerobic Anaerobic Anaerobic Incubation Soil_Sample->Anaerobic Sampling Time-course Sampling Aerobic->Sampling Anaerobic->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Data_Analysis Data Analysis (Half-life Calculation) HPLC->Data_Analysis Comparison Comparative Report Data_Analysis->Comparison

Caption: Workflow for comparing this compound degradation.

References

Safety Operating Guide

Aldicarb proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Aldicarb, a highly toxic carbamate pesticide, is critical for ensuring the safety of laboratory personnel and protecting the environment.[1] Due to its acute toxicity and classification as a hazardous waste, stringent protocols must be followed.[1][2] Adherence to local, state, and federal regulations is mandatory for all disposal procedures.[2]

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with this compound's hazards.[1] All work with this compound must be conducted within a properly functioning chemical fume hood.[1]

Personal Protective Equipment (PPE) is mandatory and includes: [1][2]

  • Gloves: Chemically resistant gloves are required.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Protective Clothing: A lab coat or other protective garments are necessary to prevent skin contact.

  • Respirator: In case of dust or aerosol generation, a particulate dust filter respirator should be worn.[2]

Step-by-Step Disposal Protocol

This compound waste is regulated as a hazardous substance, and its disposal must be managed through appropriate channels.[3][4] Under United States regulations, waste containing this compound is assigned EPA waste number P070.[2][5]

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other chemical waste unless explicitly instructed by your institution's safety guidelines.

    • Collect all waste containing this compound, including contaminated labware, unused product, and spill cleanup materials, in a designated, properly labeled, and sealed container.[2]

  • Packaging for Disposal:

    • For product residues and sorbent media, packaging in 17H epoxy-lined drums is recommended before transport to a disposal site.[6]

    • Ensure containers are securely sealed to prevent leaks or spills.[2]

  • Contact Environmental Health and Safety (EHS):

    • All waste containing this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]

    • Contact your EHS office, state pesticide or environmental control agency, or the hazardous waste representative at the nearest EPA regional office for specific guidance.[4]

  • Spill Management:

    • In case of a spill, evacuate the area and ensure proper ventilation.[3]

    • Avoid all personal contact with the spilled material, including inhalation of dust.[2]

    • Use dry cleanup procedures; do not sweep dry powder. Dampen the material with water to prevent dust from becoming airborne.[2][3]

    • Vacuuming should only be done with a HEPA-filtered vacuum cleaner.[2][3]

    • Collect the spilled material and any contaminated absorbents into a suitable container for disposal.[2][7]

  • Final Disposal Methods:

    • The two primary approved disposal methods for this compound waste are:

      • High-Temperature Incineration: This should be carried out in a unit equipped with effluent gas scrubbing.[6]

      • Approved Landfill: Disposal in an EPA-approved landfill specifically designated for hazardous waste.[6]

    • Never dispose of this compound or its containers in standard laboratory trash or down the drain.[1]

Quantitative Data for Emergency Response

In the event of a significant spill or fire, the following isolation distances are recommended.

ConditionIsolation DistanceEvacuation Distance (in case of fire)
Solid Spill At least 25 meters (75 feet) in all directions800 meters (1/2 mile) in all directions
Liquid Spill At least 50 meters (150 feet) in all directions800 meters (1/2 mile) in all directions

Data sourced from the Emergency Response Guidebook (ERG).[7]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

AldicarbDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Segregate and Collect Waste in Labeled, Sealed Container ppe->collect_waste spill_check Is there a spill? spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Dampen to prevent dust 3. Collect with HEPA vac or wet method spill_check->spill_procedure Yes contact_ehs Contact Institutional EHS for Hazardous Waste Pickup spill_check->contact_ehs No collect_waste->spill_check spill_procedure->contact_ehs packaging Package Waste as per EHS Guidance (e.g., in Epoxy-Lined Drums) contact_ehs->packaging disposal EHS Manages Final Disposal packaging->disposal incineration High-Temperature Incineration disposal->incineration Method 1 landfill Approved Hazardous Waste Landfill disposal->landfill Method 2

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldicarb
Reactant of Route 2
Reactant of Route 2
Aldicarb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.